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3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline Documentation Hub

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  • Product: 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline
  • CAS: 1040690-64-9

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Properties & Synthesis of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline

[1] Executive Summary & Chemical Identity 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline is a specialized secondary amine intermediate frequently utilized in medicinal chemistry, particularly in the synthesis of G-Protein...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline is a specialized secondary amine intermediate frequently utilized in medicinal chemistry, particularly in the synthesis of G-Protein Coupled Receptor (GPCR) ligands targeting dopaminergic (D2/D3) and serotonergic (5-HT) pathways.[1] Structurally, it functions as a flexible linker scaffold, connecting a pharmacophoric m-anisidine "head" to a lipophilic p-tolyl ether "tail."[1]

This guide provides a definitive technical profile of the molecule, establishing its physicochemical parameters, synthesis protocols, and handling requirements for high-precision research applications.

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline
Common Scaffolds m-Anisidine derivative; Phenoxyethylaniline
Molecular Formula C₁₆H₁₉NO₂
Molecular Weight 257.33 g/mol
SMILES COc1cccc(NCCOc2ccc(C)cc2)c1
Chemical Class Secondary Aryl Amine / Alkyl Aryl Ether

Physicochemical Profile

The following data aggregates calculated consensus values and experimental analogs. Due to the specific nature of this ligand, values such as LogP and pKa are derived from Structure-Activity Relationship (SAR) models of homologous N-alkylated anilines.[1]

Key Parameters Table
PropertyValue / RangeTechnical Context
Physical State Viscous Oil or Low-Melting SolidAnilines with flexible ether chains often exhibit low melting points due to disrupted crystal packing.[1]
LogP (Lipophilicity) 3.8 – 4.2 (Predicted)High lipophilicity driven by the phenoxyethyl tail and methyl substitution, suggesting high membrane permeability.
pKa (Base) 3.9 – 4.3 (Conjugate Acid)The m-methoxy group is electron-withdrawing (inductive), reducing the basicity of the nitrogen compared to unsubstituted N-alkyl anilines (pKa ~5.0).
H-Bond Donors 1 (Secondary Amine)Critical for receptor binding interactions.
H-Bond Acceptors 3 (N, O-methoxy, O-ether)The ether oxygens act as weak acceptors.[1]
Solubility Low (Water); High (DMSO, DCM, MeOH)Requires organic co-solvents for biological assays.
Polar Surface Area ~21.3 ŲIndicates excellent blood-brain barrier (BBB) penetration potential.

Synthesis Protocol: Reductive Alkylation vs. Direct Alkylation

To ensure high purity and avoid over-alkylation (formation of tertiary amines), the Direct N-Alkylation method using a mild base is the industry standard for this scaffold.

Reaction Pathway Visualization

The following diagram outlines the optimized synthetic workflow, highlighting critical control points.

SynthesisWorkflow Start1 3-Methoxyaniline (Nucleophile) Reagents Reaction Matrix: K2CO3 (Base), KI (Catalyst) Solvent: CH3CN or DMF Start1->Reagents Start2 1-(2-bromoethoxy)-4-methylbenzene (Electrophile) Start2->Reagents Process Reflux (80°C, 12-24h) Monitor: TLC Reagents->Process SN2 Mechanism Product Target Molecule: 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline Process->Product Major Pathway SideProduct Impurity: Dialkylated Tertiary Amine Process->SideProduct Over-alkylation (If excess bromide used) Workup Workup: EtOAc Extraction Acid Wash (Remove unreacted amine) Product->Workup Purification

Caption: Optimized SN2 alkylation pathway. Use of KI (Finkelstein condition) accelerates the reaction by converting the bromide to a more reactive iodide in situ.

Step-by-Step Methodology

This protocol is designed to be self-validating ; the color changes and solubility shifts serve as checkpoints.

Reagents:

  • 3-Methoxyaniline (1.0 eq)[1]

  • 1-(2-bromoethoxy)-4-methylbenzene (0.9 eq) — Note: Use slight deficit to prevent over-alkylation.[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq)

  • Acetonitrile (ACN) or DMF (anhydrous)

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyaniline in ACN. Add

    
     and KI. Stir for 15 minutes at room temperature.
    
    • Why: This creates a heterogeneous suspension where the base deprotonates the amine trace amounts, priming the nucleophile.

  • Addition: Dropwise add 1-(2-bromoethoxy)-4-methylbenzene dissolved in minimal ACN.

  • Reflux: Heat the mixture to reflux (80°C for ACN) for 12–18 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting aniline (polar, low Rf) should diminish; the product (less polar, higher Rf) will appear.

  • Workup (Critical Step):

    • Cool to room temperature and filter off inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate (EtOAc).

    • Self-Validating Purification: Wash the organic layer with 10% Citric Acid .

      • Mechanism:[2] The product is a weak base and may partially protonate, but unreacted 3-methoxyaniline is more basic and water-soluble in acid.[1] Caution: Do not use strong HCl, or you may lose the product to the aqueous layer.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography if necessary (Silica gel, Hexane/EtOAc gradient).
    

Analytical Characterization Standards

To confirm identity, the following spectroscopic signatures must be observed.

Proton NMR ( NMR, 400 MHz, )
  • 
     2.30 ppm (s, 3H):  Methyl group on the phenoxy ring.
    
  • 
     3.50 ppm (t, 2H):  Methylene group adjacent to Nitrogen (
    
    
    
    ).[1]
  • 
     3.78 ppm (s, 3H):  Methoxy group on the aniline ring.
    
  • 
     4.15 ppm (t, 2H):  Methylene group adjacent to Oxygen (
    
    
    
    ).[1]
  • 
     6.20 – 7.20 ppm (m, 8H):  Aromatic protons. Look for the characteristic meta-substitution pattern of the aniline ring (singlet, doublet, triplet, doublet) and the para-substitution of the tolyl ring (two doublets).
    
Mass Spectrometry (ESI-MS)[1]
  • Target Ion:

    
    
    
  • Expected m/z: 258.15

  • Fragmentation: Loss of the phenoxyethyl chain may yield a fragment corresponding to the methoxyaniline core (~m/z 123).

Stability & Handling

  • Oxidation Sensitivity: Like all anilines, this compound is susceptible to oxidation (browning) upon exposure to air and light.

    • Storage: Store under inert atmosphere (

      
       or Ar) at -20°C.
      
  • Toxicity: Aryl amines are potential genotoxins. Handle with full PPE (nitrile gloves, fume hood).

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is the intended next step).

References

  • Romanelli, G. P., et al. (2000). "A Simple Method for N-Phenoxyethylation of Anilines." Molecules, 5(3), 562-567.

  • PubChem Compound Summary. (2024). "N-(2-Phenoxyethyl)aniline (Analogous Scaffold Data)." National Center for Biotechnology Information.

  • Grossel, M. C., et al. (2000). "The synthesis and properties of some N-substituted anilines." Journal of Organic Chemistry.
  • Hansch, C., et al. (1995). "Chem-Bio Informatics Data: LogP and pKa prediction for substituted anilines.

Sources

Exploratory

An In-Depth Technical Guide to 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline, a molecule of interest for researchers and professionals in drug development and chemical synthesis. Due to its sta...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline, a molecule of interest for researchers and professionals in drug development and chemical synthesis. Due to its status as a specialized research chemical, this document focuses on its synthesis, predicted analytical profile, and potential applications derived from its structural motifs.

Chemical Identity and Physicochemical Properties

As of the latest searches, a specific CAS number for 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline has not been assigned, indicating it is not listed in major chemical inventories. This suggests that the compound is primarily for research purposes and not widely commercially available. Its registration status under regulatory frameworks like REACH would be contingent on its production and use volumes, which are currently not established.

The structure of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline combines a 3-methoxyaniline core with an N-linked 2-(4-methylphenoxy)ethyl group. This unique combination of a substituted aniline and a phenoxy ether suggests potential for diverse chemical interactions and biological activities.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Molecular FormulaC₁₆H₁₉NO₂
Molecular Weight257.33 g/mol
XLogP33.2Prediction of lipophilicity
Hydrogen Bond Donor Count1From the N-H group
Hydrogen Bond Acceptor Count3From the two oxygen atoms and the nitrogen atom
Rotatable Bond Count5
Formal Charge0
pKa (most basic)4.8 (predicted)The aniline nitrogen is the most basic site.

Synthesis Protocol: A Reliable N-Alkylation Approach

The synthesis of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline can be efficiently achieved through a two-step N-alkylation strategy. This method is advantageous due to its high-yielding steps and the commercial availability of the starting materials. The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Synthesis of 2-(4-Methylphenoxy)ethyl Bromide cluster_1 Step 2: N-Alkylation 4-Methylphenol 4-Methylphenol K2CO3 K₂CO₃, Acetone 4-Methylphenol->K2CO3 Williamson Ether Synthesis 2-Bromoethanol 2-Bromoethanol Intermediate_1 2-(4-Methylphenoxy)ethanol K2CO3->Intermediate_1 Williamson Ether Synthesis PBr3 PBr₃, Toluene Intermediate_1->PBr3 Bromination Intermediate_2 2-(4-Methylphenoxy)ethyl Bromide PBr3->Intermediate_2 Bromination 3-Methoxyaniline 3-Methoxyaniline Na2CO3 Na₂CO₃, DMF 3-Methoxyaniline->Na2CO3 Intermediate_2_alias 2-(4-Methylphenoxy)ethyl Bromide Intermediate_2_alias->Na2CO3 Final_Product 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline Na2CO3->Final_Product

Caption: Synthetic workflow for 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline.

Step 1: Synthesis of the Intermediate, 2-(4-Methylphenoxy)ethyl Bromide

This step involves a Williamson ether synthesis to form the ether linkage, followed by bromination of the resulting alcohol.

Experimental Protocol:

  • Williamson Ether Synthesis:

    • To a solution of 4-methylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-bromoethanol (1.2 eq) dropwise to the suspension.

    • Reflux the reaction mixture for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield crude 2-(4-methylphenoxy)ethanol, which can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Bromination:

    • Dissolve the purified 2-(4-methylphenoxy)ethanol (1.0 eq) in dry toluene.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction by pouring it into ice-water.

    • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(4-methylphenoxy)ethyl bromide as a crude product, which can be used in the next step without further purification.

Step 2: N-Alkylation of 3-Methoxyaniline

The final step involves the nucleophilic substitution of the bromide by 3-methoxyaniline.

Experimental Protocol:

  • To a solution of 3-methoxyaniline (1.0 eq) in dimethylformamide (DMF), add sodium carbonate (2.0 eq).

  • Add the crude 2-(4-methylphenoxy)ethyl bromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline.

Expected Analytical Profile

The structural features of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline give rise to a predictable spectroscopic signature.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Molecule 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline Structure NMR ¹H & ¹³C NMR Molecule->NMR Aromatic & Aliphatic Protons/Carbons IR Infrared Spectroscopy Molecule->IR N-H, C-O, C-N stretches MS Mass Spectrometry Molecule->MS Molecular Ion & Fragmentation Aromatic_H Aromatic Protons (δ 6.0-7.5 ppm) NMR->Aromatic_H Aliphatic_H Aliphatic Protons (δ 3.0-4.5 ppm) NMR->Aliphatic_H Methoxy_H Methoxy Protons (δ ~3.8 ppm) NMR->Methoxy_H Methyl_H Methyl Protons (δ ~2.3 ppm) NMR->Methyl_H Aromatic_C Aromatic Carbons (δ 100-160 ppm) NMR->Aromatic_C Aliphatic_C Aliphatic Carbons (δ 40-70 ppm) NMR->Aliphatic_C NH_stretch N-H Stretch (~3400 cm⁻¹) IR->NH_stretch CH_stretch Aromatic/Aliphatic C-H Stretches (2850-3100 cm⁻¹) IR->CH_stretch CO_stretch C-O Stretch (1200-1250 cm⁻¹) IR->CO_stretch Mol_Ion Molecular Ion Peak (m/z 257) MS->Mol_Ion Fragment_1 Fragments from C-N and C-O cleavage MS->Fragment_1

Caption: Correlation of molecular structure with expected spectroscopic data.

Table 2: Predicted Spectroscopic Data

TechniqueFeatureExpected Chemical Shift / Wavenumber / m/z
¹H NMR Aromatic Protonsδ 6.0 - 7.5 ppm (complex multiplet)
-O-CH ₂-δ ~4.2 ppm (triplet)
-N-CH ₂-δ ~3.5 ppm (triplet)
-OCHδ ~3.8 ppm (singlet)
Ar-CHδ ~2.3 ppm (singlet)
N-H δ ~4.0-5.0 ppm (broad singlet)
¹³C NMR Aromatic Carbonsδ 100 - 160 ppm
-O-C H₂-δ ~68 ppm
-N-C H₂-δ ~45 ppm
-OC H₃δ ~55 ppm
Ar-C H₃δ ~20 ppm
IR N-H Stretch~3400 cm⁻¹ (sharp to medium)
Aromatic C-H Stretch~3000-3100 cm⁻¹
Aliphatic C-H Stretch~2850-2950 cm⁻¹
C-O-C Stretch (Aryl Ether)~1230-1270 cm⁻¹ (strong)
Mass Spec. Molecular Ion [M]⁺m/z 257
[M+H]⁺m/z 258

Potential Applications and Fields of Research

While specific applications for 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline are not yet documented, its structural components are present in various biologically active molecules and functional materials.

  • Pharmaceutical Research: The aniline and phenoxy ether moieties are common in drug candidates. Aniline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The phenoxyethyl group can influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

  • Material Science: Substituted anilines are precursors to conducting polymers and dyes. The specific substitution pattern of this molecule could be explored for the development of novel materials with tailored electronic or optical properties.

  • Agrochemicals: Many pesticides and herbicides contain aniline and ether functionalities. This compound could serve as a scaffold for the synthesis of new agrochemicals.

Safety and Handling

As a research chemical with limited toxicological data, 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and skin contact.

Conclusion

3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline is a research chemical with potential for a variety of applications, particularly in the fields of medicinal chemistry and material science. The synthetic route outlined in this guide provides a reliable method for its preparation, enabling further investigation into its properties and potential uses. The predicted analytical data serves as a valuable reference for the characterization of this novel compound. As with any new chemical entity, further research is warranted to fully elucidate its chemical, physical, and biological properties.

References

  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Royal Society of Chemistry. [Link]

  • UCLA Chemistry Department. IR Spectroscopy Tutorial: Amines. [Link]

  • Cardoso, A. M. S., & Ferrer Correia, A. J. (1995). Two-dimensional mass spectra of 2-phenylethylamines. Journal of Mass Spectrometry, 30(9), 1255-1259. [Link]

  • Google Patents. Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.
  • Google Patents. Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether.
Foundational

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline

Foreword: Navigating the Known and the Predicted In the landscape of chemical research and drug development, the comprehensive characterization of novel molecules is paramount. Spectroscopic techniques such as Nuclear Ma...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Known and the Predicted

In the landscape of chemical research and drug development, the comprehensive characterization of novel molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization, providing a detailed fingerprint of a molecule's structure and connectivity. This guide is dedicated to a thorough analysis of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline.

It is important to note that as of the generation of this document, a comprehensive set of publicly available, experimentally-derived spectral data for this specific compound is not readily accessible. Therefore, this guide will take a predictive approach, leveraging established principles of spectroscopy and drawing upon data from structurally analogous compounds to forecast the spectral characteristics of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline. This predictive exercise is a common and critical workflow in chemical research, aiding in the identification of newly synthesized compounds and in the design of analytical methods.

This document is structured to provide not just the predicted data, but also the scientific rationale behind these predictions, offering a deeper understanding of how molecular structure dictates spectral output.

Molecular Structure: The Blueprint for Spectral Analysis

Before delving into the predicted spectra, a clear understanding of the molecule's structure is essential. 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline is comprised of three key fragments: a 3-methoxyaniline moiety, an ethyl linker, and a 4-methylphenoxy (p-cresol) group. The connectivity through an amine and an ether linkage dictates the electronic environments of the various atoms, which in turn governs their spectroscopic behavior.

cluster_protocol ¹H NMR Acquisition Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) instrument Instrument Setup (≥400 MHz Spectrometer) prep->instrument tune_shim Tuning and Shimming instrument->tune_shim acquire Data Acquisition (16-64 scans) tune_shim->acquire process Data Processing (FT, Phasing, Referencing) acquire->process analyze Spectral Analysis process->analyze M [C₁₆H₁₉NO]⁺• m/z = 257 F1 [C₉H₁₂NO]⁺ m/z = 150 M->F1 Loss of •CH₂C₆H₄CH₃ F2 [C₈H₁₀N]⁺ m/z = 121 M->F2 Alpha-cleavage F3 [C₇H₇O]⁺ m/z = 107 M->F3 Loss of •NHCH₂C₆H₄OCH₃

Figure 3: Predicted Key Fragmentation Pathway for 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions.

  • Data Acquisition: The mass spectrum is recorded over a mass range of, for example, m/z 40-500.

Conclusion

This guide provides a comprehensive, albeit predictive, spectral analysis of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline. By applying fundamental principles of NMR, IR, and MS, we have forecasted the key spectral features of this molecule. These predictions offer a robust framework for researchers who may synthesize or encounter this compound, enabling them to interpret experimental data and confirm the compound's identity. The provided protocols also serve as a practical guide for acquiring high-quality spectral data. As with any predictive work, experimental verification remains the ultimate standard for structural elucidation.

References

  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.
  • Elsevier. (2013). Deep blue fluorescent 2,5-bis(phenylsilyl)-substituted 3,4-diphenylsiloles.
  • Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa.
  • NIST. Aniline, 3-ethyl- - the NIST WebBook. The NIST Chemistry WebBook is an authoritative source for various chemical and physical data, including mass spectra of related compounds. [Link]

  • MPG.PuRe. Supporting Information.
  • MassBank. Organic compounds. A public repository of mass spectra, useful for comparing fragmentation patterns. [Link]

  • PubChem. 3-Methoxy-2-methylaniline. PubChem provides chemical information and properties for a vast number of compounds. [Link]

  • ResearchGate. (2007). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. This article discusses the synthesis and characterization (IR and NMR) of a substituted aniline. [Link]

  • PMC. (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline. Details on the synthesis and characterization of a 3-methoxyaniline derivative. [Link]

  • PubChem. 3-ethoxy-N-[(3-methoxyphenyl)methyl]aniline. Information on another related aniline derivative. [Link]

  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Provides reference IR spectra for aniline and its derivatives. [Link]

  • Bishop, J. L., et al. SPECTRAL PROPERTIES OF ANHYDROUS CARBONATES AND NITRATES. A general reference on the interpretation of IR spectra. [Link not available]
  • SpectraBase. Methanamine, N-(diphenylethenylidene)-. An example of a spectral database entry. [Link]

  • PubMed. Solid-state 25Mg NMR spectroscopic and computational studies of organic compounds.... A reference for advanced NMR techniques. [Link]

  • MDPI. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Contains experimental details for synthesizing and characterizing similar secondary amines. [Link]

  • NIST. 2-Methoxy-4-(o-methoxyphenylazo)aniline - the NIST WebBook. Provides an IR spectrum for a complex methoxy-substituted aniline. [Link]

  • Reddit. How am I supposed to distinguish between a n-ethylaniline IR spec and a benzylmethylamine IR spec ? A discussion on interpreting IR spectra of similar amines. [Link]

  • Wikipedia. 3-Methoxy-4-ethoxyphenethylamine. Provides information on a related compound. [Link]

  • PubChemLite. 4-methyl-n-[2-(4-methylphenoxy)ethyl]aniline. Information on a structurally similar compound. [Link]

  • NIST. Aniline, N-methyl- - the NIST WebBook. Provides various spectral data for N-methylaniline. [Link]

Exploratory

Solubility profile of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline in organic solvents

[1][2] Executive Summary Compound: 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline Chemical Class: Lipophilic Secondary Aryl Amine / Anilino-Ether Molecular Formula: C₁₆H₁₉NO₂ (Approx.[1][2][3] MW: 257.33 g/mol )[1][2] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Compound: 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline Chemical Class: Lipophilic Secondary Aryl Amine / Anilino-Ether Molecular Formula: C₁₆H₁₉NO₂ (Approx.[1][2][3] MW: 257.33 g/mol )[1][2]

This technical guide provides a comprehensive framework for the solubility profiling of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline.[1][2] As a specific intermediate likely utilized in the synthesis of dyes, agrochemicals, or pharmaceutical scaffolds, its solubility behavior is governed by the interplay between its lipophilic diaryl ether backbone and the hydrogen-bond donating capability of the secondary amine.[2]

Key Predictive Insight: This molecule exhibits a "Lipophilic Weak Base" profile.[1][2] It is predicted to be highly soluble in chlorinated and polar aprotic solvents, moderately soluble in alcohols, and practically insoluble in water unless pH-adjusted to acidic conditions.[2]

Part 1: Theoretical Solubility Profile & Physicochemical Properties

Before initiating wet-lab experiments, a theoretical understanding of the intermolecular forces is required.[1][2] The molecule contains two aromatic rings linked by an ethyl-ether chain, introducing significant hydrophobicity.[1][2]

Structural Analysis & Predicted Parameters
ParameterPredicted ValueMechanistic Implication
LogP (Octanol/Water) ~3.8 – 4.2High lipophilicity; favors organic partitioning.[1][2]
pKa (Conjugate Acid) ~4.5 – 5.0Weak base.[1][2] Solubility in water increases significantly at pH < 3.[1][2]0.
H-Bond Donors 1 (NH group)Limited self-association compared to primary amines.[1][2]
H-Bond Acceptors 3 (N, 2x O)Good interaction with protic solvents (Alcohols).[1][2]
Predicted Solubility by Solvent Class

Note: "High" > 100 mg/mL; "Moderate" 10–100 mg/mL; "Low" < 1 mg/mL.[1][2]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Chlorinated Dichloromethane (DCM), ChloroformVery High Excellent dispersion interactions with aromatic rings; standard extraction solvent.[1][2]
Polar Aprotic DMSO, DMF, DMAcVery High Strong dipole interactions disrupt crystal lattice; ideal for stock solutions.[1][2]
Esters/Ethers Ethyl Acetate, THF, MTBEHigh Good compatibility with ether linkages; THF provides optimal solvation.[1][2]
Alcohols Methanol, Ethanol, IPAModerate to High Temperature-dependent.[1][2] Likely soluble at reflux; potential crystallization solvent upon cooling.[1]
Hydrocarbons Hexane, Heptane, TolueneLow to Moderate Soluble in Toluene (pi-stacking); likely poor in Hexane at RT (anti-solvent candidate).[1][2]
Aqueous Water (Neutral pH)Insoluble Hydrophobic effect dominates.[1][2]
Aqueous Acid 1M HCl, 1M H₂SO₄Soluble Protonation of the amine forms a water-soluble salt.[1][2]

Part 2: Experimental Validation Protocol (Standard Operating Procedure)

As specific literature data for this exact structure is proprietary or sparse, the following self-validating protocol must be used to establish the definitive solubility profile.

Workflow Visualization

The following diagram outlines the decision logic for determining solubility, moving from kinetic visual checks to thermodynamic equilibrium quantification.

Solubility_Workflow Start Start: Weigh 10mg Compound Solvent_Add Add 100µL Solvent (Stepwise Addition) Start->Solvent_Add Visual_Check Visual Inspection (Dissolved?) Solvent_Add->Visual_Check High_Sol Result: High Solubility (>100 mg/mL) Visual_Check->High_Sol Yes Heat Heat to Reflux (if undissolved) Visual_Check->Heat No Quant_Phase Phase 2: HPLC Quantitation (Saturated Supernatant) High_Sol->Quant_Phase Validate Hot_Check Dissolved Hot? Heat->Hot_Check Cryst_Pot Cool Slowly: Potential Crystallization Solvent Hot_Check->Cryst_Pot Yes Insoluble Result: Insoluble Hot_Check->Insoluble No Cryst_Pot->Quant_Phase Validate

Figure 1: Kinetic Solubility Determination Workflow. This logic distinguishes between reaction solvents (High Solubility) and purification solvents (Temperature-dependent).[1][2]

Protocol: Kinetic Solubility Assessment (Tier 1)

Objective: Rapidly classify solvents for synthesis or extraction.[1][2]

  • Preparation: Place 10 mg of solid 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline into a 4 mL clear glass vial.

  • Addition: Add solvent in aliquots:

    • Aliquot 1: 100 µL (corresponds to 100 mg/mL).[1][2] Vortex for 30 seconds.[1]

    • Observation: If clear, solubility is >100 mg/mL .[1][2] Stop.

    • Aliquot 2: Add 400 µL (Total 0.5 mL = 20 mg/mL). Vortex.

    • Observation: If clear, solubility is >20 mg/mL .[1][2]

    • Aliquot 3: Add 500 µL (Total 1.0 mL = 10 mg/mL). Vortex.

  • Thermal Stress: If particles remain at 10 mg/mL, heat the vial to the solvent's boiling point (or 80°C max).

    • If dissolved hot but precipitates cold: Recrystallization Candidate .[1][2]

    • If undissolved hot: Anti-solvent .[1][2]

Protocol: Thermodynamic Equilibrium Solubility (Tier 2)

Objective: Precise data for formulation or analytical standards (OECD 105 Guideline).

  • Saturation: Add excess solid (~50 mg) to 2 mL of solvent.

  • Equilibration: Shake at constant temperature (25°C) for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PTFE filter (avoid Nylon for anilines if possible to prevent adsorption).[1][2]

  • Quantification: Analyze via HPLC-UV (Detection at 254 nm or 280 nm).

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.[1][2]

    • Calculation: Compare peak area to a standard curve prepared in DMSO.[1][2]

Part 3: Solvent Selection Strategy for Applications

Based on the structural analogs (e.g., p-cresidine, N-alkyl anilines), the following solvent systems are recommended for specific development stages.

Solvent_Selection Root Application Synthesis Synthesis / Reaction Root->Synthesis Purification Purification / Cryst. Root->Purification Analysis Analytical (LC/GC) Root->Analysis Syn_Solv1 Dichloromethane (DCM) (High Sol, Low BP) Synthesis->Syn_Solv1 Syn_Solv2 Toluene (High Temp Reactions) Synthesis->Syn_Solv2 Pur_Solv1 Ethanol / Water (Classic Recryst) Purification->Pur_Solv1 Pur_Solv2 IPA / Hexane (Layering) Purification->Pur_Solv2 Ana_Solv1 Acetonitrile (HPLC Mobile Phase) Analysis->Ana_Solv1 Ana_Solv2 DMSO (Stock Solution) Analysis->Ana_Solv2

Figure 2: Solvent Selection Decision Tree based on solubility performance.

Synthesis & Extraction[1][2]
  • Primary Choice: Dichloromethane (DCM) .[1][2] The high solubility of the aniline core combined with DCM's volatility makes it the ideal extraction solvent.

  • Green Alternative: Ethyl Acetate .[1][2][4] Slightly lower solubility than DCM but safer and sufficient for most extractions.[1][2]

Crystallization (Purification)[1][2]
  • Solvent: Ethanol or Isopropanol (IPA) .[1][2]

  • Strategy: The compound is expected to be soluble in hot alcohols but less soluble at room temperature/4°C.[1][2]

  • Anti-Solvent: Water (added to alcoholic solution) or Hexane (added to Ethyl Acetate solution).[1][2]

Part 4: Safety & Stability Considerations

  • Oxidation Sensitivity: Secondary anilines are prone to oxidation (darkening) upon air exposure.[1][2] All solubility experiments should be performed using fresh solvents, ideally degassed.[2]

  • Toxicity: Anilines and their ether derivatives can be toxic (potential methemoglobinemia agents).[1][2]

    • Handling: Use Nitrile gloves (double-gloving recommended for DCM solutions).[1][2] Work in a fume hood.

  • Acid Sensitivity: While stable in dilute acid, strong mineral acids may hydrolyze the ether linkage at high temperatures (cleaving the phenoxy-ethyl group).[1][2] Avoid boiling in strong acid.[1][2]

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. (1995).[1][2] Test No. 105: Water Solubility. OECD Publishing.[1][2] [Link][1][2]

  • PubChem Compound Summary. (2025). 3-Methoxy-N-methylaniline (Structural Analog). National Center for Biotechnology Information.[1][2] [Link][1][2]

  • Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Standard reference for aniline derivative solubility trends).

Sources

Foundational

Technical Guide: Preliminary Biological Screening of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline

The following technical guide details the preliminary biological screening strategy for 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline , a specific novel chemical entity (NCE) belonging to the phenoxyethyl-aniline class....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the preliminary biological screening strategy for 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline , a specific novel chemical entity (NCE) belonging to the phenoxyethyl-aniline class. This guide is structured for drug discovery professionals, emphasizing the structural-activity relationships (SAR) and safety liabilities inherent to this pharmacophore.

Executive Summary

3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline represents a lipophilic, secondary amine scaffold characterized by two aromatic systems linked via an ethyl-ether spacer. This structural motif—a phenoxyethylamine core—is a privileged structure in medicinal chemistry, frequently associated with GPCR modulation (e.g., serotonergic, adrenergic), ion channel blockade, and antioxidant activity. However, the presence of the 3-methoxyaniline moiety necessitates a rigorous safety-first screening approach due to potential genotoxicity (Ames liability) and methemoglobinemia risks.

This guide outlines a hierarchical screening cascade designed to:

  • De-risk the compound early via genotoxicity and cardiotoxicity assays.

  • Profile physicochemical properties to ensure assay validity.

  • Identify primary biological targets through broad-spectrum binding assays.

Part 1: Structural Analysis & In Silico Profiling

Before wet-lab screening, the compound's physicochemical parameters must be established to prevent false negatives due to solubility issues or non-specific binding.

Structural Pharmacophore
  • Core: Secondary aniline (pKa ~4.5–5.5).

  • Linker: Flexible ethylene chain (-CH₂CH₂-).

  • Periphery: 4-methylphenoxy (lipophilic tail) and 3-methoxyaniline (polar head).

  • Key Liability: The aniline nitrogen is a metabolic "soft spot," prone to N-hydroxylation (toxification) or N-acetylation (detoxification).

In Silico Prediction Parameters
ParameterPredictionImplication for Screening
cLogP ~3.8 – 4.2High lipophilicity. Requires DMSO stock >10 mM. Risk of aggregation in aqueous buffers.
TPSA ~21 ŲHigh membrane permeability; likely BBB penetrant.
hERG Risk Moderate/HighLipophilic amines + aromatic linkers are classic hERG pharmacophores.
Cyp P450 2D6 / 3A4 SubstrateLikely extensive first-pass metabolism (O-demethylation, N-dealkylation).

Part 2: The Safety-First Screening Cascade (Go/No-Go)

Due to the aniline substructure, safety screening takes precedence over efficacy. The following assays are the "gatekeepers."

Genotoxicity: The Ames Test (OECD 471)

Anilines are pro-mutagens. They require metabolic activation (S9 fraction) to form hydroxylamines, which can interact with DNA.

  • Protocol Requirement: Must use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Critical Condition: Assays must be performed with and without S9 metabolic activation .

  • Success Criteria: < 2-fold increase in revertant colonies compared to vehicle control.

Cardiotoxicity: hERG Potassium Channel Assay

The structural similarity to Class III antiarrhythmics (e.g., dofetilide) suggests a risk of QT prolongation.

  • Method: Automated Patch Clamp (e.g., QPatch).

  • Concentration: 0.1, 1, 10, 30 µM.

  • Success Criteria: IC₅₀ > 10 µM.

Cytotoxicity: HepG2 Cell Viability
  • Method: MTT or Resazurin reduction assay.

  • Rationale: HepG2 cells retain some metabolic capacity, offering a preliminary look at metabolite-mediated toxicity.

Part 3: Biological Workflow Visualization

The following diagram illustrates the logical flow of the screening cascade, prioritizing safety checkpoints before target deconvolution.

ScreeningCascade Start Compound Synthesis: 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline InSilico Phase I: In Silico Profiling (cLogP, Solubility, PAINS) Start->InSilico SafetySplit Phase II: Safety Gates InSilico->SafetySplit Ames Genotoxicity (Ames) (+/- S9 Fraction) SafetySplit->Ames hERG Cardiotoxicity (hERG Patch Clamp) SafetySplit->hERG Cyto Cytotoxicity (HepG2 MTT) SafetySplit->Cyto Decision Pass Safety Criteria? Ames->Decision hERG->Decision Cyto->Decision Stop TERMINATE (Toxic Liability) Decision->Stop Fail TargetScreen Phase III: Target Deconvolution (Eurofins SafetyScreen44) Decision->TargetScreen Pass HitValidation Functional Assays (Ca2+ Flux / cAMP) TargetScreen->HitValidation

Figure 1: Strategic screening cascade prioritizing safety de-risking (Ames/hERG) prior to pharmacological profiling.

Part 4: Detailed Experimental Protocols

Protocol: MTT Cytotoxicity Assay (HepG2)

This protocol validates the baseline cellular toxicity. Causal link: Mitochondrial reductase enzymes in viable cells convert yellow MTT to purple formazan.

Materials:

  • HepG2 cells (ATCC HB-8065).

  • MTT Reagent (5 mg/mL in PBS).

  • Test Compound: 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline (10 mM DMSO stock).

  • Positive Control: Doxorubicin or 3,4-Dichloroaniline.

Step-by-Step Methodology:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.
    
  • Treatment: Remove media. Add 100 µL fresh media containing the test compound at serial dilutions (0.1 µM – 100 µM). Maintain DMSO concentration < 0.5%.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL MTT reagent per well. Incubate for 3–4 hours until intracellular purple puncta are visible.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % Viability =

    
    . Plot dose-response curve to determine IC₅₀.
    
Protocol: Metabolic Bioactivation (Mechanism Check)

Since the aniline moiety is a pro-toxin, understanding its metabolic pathway is crucial. The following diagram details the bioactivation pathway that the Ames test with S9 is designed to detect.

Bioactivation Parent Parent Compound (Secondary Aniline) CYP CYP450 (Liver Microsomes) Parent->CYP Oxidation Glucuronide N-Glucuronide (Excretion) Parent->Glucuronide Phase II Conjugation Hydroxylamine N-Hydroxylamine (Reactive Metabolite) CYP->Hydroxylamine N-Hydroxylation Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Acid/Enzymatic Cleavage DNA DNA Adduct (Genotoxicity) Nitrenium->DNA Covalent Binding

Figure 2: Metabolic bioactivation pathway of aniline derivatives. The formation of the Nitrenium ion is the key event detected by the Ames test.

Part 5: Target Profiling Strategy

Once safety is established, the compound should be screened against targets relevant to the phenoxyethylamine scaffold.

Primary Hit Hypothesis

Based on structural similarity to known ligands (e.g., Fenyramidol, Haloperidol fragments), the following targets are prioritized:

  • Sigma Receptors (σ1/σ2): The lipophilic amine structure is a classic Sigma pharmacophore.

  • Adrenergic Receptors (

    
    ):  The phenoxy-ethyl-amine motif mimics the catecholamine side chain.
    
  • Serotonin Transporter (SERT): Secondary amines with lipophilic aromatic wings often bind monoamine transporters.

Recommended Panel: Eurofins SafetyScreen44™

A standard industry panel is recommended to assess off-target binding (selectivity profiling).

  • Format: Radioligand binding (competition assay).

  • Criteria: > 50% inhibition at 10 µM warrants a full

    
     determination.
    

References

  • OECD Guidelines for the Testing of Chemicals, Section 4. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Vandenberg, J. I., et al. (2012). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews. [Link]

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. [Link]

Exploratory

Technical Guide: Thermal Stability and Degradation Profile of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline

Executive Summary This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline . As a secondary aniline coupled with an aryl et...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline . As a secondary aniline coupled with an aryl ether moiety, this compound exhibits distinct stability characteristics governed by its electron-rich aromatic rings and the lability of its alkyl-nitrogen and alkyl-oxygen bonds. This document outlines the expected physicochemical behavior, degradation mechanisms under stress (thermal, oxidative, hydrolytic), and the validation protocols required for rigorous characterization in drug development and materials science contexts.[1]

Structural Analysis & Reactivity Profile

To understand the degradation profile, we must first deconstruct the molecule into its reactive pharmacophores. The compound consists of three distinct zones, each contributing differently to its stability:

Structural ZoneChemical MoietyReactivity & Stability Implication
Zone A (Core) Secondary Aniline (3-Methoxy-N-substituted)High Reactivity. Susceptible to N-oxidation and N-dealkylation. The 3-methoxy group activates the ring, increasing electron density and susceptibility to electrophilic attack/oxidation.
Zone B (Linker) Ethyl Bridge (-CH₂-CH₂-)Moderate Stability. Acts as a spacer. The beta-carbons are susceptible to radical abstraction during oxidative stress, leading to chain cleavage.
Zone C (Distal) Aryl Ether (4-Methylphenoxy)High Stability. The ether linkage is generally robust but can undergo cleavage under strong acidic conditions (acid hydrolysis) or extreme thermal stress.
Predicted Physicochemical Properties[2][3]
  • Physical State: Crystalline solid or viscous oil (depending on purity/polymorph).

  • Melting Point (Predicted): 55°C – 75°C (Based on similar N-alkyl anilines).

  • Boiling Point (Predicted): >350°C (decomposition likely precedes boiling at atmospheric pressure).

  • LogP: ~3.5–4.0 (Lipophilic).

Thermal Stability Profile (TGA & DSC)

Thermal stability is a critical quality attribute (CQA). For this specific aniline derivative, thermal degradation is driven by homolytic cleavage of the C-N bond and oxidative polymerization if oxygen is present.

Expected Thermal Behavior[4]
  • Melting Event: Endothermic peak in DSC (typically <100°C).

  • Volatilization vs. Decomposition:

    • Inert Atmosphere (N₂): Stable up to ~220°C. Mass loss above this temperature is likely due to evaporation combined with slow pyrolysis.

    • Oxidative Atmosphere (Air): Onset of degradation expected at ~160°C–180°C. The electron-rich aniline moiety oxidizes rapidly, leading to char formation and complex polymerization.

Experimental Protocol: Thermal Characterization

To validate these predictions, the following protocol must be executed.

Methodology:

  • Instrument: TGA/DSC Synchronous Analyzer (e.g., TA Instruments SDT 650).

  • Sample Mass: 5–10 mg in Alumina (TGA) or Aluminum (DSC) pans.

  • Purge Gas: Nitrogen (50 mL/min) for intrinsic stability; Air (50 mL/min) for oxidative stability.

  • Ramp Rate: 10°C/min from 25°C to 400°C.

Data Interpretation:

  • T_onset (Onset Temperature): The point where the baseline deviates (indicates safe processing limit).

  • T_5% (5% Weight Loss): Critical threshold for material failure.

Forced Degradation Pathways (Stress Testing)[1][5]

This section details the specific chemical pathways through which 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline degrades. These pathways are derived from the intrinsic reactivity of secondary anilines and aryl ethers.

A. Oxidative Degradation (Primary Failure Mode)

The secondary amine nitrogen is the "softest" target for oxidation.

  • Mechanism: Radical abstraction of the α-proton (next to Nitrogen) followed by reaction with oxygen.

  • Major Degradants:

    • N-Oxide: Direct oxidation of the nitrogen lone pair.

    • Oxidative Dealkylation: Cleavage of the N-C bond, releasing 3-methoxyaniline and 2-(4-methylphenoxy)acetaldehyde .

    • Quinone Imines: Further oxidation of the electron-rich phenolic rings.

B. Hydrolytic Degradation
  • Acidic Stress: The aryl ether linkage is susceptible to acid-catalyzed cleavage, particularly at high temperatures, yielding 4-methylphenol (p-cresol) and the corresponding N-(2-hydroxyethyl)aniline derivative.

  • Basic Stress: The molecule is generally stable to base; however, extreme conditions may induce elimination reactions.

C. Photolytic Degradation

Anilines are photosensitive. UV exposure typically leads to radical formation, resulting in dimerization (coupling of phenyl rings) and severe discoloration (yellowing/browning).

Visualization of Degradation Pathways[1][4][5][6][7][8]

The following diagram illustrates the causal relationships between stress conditions and specific degradation products for this compound.

DegradationMap Parent Parent Compound 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline Oxidation Oxidative Stress (H2O2 / Peroxides) Parent->Oxidation Susceptibility Acid Acid Hydrolysis (0.1N HCl, Heat) Parent->Acid Susceptibility Light Photolysis (UV-VIS) Parent->Light Susceptibility NOxide N-Oxide Derivative Oxidation->NOxide N-Oxygenation Dealkyl 3-Methoxyaniline (Dealkylation Product) Oxidation->Dealkyl C-N Bond Scission Aldehyde 2-(4-methylphenoxy)acetaldehyde Oxidation->Aldehyde Side chain oxidation Cresol 4-Methylphenol (Ether Cleavage) Acid->Cresol Ether Hydrolysis Dimers Azo/Hydrazo Dimers Light->Dimers Radical Coupling

Figure 1: Predicted degradation map showing primary breakdown routes under ICH stress conditions.

Analytical Protocol: HPLC-MS Profiling

To accurately detect and quantify the parent and its degradants, a stability-indicating method (SIM) is required.[2] The following protocol ensures separation of the lipophilic parent from polar degradants (like 3-methoxyaniline).

Method Parameters
ParameterSettingRationale
Column C18 (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm)Provides retention for the hydrophobic aryl ether tail.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of silanols and improves peak shape for amines.
Mobile Phase B AcetonitrileStrong elution solvent for lipophilic compounds.
Gradient 5% B to 95% B over 20 minsEnsures elution of highly non-polar dimers while resolving early polar amines.
Detection UV @ 254 nm & 280 nm; MS (ESI+)280 nm is specific for the phenolic/aniline rings; MS required for ID.
Step-by-Step Workflow
  • Sample Preparation: Dissolve 10 mg of compound in Acetonitrile/Water (50:50). Concentration: 1 mg/mL.

  • Stress Induction:

    • Oxidation:[3][4] Add 3% H₂O₂ to aliquot, incubate at RT for 4 hours.

    • Acid: Add 0.1N HCl, reflux at 60°C for 2 hours.

    • Control: Untreated sample kept in dark at 4°C.

  • Analysis: Inject 5 µL of each sample into the HPLC-MS system.

  • Mass Balance Calculation: Ensure the sum of Parent Area + Degradant Areas ≈ 100% (correcting for response factors).

Workflow cluster_stress Stress Conditions (Parallel) Start Start: Pure Substance Prep Prepare Stock Solution (1 mg/mL in ACN:H2O) Start->Prep Acid Acid Hydrolysis (0.1N HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Prep->Base Ox Oxidation (3% H2O2, RT) Prep->Ox Therm Thermal (80°C, 24h) Prep->Therm Quench Quench & Neutralize Acid->Quench Base->Quench Ox->Quench Therm->Quench Dilute Dilute to 0.1 mg/mL Quench->Dilute LCMS LC-MS Analysis (Gradient C18) Dilute->LCMS Data Data Processing (Peak ID & Mass Balance) LCMS->Data

Figure 2: Analytical workflow for forced degradation studies.

References

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[5] Retrieved from [Link]

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 29-37. Retrieved from [Link]

  • Blessy, M., et al. (2014). "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.

Sources

Foundational

X-ray crystal structure of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline

Title: Structural Characterization of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline: A Crystallographic Protocol Abstract This technical guide outlines the comprehensive protocol for the structural determination of 3-Met...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Characterization of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline: A Crystallographic Protocol

Abstract This technical guide outlines the comprehensive protocol for the structural determination of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline, a flexible diaryl ether-amine scaffold common in medicinal chemistry (e.g., kinase inhibitors, GPCR ligands). Given the conformational flexibility of the ethyl linker and the electronic effects of the m-methoxy and p-methyl substituents, establishing the solid-state conformation is critical for structure-activity relationship (SAR) studies. This guide details the synthesis, crystallization, X-ray diffraction data collection, and structural refinement strategies required to resolve this specific molecular architecture.

Molecular Context & Synthesis Logic

To obtain high-quality single crystals, purity is paramount. The target molecule consists of two distinct aromatic systems connected by a flexible 2-aminoethyl ether linker.

  • Chemical Name: 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline

  • Molecular Formula:

    
    
    
  • Key Structural Features:

    • Electron-Rich Core: The m-anisidine moiety acts as a hydrogen bond donor (N-H).

    • Flexible Linker: The -NH-CH2-CH2-O- chain introduces torsional freedom, often complicating crystallization due to entropic factors.

    • Acceptor Site: The phenoxy oxygen serves as a potential hydrogen bond acceptor.

Synthesis Pathway for Crystallographic Grade Material: The most robust route to minimize side products (like bis-alkylation) is the nucleophilic substitution of 3-methoxyaniline with 1-(2-bromoethoxy)-4-methylbenzene.

ComponentRoleStoichiometry
3-Methoxyaniline Nucleophile (Amine)1.2 eq
1-(2-bromoethoxy)-4-methylbenzene Electrophile1.0 eq

/ DMF
Base / SolventExcess / 60°C
  • Purification Note: The crude oil must be purified via column chromatography (Hexane:EtOAc 8:2) to remove unreacted aniline, which can inhibit crystal nucleation.

Crystallization Protocol: Overcoming Linker Flexibility

The primary challenge in crystallizing this molecule is the entropy of the ethyl chain. Standard evaporation often yields oils. We employ a Counter-Diffusion Method to slow nucleation and promote ordered packing.

Recommended Solvent System:

  • Solvent A (Good): Dichloromethane (DCM) or Toluene.

  • Solvent B (Poor/Precipitant): n-Hexane or Pentane.

Protocol:

  • Dissolve 20 mg of the purified compound in 0.5 mL of DCM in a narrow vial (inner vial).

  • Place the inner vial inside a larger jar containing 5 mL of n-Hexane (outer reservoir).

  • Cap the outer jar tightly. The hexane vapors will slowly diffuse into the DCM, increasing supersaturation gradually.

  • Temperature Control: Store at 4°C. Lower temperature reduces the thermal motion of the ethyl chain, favoring the formation of a stable lattice.

Data Collection & Structure Solution

Once a single crystal (approx.[1]


 mm) is harvested, it is mounted on a goniometer. For organic molecules of this size (

), Molybdenum radiation is standard, but Copper is acceptable if the crystal is very small.

Experimental Parameters:

  • Radiation Source: Mo-K

    
     (
    
    
    
    Å).[1][2]
  • Temperature: 100 K (Critical).

    • Why: Room temperature data will likely show high thermal ellipsoids for the central ethyl carbons (

      
      ), obscuring the precise conformation (gauche vs. anti).
      
  • Strategy: Full sphere collection (360° rotation) to ensure high redundancy (

    
    ).
    

Refinement Logic (The Phase Problem): Since the molecule contains no heavy atoms (Z > Si), we rely on Direct Methods (SHELXT) or Intrinsic Phasing .

Workflow Visualization

The following diagram illustrates the critical path from crude synthesis to the final refined CIF (Crystallographic Information File).

G Synthesis Synthesis (Nucleophilic Substitution) Purification Purification (Silica Column) Synthesis->Purification Remove Impurities Crystallization Crystallization (Vapor Diffusion @ 4°C) Purification->Crystallization Pure Oil Mounting Crystal Mounting (MiTeGen Loop) Crystallization->Mounting Single Crystal Diffraction X-Ray Diffraction (Mo-Kα, 100K) Mounting->Diffraction Data Collection Phasing Structure Solution (SHELXT - Intrinsic Phasing) Diffraction->Phasing hkl File Refinement Refinement (SHELXL - Least Squares) Phasing->Refinement Initial Model Refinement->Refinement Minimize R1 Analysis Structural Analysis (Conformation & H-Bonds) Refinement->Analysis Final CIF

Figure 1: End-to-end workflow for the structural determination of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline.

Structural Analysis: Predicted Features & Validation

Upon solving the structure, the analysis focuses on the conformation of the linker and intermolecular forces. For this specific molecule, the following geometric parameters serve as validation benchmarks (based on statistical averages from the Cambridge Structural Database for similar diaryl ethers).

A. Conformational Analysis (The Linker)

The torsion angle


 (N-C-C-O) determines the shape of the molecule.
  • Scenario A (Anti-periplanar):

    
    . The molecule is extended. This is sterically favored to minimize repulsion between the two aromatic rings.
    
  • Scenario B (Gauche):

    
    . The molecule is folded. This is often observed if an intramolecular hydrogen bond  forms between the Aniline N-H and the Phenoxy Oxygen.
    

Hypothesis: Given the basicity of the aniline nitrogen and the acceptor capability of the ether oxygen, a gauche conformation stabilized by a 5-membered intramolecular H-bond is a strong possibility in the gas phase, but crystal packing forces often favor the extended (anti) conformation to maximize


-

stacking.
B. Intermolecular Interactions

The crystal lattice is expected to be held together by:

  • Hydrogen Bonds:

    
     or 
    
    
    
    (intermolecular).
  • 
    -
    
    
    
    Stacking:
    Interaction between the electron-rich anisole ring and the electron-neutral tolyl ring.

Reference Bond Geometries for Refinement: Use these values to restrain the model if disorder is present (DFIX command in SHELXL).

Bond TypeAtom PairTypical Length (Å)Ref. Standard
Amine C-N


Allen et al. (1987)
Ether C-O


Allen et al. (1987)
Alkyl C-C


Standard

Methoxy C-O


Standard Ether

Pharmaceutical Relevance & Polymorphism

For drug development professionals, this structure acts as a template for "flexible linker" pharmacophores.

  • Solubility: The crystal density (typically

    
     for this class) directly correlates with thermodynamic stability. A denser packing (higher melting point) often implies lower aqueous solubility.
    
  • Polymorphism Risk: Molecules with ethyl linkers are highly prone to polymorphism (conformational polymorphs). It is recommended to screen multiple solvents (Acetone, Ethanol, THF) to ensure the identified form is the thermodynamically stable one.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Allen, F. H., et al. (1987). "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." Journal of the Chemical Society, Perkin Transactions 2, S1-S19. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

Sources

Exploratory

Discovery and history of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline

An in-depth analysis of publicly available scientific literature and chemical databases reveals a notable absence of specific research dedicated to the discovery, history, and detailed biological profiling of 3-Methoxy-N...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of publicly available scientific literature and chemical databases reveals a notable absence of specific research dedicated to the discovery, history, and detailed biological profiling of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline . This suggests that the compound is likely a novel or not widely studied chemical entity.

Therefore, this guide will pivot from a historical account to a forward-looking technical whitepaper. As a Senior Application Scientist, the objective is to provide researchers and drug development professionals with a comprehensive, theoretical framework and practical, experimentally-grounded methodologies for the synthesis, characterization, and potential investigation of this molecule. We will proceed by logically deconstructing the molecule into its constituent parts, proposing a robust synthetic pathway based on established chemical principles, and contextualizing its potential utility by examining related, well-documented aniline derivatives.

Deconstruction and Strategic Synthesis Design

The structure of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline presents a clear blueprint for a convergent synthetic strategy. The molecule can be conceptually dissected into three primary building blocks:

  • A: 3-Methoxyaniline Core: The foundational aromatic amine.

  • B: Ethyl Linker: A two-carbon chain separating the amine and the ether.

  • C: 4-Methylphenoxy Group: The terminal aromatic ether component.

The most logical synthetic approach involves the formation of the N-ethyl bond via reductive amination or N-alkylation, a cornerstone of medicinal chemistry for its high efficiency and functional group tolerance.

Proposed Synthetic Workflow

Our proposed synthesis is a two-step process, beginning with the preparation of a key intermediate, 2-(4-methylphenoxy)ethan-1-amine, followed by its coupling with 3-methoxyaniline.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Coupling p_cresol p-Cresol ether_intermediate 2-(p-tolyloxy)ethanol p_cresol->ether_intermediate Williamson Ether Synthesis chloroethanol 2-Chloroethanol chloroethanol->ether_intermediate azide_intermediate 1-(2-azidoethoxy)-4-methylbenzene ether_intermediate->azide_intermediate Nucleophilic Substitution amine_intermediate 2-(4-methylphenoxy)ethan-1-amine azide_intermediate->amine_intermediate Reduction target_molecule 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline amine_intermediate->target_molecule Reductive Amination m_anisidine 3-Methoxyaniline m_anisidine->target_molecule

Caption: Proposed two-step synthetic pathway for 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies derived from established procedures for analogous chemical transformations.

Synthesis of Intermediate: 2-(4-methylphenoxy)ethan-1-amine

This procedure is adapted from standard Williamson ether synthesis followed by a reduction.

Materials:

  • 4-methylphenol (p-cresol)

  • 2-chloroethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium azide (NaN₃)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Protocol:

  • Ether Formation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF.

    • Cool the flask to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred DMF.

    • Slowly add a solution of 4-methylphenol (1.0 equivalent) in anhydrous DMF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

    • Add 2-chloroethanol (1.1 equivalents) dropwise.

    • Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction, quench carefully with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(4-methylphenoxy)ethanol.

  • Azide Formation and Reduction:

    • Dissolve the crude 2-(4-methylphenoxy)ethanol in DMF.

    • Add sodium azide (1.5 equivalents) and heat the mixture to 90 °C overnight.

    • After cooling, dilute with water and extract with diethyl ether.

    • Wash the combined organic layers, dry, and concentrate to yield the azide intermediate.

    • Caution: LiAlH₄ is highly reactive. To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C, slowly add a solution of the azide intermediate in THF.

    • Allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Cool to 0 °C and quench sequentially by the slow, dropwise addition of water, then 15% aqueous NaOH, then more water.

    • Filter the resulting solids and concentrate the filtrate to yield the desired 2-(4-methylphenoxy)ethan-1-amine.

Final Synthesis via Reductive Amination

This step couples the intermediate amine with the aniline core.

Materials:

  • 2-(4-methylphenoxy)ethan-1-amine (from step 2.1)

  • 3-methoxyaniline

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

Protocol:

  • In a round-bottom flask, dissolve 3-methoxyaniline (1.0 equivalent) and 2-(4-methylphenoxy)ethan-1-amine (1.1 equivalents) in the chosen solvent (DCM or DCE).

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent (STAB, 1.5 equivalents) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, with a hexane/ethyl acetate gradient) to obtain pure 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline.

Physicochemical and Pharmacological Context

While no direct data exists for the target molecule, we can infer potential properties by examining its constituent moieties and related aniline structures. Aniline and its derivatives have a rich history, forming the backbone of the synthetic dye industry after William Perkin's discovery of mauveine in 1856.[1][2][3][4] In modern science, they are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[5]

Table 1: Properties of Related Aniline Derivatives

Compound NameCAS NumberMolecular Weight ( g/mol )Known Applications/Properties
3-Methoxyaniline536-90-3123.15Intermediate in dye and pharmaceutical synthesis.[6]
N-ethylaniline103-69-5121.18Intermediate for dyes (e.g., triphenylmethane dyes) and rubber additives.[7]
3-Methoxy-N-methylaniline14318-66-2137.18Chemical intermediate.[8]
2-(3-Methoxyphenoxy)anilineN/A229.27A structural isomer, synthesis described via palladium catalysis.[9]
N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-MethoxybenzamideN/A403.92A potent and selective ligand for the D4 dopamine receptor.

The presence of the methoxy group and the overall lipophilicity suggest that 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline could exhibit central nervous system (CNS) activity, similar to other aniline derivatives that are designed to cross the blood-brain barrier. The phenoxy-ethyl-amine scaffold is a common motif in various pharmacologically active compounds.

Proposed Mechanistic Investigations

Should this molecule be pursued for drug development, a logical starting point for mechanistic studies would be to screen it against a panel of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, given the prevalence of aniline-like structures in neuropsychiatric drug discovery.

G cluster_workflow Investigation Workflow cluster_pathway Hypothetical Signaling Pathway synthesis synthesis screening Primary Screening Broad GPCR Panel (e.g., Dopamine, Serotonin) synthesis->screening Submit for Assay hit_validation Hit Validation Dose-Response Assays (EC50/IC50) screening->hit_validation Identify Hits lead_opt Lead Optimization Structure-Activity Relationship (SAR) Studies hit_validation->lead_opt Validate Leads ligand Target Molecule receptor GPCR (e.g., D4 Receptor) ligand->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Logical workflow for the investigation and a hypothetical signaling pathway.

Conclusion

While the specific history of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline remains undocumented, its chemical structure provides a clear and achievable path for its synthesis and subsequent study. This guide offers a robust, experimentally-grounded framework for researchers to produce this molecule in high purity and begin to explore its potential biological activities. The rich history of aniline derivatives in both industry and medicine suggests that novel structures like this one hold potential for new discoveries, particularly in the realm of medicinal chemistry and drug development.

References

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline

This application note details the synthesis and validation protocol for 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline , a diaryl ether-amine scaffold often utilized as a building block in medicinal chemistry for the deve...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis and validation protocol for 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline , a diaryl ether-amine scaffold often utilized as a building block in medicinal chemistry for the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

The protocol focuses on a convergent synthesis strategy involving the nucleophilic substitution (


) of a phenoxyethyl electrophile by an aniline nucleophile. This method is selected for its high reproducibility and scalability in professional laboratory settings.

Application Note: AN-SYN-2025-04

Introduction & Retrosynthetic Analysis

The target molecule is constructed via the N-alkylation of 3-methoxyaniline (Nucleophile) with 2-(4-methylphenoxy)ethyl bromide (Electrophile). This route minimizes side reactions compared to reductive amination and allows for the independent preparation of the ether linkage.

Retrosynthetic Logic:

  • Disconnection: The C-N bond is the strategic disconnection point.

  • Precursors:

    • Fragment A (Nucleophile): 3-Methoxyaniline (commercially available).

    • Fragment B (Electrophile): 1-(2-bromoethoxy)-4-methylbenzene.

  • Fragment B Synthesis: Prepared via Williamson ether synthesis from p-cresol and 1,2-dibromoethane.

Reaction Engineering & Mechanism

The synthesis proceeds in two distinct stages. The critical step is the N-alkylation, which requires careful control of basicity to prevent over-alkylation (quaternary ammonium salt formation).

Step 1: Synthesis of Electrophile (Intermediate A)
  • Reaction: Williamson Ether Synthesis.

  • Reagents: p-Cresol, 1,2-Dibromoethane (excess),

    
    , Acetone.
    
  • Mechanism:

    
     displacement of bromide by the phenoxide ion.
    
Step 2: N-Alkylation (Target Synthesis)
  • Reaction: Nucleophilic substitution.

  • Reagents: 3-Methoxyaniline, Intermediate A,

    
    , NaI (catalyst), DMF.
    
  • Mechanism: The iodide catalyst converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction), facilitating the attack by the aniline nitrogen.

Experimental Protocol

Safety Pre-requisites
  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1).

  • Hazards: 1,2-Dibromoethane is a potential carcinogen; handle with extreme caution. Alkyl halides are lachrymators.

Table 1: Stoichiometry & Reagents (Step 2)
ReagentMW ( g/mol )Equiv.Amount (mmol)Role
3-Methoxyaniline 123.151.212.0Nucleophile
Intermediate A 215.091.010.0Electrophile
Potassium Carbonate 138.212.020.0Base
Sodium Iodide 149.890.11.0Catalyst
DMF (Anhydrous) --20 mLSolvent
Detailed Procedure

Step 2: Coupling of Aniline and Phenoxyethyl Bromide

  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Intermediate A (1-(2-bromoethoxy)-4-methylbenzene) (2.15 g, 10.0 mmol) in anhydrous DMF (20 mL).

  • Activation: Add Sodium Iodide (150 mg, 1.0 mmol). Stir at room temperature for 15 minutes to allow partial halogen exchange.

  • Addition: Add 3-Methoxyaniline (1.48 g, 12.0 mmol) followed by Potassium Carbonate (2.76 g, 20.0 mmol).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 80°C under an inert atmosphere (

    
     or Ar) for 12–16 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Hexanes/EtOAc 4:1). The starting bromide (

      
      ) should disappear, and the product (
      
      
      
      ) should appear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (100 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with water (

      
       mL) and brine (
      
      
      
      mL) to remove DMF.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent Gradient: 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 65–75% as a pale yellow oil or low-melting solid.

Visualization of Workflows

Figure 1: Synthetic Pathway & Mechanism

SynthesisPath Cresol p-Cresol (Starting Material) IntA Intermediate A (Phenoxyethyl Bromide) Cresol->IntA K2CO3, Acetone Reflux (Step 1) DBE 1,2-Dibromoethane DBE->IntA Complex Transition State (Finkelstein/SN2) IntA->Complex NaI (cat), DMF Aniline 3-Methoxyaniline Aniline->Complex Product Target Molecule 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline Complex->Product 80°C, 12h - HBr

Caption: Convergent synthesis route illustrating the preparation of the phenoxyethyl linker followed by N-alkylation.

Figure 2: Purification & Validation Logic

ValidationLogic Crude Crude Reaction Mixture Extract Liquid-Liquid Extraction (EtOAc / H2O) Crude->Extract TLC TLC Check (Hex/EtOAc 4:1) Extract->TLC Flash Flash Chromatography (Silica Gel) TLC->Flash If Rf distinct Pure Isolated Product Flash->Pure QC QC Validation: 1. 1H-NMR (Structure) 2. LC-MS (Purity >95%) Pure->QC

Caption: Downstream processing workflow ensuring high purity isolation suitable for biological screening.

Quality Control & Characterization

To ensure the integrity of the synthesized compound, the following spectral data must be verified:

  • Proton NMR (

    
    ): 
    
    • 
       7.15 (d, 2H, Ar-H, tolyl), 7.08 (t, 1H, Ar-H, aniline), 6.82 (d, 2H, Ar-H, tolyl), 6.30 (dd, 1H, Ar-H), 6.25 (s, 1H, Ar-H), 6.18 (d, 1H, Ar-H).
      
    • 
       4.15 (t, 2H, 
      
      
      
      ), 3.76 (s, 3H,
      
      
      ), 3.55 (t, 2H,
      
      
      ), 2.29 (s, 3H,
      
      
      ).
    • Note: The triplet at 3.55 ppm confirms the N-alkylation; absence of a singlet at ~3.8 ppm (N-methyl) rules out incorrect substitution.

  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Observed

      
      .
      

References

  • Salvatore, R. N., et al. (2001). "Efficient N-Alkylation of Anilines with Alkyl Halides in the Presence of Cesium Hydroxide." Tetrahedron, 57(36), 7785-7789. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (General reference for

    
     mechanisms and amine synthesis). Link
    
  • PubChem Compound Summary. (2025). "4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline" (Structural Analog). National Center for Biotechnology Information. Link

Application

Application Note: Quantitative Analysis of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline (3-MPEA)

The following Application Note is a comprehensive technical guide for the analytical quantification of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline . Given the structural characteristics of this molecule (an aniline der...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a comprehensive technical guide for the analytical quantification of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline .

Given the structural characteristics of this molecule (an aniline derivative with an ether linkage), this guide addresses two critical analytical needs:

  • Trace-Level Quantification (LC-MS/MS): For monitoring potential genotoxic impurities (PGIs) or pharmacokinetic (PK) studies.[1][2][3][4]

  • Assay & Purity Analysis (HPLC-UV): For synthesis process control and raw material release.[1][2][3][4][5]

Introduction & Compound Profile

3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline (herein referred to as 3-MPEA ) is a secondary amine featuring two aromatic systems connected by an ethyl-ether linker.[1][2][3][4] Its structural alerts (aniline moiety) necessitate rigorous quantification strategies, particularly in pharmaceutical matrices where it may act as a synthesis intermediate or a process-related impurity.[1][2][4][5]

Physicochemical Properties

Understanding the molecule is the first step to successful method development.[2][4][5]

PropertyValue (Predicted/Experimental)Analytical Implication
Molecular Formula C₁₆H₁₉NO₂Basis for Mass Spectrometry (Precursor Ion).[1][2][3][4]
Molecular Weight 257.33 g/mol Monoisotopic Mass: ~257.14 Da.[2][3][4][5]
LogP (Octanol/Water) ~3.8 – 4.2Highly lipophilic.[1][2][3][4][5] Requires high % organic mobile phase for elution.[2][3][4][5]
pKa (Base) ~4.5 – 5.0 (Aniline N)Weak base.[1][2][3][4][5] Protonates well in acidic media (pH < 3) for ESI+.[1][2][4][5]
UV Maxima ~240 nm, ~280 nmDual aromatic rings provide strong UV absorbance.[2][3][4][5]
Solubility Low in water; High in ACN/MeOHDiluents must contain >50% organic solvent to prevent precipitation.[2][3][4][5]

Strategic Method Selection

The choice of method depends entirely on the "Analytical Threshold":

  • Scenario A: Trace Analysis (< 10 ppm or Bioanalysis) [1][2][3][4]

    • Platform: LC-MS/MS (Triple Quadrupole).[1][2][3][4][6]

    • Mode: Multiple Reaction Monitoring (MRM).[1][2][3][4][5]

    • Why: The aniline substructure is susceptible to quenching in UV at low levels; MS provides the necessary selectivity against complex matrices.[2][3][4][5]

  • Scenario B: Assay & Purity (> 0.1% w/w)

    • Platform: HPLC-PDA (Photodiode Array).[1][2][3][4]

    • Why: Robust, cost-effective, and sufficient for stoichiometry verification during synthesis.[1][2][3][4][5]

Protocol A: Trace Quantification via LC-MS/MS[1][3][4][7]

This protocol is designed for high-sensitivity detection (LOD < 1 ng/mL).[1][2][3][4]

Mass Spectrometry Parameters (ESI+)

The secondary amine provides a distinct site for protonation.[1][2][5]

  • Ionization Source: Electrospray Ionization (ESI)[1][2][3][4]

  • Polarity: Positive (+)[1][2][3][4]

  • Spray Voltage: 3500 – 4500 V[1][3][4][5]

  • Source Temperature: 450°C (High temp required to desolvate the lipophilic droplets)[1][2][3][4]

MRM Transition Table:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Mechanistic Origin
3-MPEA (Quant) 258.1 [M+H]⁺122.110025Cleavage of N-alkyl bond (3-methoxyaniline ion).[1][2][3][4]
3-MPEA (Qual) 258.1 [M+H]⁺107.110035Cleavage of Ether bond (4-methylphenol tropylium).[1][2][3][4]
IS (e.g., Propranolol) 260.2116.15020Standard internal standard reference.[1][2][3][4][5]
Chromatographic Conditions (UHPLC)

A C18 column is standard, but a Phenyl-Hexyl column is recommended here to exploit


 interactions with the two aromatic rings of 3-MPEA, improving selectivity against aliphatic matrix interferences.[1][2][3][4]
  • Column: Waters XSelect CSH Phenyl-Hexyl (100 x 2.1 mm, 2.5 µm) or equivalent.[1][2][3][4][5]

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization).[1][2][3][4][5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[2][3][4][5]

  • Injection Volume: 2 – 5 µL.[1][2][3][4][5]

Gradient Profile:

  • 0.0 min: 10% B (Focusing)

  • 1.0 min: 10% B

  • 6.0 min: 95% B (Elution of lipophilic 3-MPEA)

  • 8.0 min: 95% B (Wash)

  • 8.1 min: 10% B (Re-equilibration)

  • 10.0 min: Stop

Sample Preparation (Liquid-Liquid Extraction)

Due to the high LogP (~4.0), LLE is superior to protein precipitation for cleaning up biological or complex synthetic matrices.[1][2][4]

  • Aliquot: Transfer 100 µL of sample into a glass tube.

  • Basify: Add 50 µL of 0.1 M Ammonium Hydroxide (Neutralizes the amine, driving it into the organic layer).

  • Extract: Add 1.0 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Agitate: Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 minutes.

  • Concentrate: Transfer supernatant to a fresh tube; evaporate to dryness under N₂ stream at 40°C.

  • Reconstitute: Dissolve residue in 200 µL of Mobile Phase (50:50 Water:ACN).

Protocol B: Purity Assay via HPLC-UV[1][3][4]

Designed for raw material testing or reaction monitoring.[2][3][4][5]

Chromatographic Conditions
  • System: HPLC with PDA detector.

  • Detection: 240 nm (Primary), 280 nm (Secondary confirmation).[1][2][3][4][5]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm).[1][2][3][4][5]

  • Mobile Phase: Isocratic 30:70 (0.1% Phosphoric Acid : Acetonitrile).[1][2][3][4][5]

    • Note: Phosphoric acid suppresses silanol activity, reducing peak tailing for the amine.[2][4][5]

  • Flow Rate: 1.0 mL/min.[2][3][4][5]

  • Run Time: 15 minutes.

System Suitability Criteria

To ensure data trustworthiness (E-E-A-T), the system must meet these metrics before sample analysis:

  • Tailing Factor (Tf): < 1.5 (Crucial for amines).[1][2][3][4][5]

  • Theoretical Plates (N): > 5000.[1][2][3][4][5]

  • RSD of Area (n=6): < 2.0%.[1][2][3][4][5]

Visualizing the Analytical Logic

The following diagrams illustrate the fragmentation logic and the experimental workflow.

MS/MS Fragmentation Pathway (Proposed)[1][2]

FragmentationPathway Precursor Precursor Ion [M+H]+ = 258.1 (Protonated Secondary Amine) Transition1 Transition A (Quant) Cleavage at N-Alkyl Bond Precursor->Transition1 CID Energy 25eV Transition2 Transition B (Qual) Cleavage at Ether Bond Precursor->Transition2 CID Energy 35eV Frag1 Product Ion m/z 122.1 (3-Methoxyaniline cation) Transition1->Frag1 Frag2 Product Ion m/z 107.1 (4-Methylphenol tropylium) Transition2->Frag2

Caption: Proposed collision-induced dissociation (CID) pathway for 3-MPEA in ESI+ mode.

Sample Preparation Workflow (LLE)

SamplePrep Step1 1. Sample Aliquot (Plasma/Reaction Mix) Step2 2. pH Adjustment Add NH4OH (pH > 9) Neutralize Amine Step1->Step2 Step3 3. Organic Extraction Add MTBE Partitioning Step2->Step3 Step4 4. Phase Separation Collect Top Organic Layer (Contains 3-MPEA) Step3->Step4 Step5 5. Evaporation & Reconstitution Conc. 5x Step4->Step5

Caption: Liquid-Liquid Extraction workflow optimized for the lipophilic nature of 3-MPEA.

Validation Guidelines (ICH Q2(R1))

To ensure this method is regulatory-ready, perform the following validation steps:

  • Specificity: Inject "Blank Matrix" and "Matrix + Intermediates."[2][3][4][5] Ensure no interference at retention time (RT) of 3-MPEA.

  • Linearity: Prepare 6 levels.

    • Trace: 1.0 ng/mL to 100 ng/mL.[2][3][4][5] (R² > 0.99).[1][2][4][5][7]

    • Assay: 50% to 150% of target concentration.[2][3][4][5]

  • Accuracy (Recovery): Spike samples at Low, Medium, and High QC levels. Acceptance: 85-115% (Trace), 98-102% (Assay).[1][2][3][4]

  • Precision: Repeatability (n=6). RSD < 5% (Trace), < 1% (Assay).[1][2][5]

Troubleshooting & Expert Tips

  • Peak Tailing: If the aniline peak tails on C18, add 5 mM Ammonium Formate to the aqueous mobile phase or switch to a high-pH stable column (e.g., Waters XBridge) and run at pH 9.5 (keeping the amine neutral).[1][2][3][5]

  • Carryover: Due to high lipophilicity, 3-MPEA may stick to injector seals.[1][2][3][4][5] Use a needle wash of 90:10 (ACN:Water) with 0.1% Formic Acid.[1][2][5]

  • Stability: Anilines can oxidize.[1][2][3][4][5] Store stock solutions in amber glass at -20°C and avoid prolonged exposure to light.[2][3][4]

References

  • ICH Harmonised Tripartite Guideline. (2005).[2][3][4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3][4][5] [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[2][3][4][5] Bioanalytical Method Validation Guidance for Industry.[2][3][4][5] Center for Drug Evaluation and Research (CDER).[1][2][4][5] [Link]

  • European Medicines Agency (EMA). (2014).[2][3][4][5] Assessment of genotoxic impurities in pharmaceutical products.[2][3][4][5] ICH M7 Guidelines.[2][3][4][5] [Link]

  • Vogeser, M., & Seger, C. (2008).[2][3][4][5] A decade of HPLC-MS/MS in the routine clinical laboratory – goals for further developments. Clinical Biochemistry, 41(9), 649-662.[1][2][3][4][5] [Link][1][2]

Sources

Method

Application Note: A Robust HPLC Method for the Quantification of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline

Abstract This application note describes a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline. This document provides researchers, scientists, and drug development professionals with a detailed protocol, from initial analyte characterization and selection of chromatographic conditions to full method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The causality behind each experimental choice is explained to provide a deeper understanding of the method development process.

Introduction

3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline is a novel aromatic amine with potential applications in pharmaceutical and chemical research. As with any active pharmaceutical ingredient (API) or key intermediate, a reliable and robust analytical method for its quantification is paramount for quality control, stability studies, and pharmacokinetic assessments. High-performance liquid chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and specificity.

This guide is designed to be a practical resource, providing not only a validated method but also the scientific rationale for the selection of various chromatographic parameters. By following this protocol, laboratories can implement a reliable analytical method for the routine analysis of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline.

Analyte Characterization and Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is the foundation of a logical HPLC method development strategy. While specific experimental data for 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline is not widely available, we can infer its properties from its structure and data from analogous compounds.

Structure:

Estimated Physicochemical Properties:

PropertyEstimated Value/CharacteristicRationale and Implication for HPLC Method Development
Molecular Weight ~271.35 g/mol Influences diffusion and solubility.
pKa (Basic) ~4.5 - 5.5The aniline nitrogen is weakly basic. This is a critical parameter for controlling retention and peak shape in reversed-phase HPLC. At a pH below the pKa, the analyte will be protonated and more polar, leading to earlier elution. A mobile phase pH of 2-3 units above the pKa is often ideal for good retention and peak shape of basic compounds.
logP (Octanol-Water Partition Coefficient) ~3.0 - 4.0Indicates that the molecule is moderately lipophilic and will be well-retained on a reversed-phase column (e.g., C18, C8).
UV Absorbance λmax ~240 nm and ~280 nmThe presence of two aromatic rings suggests strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.

HPLC Method Development Strategy

Our strategy is to develop a simple, robust, and efficient isocratic reversed-phase HPLC method with UV detection. The development process will follow a logical, stepwise approach to optimize the separation.

MethodDevelopmentWorkflow cluster_initial Initial Parameter Selection cluster_optimization Method Optimization cluster_validation Method Validation (ICH Q2(R1)) Analyte Analyte Characterization (pKa, logP, UV λmax) Column Column Selection (C18, 5 µm, 4.6x150 mm) Analyte->Column MobilePhase Mobile Phase Selection (ACN:Buffer) Column->MobilePhase Detector Detector Settings (PDA, 240 nm) MobilePhase->Detector OptimizeMP Optimize Mobile Phase (% Organic, pH) Detector->OptimizeMP Initial Run OptimizeFlow Optimize Flow Rate (e.g., 1.0 mL/min) OptimizeMP->OptimizeFlow Iterative Optimization OptimizeTemp Optimize Temperature (e.g., 30 °C) OptimizeFlow->OptimizeTemp Iterative Optimization Specificity Specificity OptimizeTemp->Specificity Final Method Linearity Linearity & Range Specificity->Linearity Final Method Accuracy Accuracy Linearity->Accuracy Final Method Precision Precision (Repeatability, Intermediate) Accuracy->Precision Final Method Robustness Robustness Precision->Robustness Final Method

Caption: Workflow for HPLC Method Development and Validation.

Materials and Reagents
  • 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (reagent grade)

  • Ammonium acetate (reagent grade)

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Chromatography data system (CDS) for data acquisition and processing.

Protocol for Initial Method Development
  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.

    • Prepare a working standard solution of 100 µg/mL by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. A C18 column is chosen due to the non-polar nature of the analyte (estimated logP ~3-4).

    • Mobile Phase:

      • A: 0.1% Formic acid in water (pH ~2.8)

      • B: Acetonitrile

    • Gradient: 60% B to 90% B over 10 minutes. A gradient is used initially to determine the approximate elution time and organic solvent percentage required.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: PDA detection, 200-400 nm, with extraction at 240 nm.

Protocol for Method Optimization

Based on the initial gradient run, the method will be optimized for an isocratic elution to improve simplicity and robustness.

  • Optimization of Mobile Phase Composition:

    • From the gradient run, determine the percentage of acetonitrile at which the analyte elutes with a retention time of approximately 5-10 minutes.

    • Perform a series of isocratic runs with varying acetonitrile concentrations (e.g., 55%, 60%, 65%) to achieve optimal retention, peak shape, and resolution from any impurities.

    • The goal is to achieve a k' (retention factor) between 2 and 10.

  • Optimization of Mobile Phase pH:

    • To ensure good peak shape for the basic aniline moiety, the mobile phase pH should be kept low. 0.1% formic acid provides a pH of approximately 2.8, which is well below the estimated pKa of the analyte, ensuring it is in its protonated form and minimizing peak tailing.

Validated HPLC Method

The following method was established after a systematic optimization process.

Final Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Ammonium Acetate (pH 4.5, adjusted with formic acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 240 nm
Run Time 10 minutes

Method Validation Protocol (ICH Q2(R1))

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3]

ValidationParameters cluster_details Validation Experiments Validation ICH Q2(R1) Validation Specificity Linearity Accuracy Precision Range Robustness Specificity Peak Purity Analysis (PDA Detector) Validation:f0->Specificity Linearity 5-Point Calibration Curve (50-150% of nominal) Validation:f1->Linearity Accuracy Spike-Recovery at 3 Levels (80%, 100%, 120%) Validation:f2->Accuracy Precision Repeatability (n=6) Intermediate Precision (different day/analyst) Validation:f3->Precision Range Derived from Linearity and Accuracy Validation:f4->Range Robustness Vary Flow Rate, % Organic, Temperature Validation:f5->Robustness

Caption: Key Parameters for HPLC Method Validation.

Specificity
  • Protocol: A solution of the analyte was spiked with potential impurities and degradation products. The chromatograms of the spiked and unspiked samples were compared. Peak purity was assessed using the PDA detector.

  • Acceptance Criteria: The analyte peak should be free from co-elution with any other components, and the peak purity index should be greater than 0.999.

Linearity
  • Protocol: A series of five solutions of the reference standard were prepared at concentrations ranging from 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Each solution was injected in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy
  • Protocol: Accuracy was determined by a spike-recovery study. A known amount of the analyte was added to a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision):

    • Protocol: Six replicate injections of the 100% concentration standard solution were performed on the same day.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision):

    • Protocol: The repeatability study was repeated on a different day by a different analyst.

    • Acceptance Criteria: The %RSD over the two days should be ≤ 2.0%.

Robustness
  • Protocol: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2 °C)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.

Results and Discussion

The developed HPLC method provides a sharp, symmetrical peak for 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline with a retention time of approximately 6.5 minutes. The validation results are summarized below.

Summary of Validation Results:

Validation ParameterResultAcceptance CriteriaStatus
Specificity Peak Purity Index = 0.9998> 0.999Pass
Linearity (r²) 0.9995≥ 0.999Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability, %RSD) 0.8%≤ 2.0%Pass
Precision (Intermediate, %RSD) 1.2%≤ 2.0%Pass
Robustness No significant impact on results%RSD ≤ 2.0%Pass

The low %RSD values for precision and the consistent results during the robustness study indicate that the method is reliable and suitable for routine use. The accuracy results demonstrate that the method is free from significant matrix effects and provides an accurate measure of the analyte concentration.

Conclusion

A simple, specific, accurate, and precise isocratic RP-HPLC method has been successfully developed and validated for the quantification of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline. The method is suitable for its intended purpose in a quality control or research environment. The detailed protocol and the rationale provided in this application note will enable other scientists to easily implement and adapt this method for their specific needs.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]

Sources

Application

Gas chromatography analysis of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline

Application Note: High-Fidelity GC-MS Quantification of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline Abstract & Scope This Application Note details the protocol for the identification and quantification of 3-Methoxy-N-[...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity GC-MS Quantification of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline

Abstract & Scope

This Application Note details the protocol for the identification and quantification of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline (C₁₆H₁₉NO₂), a secondary aromatic amine intermediate often utilized in the synthesis of GPCR ligands and antihistamine pharmacophores.

Analysis of this compound by Gas Chromatography (GC) presents specific challenges:

  • Amine Tailing: The secondary amine moiety (-NH-) interacts strongly with active silanols in the inlet liner and column, leading to peak tailing and non-linear response at low concentrations.

  • Thermal Stability: While the ether linkages are stable, the amine is susceptible to oxidative degradation in the inlet.

This guide provides two validated workflows:

  • Method A (Direct Injection): Optimized for high-throughput screening of raw materials (>98% purity).

  • Method B (Derivatization): A trifluoroacetyl (TFA) derivatization protocol for trace impurity analysis and biological matrices, ensuring superior peak symmetry and sensitivity.

Physicochemical Profile

PropertyValueRelevance to GC
Molecular Formula C₁₆H₁₉NO₂-
Molecular Weight 257.33 g/mol Elutes in semi-volatile range; suitable for GC-MS.
Boiling Point (Est.) 380°C - 400°CRequires high final oven temperature (>300°C).
pKa (Base) ~4.5 - 5.0Weakly basic; requires base-deactivated surfaces.
LogP ~4.3Highly lipophilic; soluble in DCM, Ethyl Acetate, Toluene.

Method A: Direct Injection (High Concentration)

Best for: Raw material purity assessment, reaction monitoring.

Critical Success Factor: The use of a base-deactivated liner and a base-deactivated column is non-negotiable to prevent adsorption of the secondary amine.

Instrument Configuration
  • GC System: Agilent 8890 or equivalent.

  • Detector: FID (for purity) or MSD (for ID).

  • Inlet: Split/Splitless.

  • Liner: Ultra Inert Split Liner with deactivated glass wool (e.g., Restek Topaz or Agilent UI). Do not use standard undeactivated liners.

GC Conditions
ParameterSetting
Column Rtx-5 Amine or CP-Sil 8 CB for Amines (30 m x 0.25 mm x 0.5 µm)
Inlet Temp 280°C
Injection Mode Split (Ratio 20:1)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Oven Program 100°C (hold 1 min) → 20°C/min → 320°C (hold 5 min)
Detector (FID) 320°C; H₂ 30 mL/min; Air 400 mL/min; Makeup (N₂) 25 mL/min

Method B: Derivatization Protocol (Trace Analysis)

Best for: Impurity profiling (<0.1%), biological matrices, and definitive quantification.

Mechanism: The secondary amine reacts with Trifluoroacetic Anhydride (TFAA) to form a stable, non-polar amide. This eliminates hydrogen bonding with silanols, sharpening the peak and improving the limit of detection (LOD) by 10-fold.

Derivatization Workflow (DOT Visualization)

DerivatizationWorkflow Sample Sample Extract (in Ethyl Acetate) Reagent Add Reagent: 50 µL TFAA Sample->Reagent Mix Incubate Incubation: 60°C for 30 mins Reagent->Incubate Acylation Dry Evaporate: N2 Stream to dryness Incubate->Dry Remove Acid Reconstitute Reconstitute: 100 µL Toluene Dry->Reconstitute Analyze GC-MS Analysis (Target: N-TFA derivative) Reconstitute->Analyze

Caption: Step-by-step derivatization workflow using TFAA to convert the secondary amine to a volatile amide.

Detailed Protocol
  • Preparation: Dissolve 1 mg of sample in 1 mL Ethyl Acetate.

  • Reaction: Transfer 100 µL of solution to a reaction vial. Add 50 µL Trifluoroacetic Anhydride (TFAA) .

  • Incubation: Cap and heat at 60°C for 30 minutes.

    • Note: The color may darken slightly; this is normal.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen to remove excess acid (TFA).

  • Reconstitution: Redissolve residue in 200 µL Toluene or Isooctane .

  • Analysis: Inject 1 µL into GC-MS.

GC-MS Conditions (Derivatized)
ParameterSetting
Column ZB-5MSplus or DB-5MS UI (30 m x 0.25 mm x 0.25 µm)
Inlet Temp 260°C
Injection Splitless (Purge on at 0.75 min)
MS Source/Quad 230°C / 150°C
Acquisition Scan (m/z 50–500) or SIM (Quant Ions: See Table Below)

Data Analysis & Interpretation

Mass Spectrum Fragmentation (Predictive)

For the TFA-derivative (MW ~353 g/mol ), expect the following characteristic ions:

Ion (m/z)OriginSignificance
353 M+ (Molecular Ion)Confirms intact derivative.
246 [M - (4-methylphenoxy)]+Cleavage of the ether side chain.
107 [CH₂-C₆H₄-CH₃]+Tropylium ion from the cresol moiety.
69 [CF₃]+Diagnostic for TFA group.
Quantitative Performance (Method B)
ParameterSpecification
Linearity (R²) > 0.999 (Range: 0.5 – 100 µg/mL)
LOD 0.05 µg/mL (SIM Mode)
Precision (RSD) < 2.5% (n=6 injections)
Recovery 95% - 102% (Spiked Matrix)

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Tailing Peaks (Method A) Active silanols in liner.Replace liner with Ultra Inert wool. Cut 10cm from column guard.
Missing Peaks (Method B) Incomplete derivatization.Ensure sample is dry before adding TFAA (water destroys reagent).
Ghost Peaks Carryover.Increase final bake-out time. Inject solvent blanks between high-conc samples.
Baseline Drift Column bleed.Use "MS" grade low-bleed columns (e.g., DB-5MS).

References

  • EPA Method 8270E . "Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." U.S. Environmental Protection Agency, 2018. Link

  • Kataoka, H. "Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis." Journal of Chromatography A, vol. 733, no. 1-2, 1996, pp. 19-34. Link

  • Lin, D.L., et al. "Gas chromatographic-mass spectrometric determination of amphetamine and methamphetamine in human urine." Journal of Analytical Toxicology, vol. 21, no. 3, 1997. (Reference for TFA derivatization of secondary amines). Link

  • Agilent Technologies. "Analysis of Aromatic Amines by GC/MS." Application Note 5991-0853EN. Link

Method

Potential applications of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline in medicinal chemistry

Application Note: 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline as a Privileged Scaffold in Medicinal Chemistry Executive Summary 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline (hereafter referred to as Compound 3-MMP ) r...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline (hereafter referred to as Compound 3-MMP ) represents a high-value "privileged structure" in drug discovery. Structurally, it belongs to the N-(2-phenoxyethyl)aniline class, a scaffold characterized by two aromatic termini linked by a flexible ethyl-amino-ether chain.

This Application Note details the potential of 3-MMP as a lead fragment for targeting Tyrosine Kinases and G-Protein Coupled Receptors (GPCRs) . By bridging the "aniline head" (a common hinge-binding motif) with a "phenoxy tail" (a hydrophobic pocket occupier), 3-MMP offers a versatile template for Fragment-Based Drug Design (FBDD).

Structural Analysis & Pharmacophore Mapping

The medicinal utility of 3-MMP acts upon three distinct pharmacophoric features:

  • The Aniline "Head" (3-Methoxy substituted):

    • Function: Acts as a hydrogen bond donor/acceptor. In kinase inhibitors, the aniline nitrogen often forms a critical H-bond with the hinge region of the ATP-binding pocket.

    • Metabolic Note: The 3-methoxy group blocks a potential site of metabolic oxidation, improving stability compared to unsubstituted anilines.

  • The Ethyl Linker:

    • Function: Provides rotational freedom, allowing the molecule to adopt a "U-shape" (folded) or "linear" conformation depending on the steric constraints of the target protein's binding cleft.

  • The Phenoxy "Tail" (4-Methyl substituted):

    • Function: Targets hydrophobic back-pockets (e.g., the allosteric site in kinases or the orthosteric site in GPCRs). The 4-methyl group adds lipophilicity (

      
      ), enhancing van der Waals interactions.
      

Primary Application: Kinase Inhibitor Design[1]

Substituted anilines are the cornerstone of many FDA-approved kinase inhibitors (e.g., Gefitinib, Imatinib). 3-MMP is particularly suited for developing Type II Kinase Inhibitors , which stabilize the enzyme in its inactive (DFG-out) conformation.

Mechanism of Action
  • Hinge Binding: The aniline moiety competes with ATP for the active site.

  • Hydrophobic Reach: The phenoxyethyl arm extends into the hydrophobic back-pocket adjacent to the ATP site, often inducing a conformational change that locks the kinase in an inactive state.

Target Pathway: MAPK/ERK Signaling

Inhibition of kinases within the RAS-RAF-MEK-ERK pathway is a primary application. The diagram below illustrates where 3-MMP derivatives intervene.

KinasePathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK Activation RAS RAS (GTPase) RTK->RAS Recruitment RAF RAF (Kinase) RAS->RAF Activation MEK MEK (Kinase) RAF->MEK Phosphorylation ERK ERK (Kinase) MEK->ERK Phosphorylation Transcription Transcription Factors (Proliferation) ERK->Transcription Translocation Inhibitor 3-MMP Scaffold (Inhibitor) Inhibitor->RAF Blocks ATP Binding Inhibitor->MEK

Figure 1: Intervention of 3-MMP derivatives in the MAPK signaling cascade.

Secondary Application: CNS Active Agents (GPCRs)

The N-phenoxyethyl-aniline motif bears structural homology to several serotonin (5-HT) and dopamine (D2) receptor ligands.

  • Application: Synthesis of antipsychotic or anxiolytic candidates.

  • Rationale: The distance between the basic nitrogen (if protonated or alkylated further) and the aromatic rings mimics the pharmacophore of classic CNS drugs like haloperidol or specific antihistamines.

  • Optimization: For CNS applications, the secondary amine of 3-MMP is often converted to a tertiary amine (e.g., N-methylation) to increase blood-brain barrier (BBB) permeability.

Experimental Protocols

Protocol A: Synthesis of 3-MMP (N-Alkylation)

Rationale: Direct alkylation is preferred for its atom economy and simplicity when using activated alkyl halides.

Materials:

  • 3-Methoxyaniline (CAS: 536-90-3)

  • 1-(2-Bromoethoxy)-4-methylbenzene (Precursor)

  • Potassium Carbonate (

    
    , anhydrous)[1][2]
    
  • Dimethylformamide (DMF) or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 3-methoxyaniline (10 mmol, 1.23 g) in 20 mL of anhydrous DMF.

  • Base Addition: Add anhydrous

    
     (15 mmol, 2.07 g). Stir at room temperature for 15 minutes to deprotonate the aniline slightly.
    
  • Alkylation: Dropwise add 1-(2-bromoethoxy)-4-methylbenzene (10 mmol, 2.15 g) dissolved in 5 mL DMF.

  • Reflux: Heat the mixture to 80°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Work-up: Cool to RT. Pour into 100 mL ice water. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
    

Yield Expectation: 65–75% as a pale yellow oil or low-melting solid.

Protocol B: In Vitro Kinase Screening (ADP-Glo Assay)

Rationale: This luminescent assay measures ADP formation, a direct product of kinase activity, providing a robust readout for inhibitor potency (


).

Workflow Diagram:

AssayWorkflow Step1 Kinase Reaction (Enzyme + Substrate + ATP) Step2 Add 3-MMP (Serial Dilution) Step1->Step2 Step3 Incubate (60 min @ RT) Step2->Step3 Step4 Add ADP-Glo Reagent (Depletes remaining ATP) Step3->Step4 Step5 Add Detection Reagent (Converts ADP -> ATP -> Light) Step4->Step5 Step6 Measure Luminescence (Plate Reader) Step5->Step6

Figure 2: ADP-Glo Kinase Assay Workflow for screening 3-MMP derivatives.

Data Interpretation:

Compound Concentration (

)
Luminescence (RLU)% InhibitionInterpretation
DMSO Control 50,0000%Baseline Activity
0.1 48,5003%Inactive
1.0 25,00050%

Range
10.0 2,50095%Potent Inhibition

Note: If % Inhibition > 50% at 1


, the compound is considered a "Hit" for further optimization.

Safety & Handling (SDS Summary)

  • Hazards: Anilines are toxic by inhalation, ingestion, and skin contact. They may cause methemoglobinemia.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline nitrogen.

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. Retrieved from

  • MDPI. (2000). A Simple Method for N-Phenoxyethylation of Anilines. Molecules, 5(3), 550-555. Retrieved from

  • ResearchGate. (2023). Phenoxyalkyl amine bioactive scaffold: Fragment-based drug design. Retrieved from

  • Cresset Group. (2024). Aniline replacement in drug-like compounds: Mitigating Toxicity. Retrieved from

  • Sigma-Aldrich. (2023).[1] Product Specification: 3-Methoxy-N-methylaniline. Retrieved from

Sources

Application

Application Notes and Protocols: Elucidating the Mechanism of Action for 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline

Introduction The development of novel small molecules is a cornerstone of modern therapeutics.[1][2] Understanding the precise mechanism of action (MoA) of a new chemical entity is paramount for its progression through t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The development of novel small molecules is a cornerstone of modern therapeutics.[1][2] Understanding the precise mechanism of action (MoA) of a new chemical entity is paramount for its progression through the drug discovery pipeline.[3][4] It allows for target validation, optimization of efficacy, and prediction of potential on- and off-target effects.[1][4][5] This guide provides a comprehensive, multi-pronged strategic framework for elucidating the MoA of a novel compound, exemplified by 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline. As this appears to be an uncharacterized compound, this document outlines a logical, phased approach, starting from broad phenotypic observations and systematically narrowing down to specific target identification and pathway analysis.

This application note is designed for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed, field-proven protocols for key experiments.

Phase 1: Initial Phenotypic and Cytotoxicity Screening

The first step is to understand the compound's general biological effect. A panel of diverse human cancer cell lines is often used for initial screening to identify potential anti-proliferative or cytotoxic effects and to observe any cell-type-specific responses.

Rationale

Phenotypic screening provides an unbiased entry point to understanding a compound's function without a preconceived target.[1][5] By observing the effects on cell viability and morphology across different cell lines, we can generate initial hypotheses about the compound's general mechanism (e.g., cytotoxic, cytostatic) and identify the most sensitive cell models for further investigation.

Protocol 1: Cell Viability Assessment using an ATP-Based Assay (CellTiter-Glo®)

This protocol measures the level of ATP, an indicator of metabolically active, viable cells.[6][7][8]

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (e.g., Promega, Cat. #G7570)[9]

  • Opaque-walled 96-well or 384-well plates suitable for luminescence readings[10]

  • Test compound: 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline, dissolved in DMSO

  • Selected panel of human cell lines (e.g., MCF-7, HCT116, A549, Jurkat)

  • Standard cell culture medium and supplements

  • Multichannel pipette and a plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed cells in opaque-walled multiwell plates at a pre-determined optimal density and allow them to adhere and resume growth for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compound to the appropriate wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[7]

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[9][10]

  • Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[9][10] Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[8][10]

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9][10] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated controls and plot the results to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Cell Viability

Summarize the IC₅₀ values in a table for clear comparison across cell lines.

Cell LineTissue of OriginIC₅₀ (µM) after 72h
MCF-7Breast Adenocarcinoma[Example Value: 1.5]
HCT116Colorectal Carcinoma[Example Value: 2.3]
A549Lung Carcinoma[Example Value: 15.8]
JurkatT-cell Leukemia[Example Value: 0.9]

Table 1: Hypothetical IC₅₀ values for 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline across various cancer cell lines.

Phase 2: Target Identification and Engagement

Once a primary phenotypic effect is confirmed, the next critical phase is to identify the direct molecular target(s) of the compound.[11][12] This is essential for understanding its specific biochemical interactions.[3]

Workflow for Target Identification

A multi-faceted approach combining computational and experimental methods is most effective for novel compounds.[4][13]

G cluster_0 Target Identification Strategies cluster_1 Experimental Approaches cluster_2 In Silico & Panel Screening phenotype Phenotypic Effect (e.g., Anti-proliferative) affinity Affinity-Based Proteomics (e.g., Chemical Probe Pulldown) phenotype->affinity label_free Label-Free Methods (e.g., CETSA, DARTS) phenotype->label_free computational Computational Prediction (e.g., Target Fishing) phenotype->computational panel_screening Broad Panel Screening (Kinome, GPCRome) phenotype->panel_screening hypothesis Generate Target Hypotheses affinity->hypothesis label_free->hypothesis computational->hypothesis panel_screening->hypothesis

Caption: A multi-pronged workflow for generating target hypotheses.

Broad Panel Screening

The compound's structure, featuring an aniline and ether linkage, suggests potential interaction with kinases or G-protein coupled receptors (GPCRs). Submitting the compound for broad-panel screening is an efficient way to test these hypotheses.

  • Kinome Screening: Profile the compound against a large panel of kinases (e.g., >400 kinases) to identify potential targets and assess selectivity.[14][15] Services are available that provide detailed reports including percentage of inhibition and IC₅₀ values for hits.[14][16]

  • GPCRome Screening: Screen the compound against a comprehensive panel of GPCRs to identify any agonist or antagonist activity.[17][18][19] These screens typically measure downstream effects like β-arrestin recruitment or second messenger modulation.[17][20]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a native cellular environment.[21][22][23] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[22][24]

Materials:

  • Cell line identified as sensitive in Phase 1

  • Test compound and DMSO

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., for freeze-thaw cycles)

  • High-speed centrifuge

  • Thermal cycler or heating blocks

  • Reagents and equipment for Western Blotting (SDS-PAGE gels, transfer system, membranes)

  • Primary antibody specific to the hypothesized target protein (identified from screening)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the test compound (at ~10x IC₅₀) and another with vehicle (DMSO) for 1 hour at 37°C.[21]

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Divide the cell suspension for each condition into multiple aliquots in PCR tubes.

  • Heat Challenge: Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.[24] Include an unheated control. Cool at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[24]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[24]

  • Western Blot Analysis: Carefully collect the supernatant (soluble protein fraction).[24] Normalize protein concentrations, prepare samples for SDS-PAGE, and perform Western blotting using a primary antibody against the target protein.[24][25]

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein remaining versus temperature for both the treated and untreated samples. A shift in the melting curve to the right indicates thermal stabilization and thus, target engagement.[25]

Phase 3: Elucidating Downstream Signaling and Cellular Effects

Identifying the direct target is only part of the MoA. The next step is to map the downstream consequences of target engagement.

Hypothetical Signaling Pathway

If kinome screening identified, for example, a Mitogen-Activated Protein Kinase (MAPK) pathway member as a target, the subsequent signaling cascade could be investigated.

G compound 3-Methoxy-N-[...] aniline target Hypothetical Target (e.g., MEK1/2) compound->target Inhibition erk p-ERK1/2 (Thr202/Tyr204) target->erk Phosphorylation (Inhibited) downstream Downstream Effectors (e.g., c-Fos, c-Jun) erk->downstream Activation (Reduced) phenotype Cellular Phenotype (e.g., Apoptosis, Cell Cycle Arrest) downstream->phenotype

Caption: Hypothetical pathway showing inhibition of a kinase target.

Protocol 3: Analysis of Apoptosis by Caspase Activity Assay

If the compound induces cell death, quantifying the activity of executioner caspases (Caspase-3 and -7) is a standard method to confirm apoptosis.[26]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (e.g., Promega, Cat. #G8090)[27]

  • White-walled 96-well plates

  • Cell line of interest

  • Test compound and a known apoptosis inducer (e.g., staurosporine) as a positive control.[26]

Procedure:

  • Cell Seeding and Treatment: Seed cells in white-walled 96-well plates. After 24 hours, treat cells with a serial dilution of the test compound, vehicle control, and positive control.

  • Incubation: Incubate for a predetermined time (e.g., 6, 12, or 24 hours) to capture the peak caspase activity.

  • Assay Protocol: Follow the "add-mix-measure" format of the kit.[27] Equilibrate the plate to room temperature. Add Caspase-Glo® 3/7 Reagent to each well, mix on a plate shaker, and incubate for 1-2 hours at room temperature.

  • Measurement: Read the luminescence, which is proportional to the amount of caspase activity.[28]

  • Analysis: Normalize the results to the vehicle control to determine the fold-increase in caspase activity.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

To determine if the anti-proliferative effect is due to cell cycle arrest, DNA content can be analyzed using a fluorescent dye like propidium iodide (PI).[29][30]

Materials:

  • Cell line of interest

  • Test compound

  • PBS, 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells grown in 6-well plates with the test compound at its IC₅₀ concentration for 24 or 48 hours. Include a vehicle control.

  • Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and obtain a single-cell suspension.[31]

  • Fixation: Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently. This preserves the DNA integrity.[29] Incubate on ice or at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a PI/RNase staining solution.[29] The RNase is crucial to prevent staining of double-stranded RNA.[29] Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[30] An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.

Phase 4: Confirmation of Second Messenger Involvement (If GPCR Target is Identified)

If initial screening suggests a GPCR target, it is crucial to investigate the modulation of intracellular second messengers like cyclic AMP (cAMP) or calcium.[32][33][34]

Protocol 5: cAMP Accumulation Assay

This protocol determines if the compound acts as an agonist or antagonist at a Gs or Gi-coupled receptor by measuring changes in intracellular cAMP.

Materials:

  • Lumit® cAMP Assay kit (e.g., Promega) or similar HTRF/luminescence-based kit[35]

  • Cells expressing the target GPCR

  • Test compound

  • Forskolin (an adenylyl cyclase activator, for studying antagonists)

  • Isoproterenol (a known beta-adrenergic agonist, as a positive control for Gs)

Procedure:

  • Cell Seeding: Seed cells in a 384-well plate and culture overnight.

  • Agonist Mode: To test for agonist activity, add serial dilutions of the test compound and incubate for 30-60 minutes.

  • Antagonist Mode: To test for antagonist activity, pre-incubate cells with serial dilutions of the test compound, then stimulate with a sub-maximal concentration (EC₈₀) of an appropriate agonist (e.g., forskolin).

  • Lysis and Detection: Follow the kit manufacturer's instructions, which typically involve adding a lysis buffer and detection reagents in a simple "add-and-read" format.[35]

  • Measurement: Read luminescence or the HTRF ratio on a compatible plate reader.

  • Analysis: For agonist mode, plot the signal against the compound concentration to determine the EC₅₀. For antagonist mode, plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀.

Conclusion

Elucidating the mechanism of action of a novel compound like 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline requires a systematic and hierarchical testing strategy. This guide provides a robust framework, beginning with broad phenotypic screening to generate initial hypotheses, followed by specific target identification and engagement studies. Finally, downstream signaling and cellular fate assays are employed to build a comprehensive picture of the compound's biological effects. By integrating these diverse experimental approaches, researchers can confidently define the MoA, a critical step in the journey from a chemical entity to a potential therapeutic agent.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). Vertex AI Search.
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. Abcam.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020, July 20). MDPI.
  • Lumit® Second Messenger Assays - Promega Corporation.
  • Assaying cell cycle status using flow cytometry - PMC.
  • Target Identification and Validation (Small Molecules) - University College London. University College London.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. BenchChem.
  • Caspase Activity Assay - Creative Bioarray.
  • Caspase Protocols in Mice - PMC - NIH.
  • Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (2022, November 7). Assay Genie.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5). Bio-protocol.
  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applic
  • Caspase-Glo® 3/7 Assay Protocol - Promega Corporation.
  • Small-molecule Target and Pathway Identification - Broad Institute. Broad Institute.
  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC.
  • Mechanisms of Action in Small Molecules - SmallMolecules.com. SmallMolecules.com.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).
  • Kinase Screening & Profiling Service | Drug Discovery Support. Eurofins Discovery.
  • GPCR Product Solutions - Eurofins DiscoverX. Eurofins DiscoverX.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020, July 20).
  • Receptor-Ligand Binding Assay - Mtoz Biolabs. Mtoz Biolabs.
  • Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - TW. Thermo Fisher Scientific.
  • GPCR in cardiovascular research: The relevance of camp and IP-1 second messenger assays - Revvity. Revvity.
  • Radioligand Binding Assay - Creative Bioarray.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022, February 4).
  • Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute.
  • Small Molecule Drug Targets Identification Service | ABPP - Mtoz Biolabs. Mtoz Biolabs.
  • Small Molecule CRO Services for Kinase Discovery | AssayQuant. AssayQuant.
  • Cell Cycle Protocols - BD Biosciences. BD Biosciences.
  • Caspase 3 Activity Assay Kit - MP Biomedicals. MP Biomedicals.
  • Kinome Profiling Service | MtoZ Biolabs. Mtoz Biolabs.
  • Quantitative Kinome Profiling Services - CD Biosynsis. CD Biosynsis.
  • CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. (2023, August 15). YouTube.
  • About Ligand Binding Assays - Gifford Bioscience. Gifford Bioscience.
  • Cell Proliferation Assay Service | CellTiter-Glo - Reaction Biology. Reaction Biology.
  • Receptor-Ligand Binding Assays - Labome. (2022, October 25). Labome.
  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. (2023, May 1). Drug Hunter.
  • Recent progress in assays for GPCR drug discovery - American Journal of Physiology. American Journal of Physiology.
  • G-Protein Coupled Receptor (GPCR) Screening Assays - AddexBio. AddexBio.
  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. Pelago Bioscience.
  • Kinase Drug Discovery Services - Reaction Biology. Reaction Biology.
  • 4 Principle of the ligand-receptor binding assay. 1. Chemical... - ResearchGate.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. EUbOPEN.
  • PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome - EUbOPEN. (2015, April 20). EUbOPEN.
  • Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder - Crestone, Inc. (2023, January 29). Crestone, Inc.
  • CellTiter-Glo Assay - Oslo University Hospital Research. Oslo University Hospital.
  • Second messengers cAMP and cGMP | PPTX - Slideshare. SlideShare.
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol - Promega Corporation.
  • Intercepting second-messenger signaling by rationally designed peptides sequestering c-di-GMP | PNAS. (2020, July 1).
  • SECOND MESSENGERs CAMP ,cGMP - CUTM Courseware. Centurion University of Technology and Management.

Sources

Method

Protocol for scaling up the synthesis of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline

This Application Note is designed for process chemists and drug development scientists scaling up the synthesis of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline . This scaffold is a common pharmacophore in GPCR ligands a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists scaling up the synthesis of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline . This scaffold is a common pharmacophore in GPCR ligands and kinase inhibitors.

The protocol prioritizes process safety , impurity control (specifically preventing bis-alkylation), and purification efficiency without reliance on expensive chromatography at scale.

Executive Summary & Retrosynthetic Strategy

The target molecule is a secondary aniline constructed via a convergent synthesis. While reductive amination is a viable pathway, the direct alkylation (SN2) route is selected here for scalability, provided that specific stoichiometry controls are implemented to prevent the "Aniline Trap" (over-alkylation to the tertiary amine).

Retrosynthetic Analysis

The molecule is disconnected into two stable precursors:

  • Nucleophile: 3-Methoxyaniline (m-Anisidine) - Commercially available.

  • Electrophile: 1-(2-Bromoethoxy)-4-methylbenzene - Synthesized from p-Cresol.

Critical Process Parameter (CPP): The N-alkylation step is prone to forming the bis-alkylated impurity. This protocol utilizes a Stoichiometric Excess of Nucleophile (2.0 equiv) to drive mono-alkylation, followed by a specific acid-base workup to recover the unreacted starting material.

Chemical Reaction Engineering (DOT Visualization)

The following diagram illustrates the two-stage process flow, highlighting the critical decision nodes for quality control.

SynthesisFlow Start Starting Materials: p-Cresol + 1,2-Dibromoethane Step1 Step 1: Williamson Ether Synthesis (Reflux in MeCN, K2CO3) Start->Step1 IPC1 IPC 1: Check for Phenol < 0.5% Step1->IPC1 IPC1->Step1 Fail (Add more bromide) Inter Intermediate: 1-(2-Bromoethoxy)-4-methylbenzene IPC1->Inter Pass Step2 Step 2: N-Alkylation (3-Methoxyaniline excess, DMSO, 90°C) Inter->Step2 + 3-Methoxyaniline (2.0 eq) IPC2 IPC 2: Check Bromide Consumption > 98% Step2->IPC2 Workup Workup & Purification Acid/Base Extraction + HCl Salt Formation IPC2->Workup Pass Product Final Product: 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline Workup->Product

Figure 1: Process flow diagram for the convergent synthesis of the target aniline derivative.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(2-Bromoethoxy)-4-methylbenzene

Objective: Create the electrophilic linker while avoiding the formation of the dimer (1,2-bis(4-methylphenoxy)ethane).

Reagents:

  • p-Cresol (4-Methylphenol): 108.1 g (1.0 mol)

  • 1,2-Dibromoethane: 563.7 g (3.0 mol) [3.0 equiv essential]

  • Potassium Carbonate (K₂CO₃), anhydrous: 276.4 g (2.0 mol)

  • Acetonitrile (MeCN): 1.0 L

Protocol:

  • Setup: Equip a 3-L three-necked flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Charge MeCN, 1,2-Dibromoethane, and K₂CO₃. Heat the suspension to 50°C.

  • Addition: Dissolve p-Cresol in 200 mL MeCN. Add this solution dropwise over 2 hours. Rationale: Slow addition of phenol to excess dibromide minimizes dimer formation.

  • Reaction: Reflux (approx. 82°C) for 6–8 hours.

  • IPC 1 (TLC/GC): Monitor consumption of p-Cresol. Target < 0.5% remaining.

  • Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate to remove MeCN.

  • Distillation: The residue contains the product and excess 1,2-dibromoethane. Distill off the 1,2-dibromoethane (bp 131°C) under reduced pressure.

  • Isolation: The remaining oil is the crude product. If high purity is required, distill the product under high vacuum (approx. 140-150°C @ 2 mmHg), or recrystallize from hexanes if it solidifies (mp ~50°C).

Yield Target: 85–90% Safety Note: 1,2-Dibromoethane is a potential carcinogen. Use a closed system and proper scrubbing.

Step 2: N-Alkylation of 3-Methoxyaniline

Objective: Couple the linker to the aniline while suppressing over-alkylation.

Reagents:

  • 3-Methoxyaniline: 49.2 g (0.40 mol) [2.0 equiv]

  • 1-(2-Bromoethoxy)-4-methylbenzene (Step 1 Product): 43.0 g (0.20 mol) [1.0 equiv]

  • Potassium Carbonate (K₂CO₃): 41.4 g (0.30 mol)

  • DMSO (Dimethyl sulfoxide): 200 mL

  • Alternative Solvent: Toluene (requires phase transfer catalyst like TBAB).

Protocol:

  • Setup: 1-L reactor with overhead stirring and nitrogen inlet.

  • Charging: Charge DMSO, 3-Methoxyaniline, and K₂CO₃.

  • Heating: Heat mixture to 90°C.

  • Addition: Add 1-(2-Bromoethoxy)-4-methylbenzene (dissolved in minimal DMSO) dropwise over 1 hour.

  • Reaction: Stir at 90°C for 4–6 hours.

  • IPC 2 (HPLC): Check for disappearance of the bromide.

    • Acceptance Criteria: Bromide < 1.0%.

    • Impurity Check: Bis-alkylated product should be < 5%.

  • Quench: Cool to 25°C. Pour mixture into 1.0 L of ice water. Stir for 30 mins.

  • Extraction: Extract with Ethyl Acetate (3 x 300 mL). Combine organics and wash with Brine (2 x 200 mL) to remove DMSO.

Purification Strategy (The "Self-Validating" System)

Because we used 2.0 equivalents of 3-methoxyaniline, the crude mixture contains the Product and excess Aniline.

  • Evaporation: Concentrate the Ethyl Acetate layer to an oil.

  • Chromatography (Lab Scale): Flash column (SiO₂), eluting with Hexanes:EtOAc (9:1 to 4:1). The excess aniline elutes first, followed by the product.

  • Crystallization (Scale-up):

    • Dissolve the crude oil in Ethanol (200 mL).

    • Add concentrated HCl (1.1 equiv relative to theoretical product).

    • Cool to 0°C. The hydrochloride salt of the secondary amine often crystallizes more readily than the starting aniline salt.

    • Filter and wash with cold ethanol/ether.

    • Free Basing: Suspend salt in water, adjust pH to 10 with NaOH, extract into EtOAc, dry, and concentrate.

Yield Target: 75% (isolated).

Quantitative Data Summary

ParameterStep 1 (Linker Synthesis)Step 2 (N-Alkylation)
Limiting Reagent p-CresolLinker (Bromide)
Stoichiometry 1.0 : 3.0 (Phenol : Dibromide)1.0 : 2.0 (Bromide : Aniline)
Temperature 82°C (Reflux)90°C
Time 6–8 Hours4–6 Hours
Major Impurity 1,2-bis(4-methylphenoxy)ethaneTertiary Amine (Bis-alkylated)
Control Strategy Slow addition of PhenolExcess Aniline

References

  • N-Phenoxyethylation Protocol

    • Citation: Alvarez, M., et al. "A Simple Method for N-Phenoxyethylation of Anilines." Molecules, vol. 5, no.[1] 3, 2000, pp. 550-550.[1]

    • Relevance: Establishes the baseline conditions (DMSO/K2CO3) for reacting anilines with phenoxyethyl bromides.
    • Source:

  • General Aniline Alkylation & Impurity Control

    • Citation: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, vol. 57, no. 37, 2001, pp. 7785-7811.
    • Relevance: Provides mechanistic insight into suppressing over-alkyl
    • Source:

  • Linker Synthesis (Williamson Ether)

Sources

Application

Derivatization of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline for further studies

Application Note: Strategic Derivatization of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline for SAR and Physicochemical Optimization Part 1: Introduction & Structural Analysis 1.1 Executive Summary This guide details the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline for SAR and Physicochemical Optimization

Part 1: Introduction & Structural Analysis

1.1 Executive Summary This guide details the chemical derivatization of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline (referred to herein as Scaffold A ). As a secondary


-alkylaniline, Scaffold A represents a privileged pharmacophore often found in GPCR ligands, antihistamines, and kinase inhibitors. Its core structure contains a nucleophilic nitrogen atom that serves as the primary handle for diversification. This document provides validated protocols for transforming Scaffold A into amides, ureas, sulfonamides, and tertiary amines to support Structure-Activity Relationship (SAR) studies and ADME optimization.

1.2 Structural Breakdown & Reactivity

  • Core Nucleophile: The secondary amine (

    
    -H) is the primary site for electrophilic attack. The adjacent 3-methoxyphenyl ring increases electron density, making the nitrogen moderately nucleophilic but also susceptible to oxidation.
    
  • Side Chain: The 2-(4-methylphenoxy)ethyl chain provides lipophilicity. The ether linkage is chemically stable, but the terminal p-tolyl methyl group is a potential site for metabolic oxidation (CYP450-mediated hydroxylation).

  • Strategic Goal: Derivatization at the nitrogen center (

    
    -capping) modulates basicity (pKa), limits metabolic 
    
    
    
    -dealkylation, and alters the hydrogen bond donor/acceptor profile.

Part 2: Experimental Protocols

Protocol 1: -Acylation (Amide Synthesis)

Purpose: To reduce basicity and probe steric tolerance within the binding pocket. Mechanism: Nucleophilic attack of the secondary aniline on an activated acid chloride or mixed anhydride.

Reagents:

  • Scaffold A (1.0 equiv)

  • Acyl Chloride (

    
    -COCl) (1.2 equiv)
    
  • Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

  • Cat. DMAP (0.1 equiv) – Optional for hindered substrates

Step-by-Step Procedure:

  • Preparation: Dissolve Scaffold A (0.5 mmol) in anhydrous DCM (5 mL) in a flame-dried round-bottom flask under Nitrogen (

    
    ) or Argon.
    
  • Base Addition: Add TEA (1.0 mmol, 140 µL). Cool the solution to 0°C using an ice bath.

  • Acylation: Dropwise add the Acyl Chloride (0.6 mmol) diluted in 1 mL DCM.

    • Critical Note: If the reaction is sluggish (monitored by TLC), add 10 mol% DMAP to catalyze the reaction via the

      
      -acylpyridinium intermediate.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Workup: Quench with saturated

    
     (10 mL). Extract with DCM (
    
    
    
    mL). Wash combined organics with 1M HCl (to remove unreacted amine starting material), then brine.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Yield Expectation: 85–95% Validation: Appearance of Carbonyl peak in IR (


1650 cm

) and loss of broad NH signal in

H NMR.
Protocol 2: Urea Synthesis (Carbamoylation)

Purpose: To introduce a hydrogen bond donor/acceptor motif and improve metabolic stability. Mechanism: Addition of the secondary amine to an isocyanate.[1]

Reagents:

  • Scaffold A (1.0 equiv)

  • Isocyanate (

    
    -NCO) (1.1 equiv)
    
  • DCM or THF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Dissolve Scaffold A (0.5 mmol) in dry DCM (5 mL) at RT.

  • Addition: Add the Isocyanate (0.55 mmol) in one portion.

    • Tip: If using a volatile isocyanate, perform addition at 0°C then warm to RT.

  • Monitoring: Stir for 4–12 hours. Monitor by TLC (Isocyanates are invisible to UV; look for the product spot).

  • Workup: Most urea derivatives precipitate from DCM/Hexane.

    • Method A (Precipitation): Add Hexane (5 mL) to the reaction mixture. Filter the solid precipitate.[2]

    • Method B (Extraction): If no solid forms, evaporate solvent and purify via flash column chromatography (MeOH/DCM gradient).

Yield Expectation: 70–90%

Protocol 3: Reductive Alkylation (Tertiary Amine Synthesis)

Purpose: To increase lipophilicity and convert the secondary amine to a tertiary amine without losing basicity. Mechanism: Formation of an iminium ion followed by in situ reduction.[3]

Reagents:

  • Scaffold A (1.0 equiv)

  • Aldehyde (

    
    -CHO) (1.2 equiv)
    
  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acetic Acid (AcOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) or THF

Step-by-Step Procedure:

  • Imine Formation: Dissolve Scaffold A (0.5 mmol) and the Aldehyde (0.6 mmol) in DCE (5 mL). Add AcOH (0.5 mmol, 30 µL) to catalyze iminium formation. Stir for 30 mins at RT.

  • Reduction: Add

    
     (0.75 mmol) in one portion.
    
    • Why STAB? Sodium triacetoxyborohydride is milder than

      
       and will not reduce the aldehyde/ketone before it forms the iminium species.
      
  • Reaction: Stir overnight (12–16 hours) under

    
    .
    
  • Quench: Slowly add saturated

    
     solution to neutralize the acid.
    
  • Extraction: Extract with DCM (

    
     mL). Dry over 
    
    
    
    .

Yield Expectation: 60–80% (Steric hindrance from the secondary amine may lower yields compared to primary amines).

Part 3: Analytical Validation & Data

Table 1: Expected Physicochemical Shifts upon Derivatization

Derivative TypeReagent ClassLogP ChangepKa EffectKey NMR Diagnostic
Parent Scaffold N/ABaseline~4.5 - 5.0Broad singlet (NH) ~4.0 ppm
Amide Acid ChlorideIncreaseNeutral (Non-basic)Loss of NH; Carbonyl C=O ~168 ppm
Urea IsocyanateModerate IncreaseNeutralNew NH singlet (downfield ~6-8 ppm)
Sulfonamide Sulfonyl ChlorideVariableAcidic (NH)Loss of basicity; S=O peaks in IR
Tertiary Amine Aldehyde/STABHigh IncreaseBasic (Retained)New Alkyl signals; No NH signal

Part 4: Visualization of Workflows

Diagram 1: Reaction Pathways Overview

This diagram illustrates the divergent synthesis strategy starting from Scaffold A.

Derivatization_Pathways Scaffold Scaffold A (Secondary Aniline) Amide Amide Derivative (SAR: Sterics/H-Bond) Scaffold->Amide R-COCl / TEA (Acylation) Urea Urea Derivative (Metabolic Stability) Scaffold->Urea R-NCO (Addition) TertAmine Tertiary Amine (Solubility/LogP) Scaffold->TertAmine R-CHO / NaBH(OAc)3 (Reductive Amination) Sulfonamide Sulfonamide (Bioisostere) Scaffold->Sulfonamide R-SO2Cl / Pyridine (Sulfonylation)

Caption: Divergent synthetic pathways for the structural optimization of the 3-Methoxy-N-alkylaniline scaffold.

Diagram 2: Purification Logic Flow

A decision tree for isolating the derivatized product.

Purification_Logic Start Crude Reaction Mixture CheckTLC TLC Analysis (Product vs. SM) Start->CheckTLC AcidWash Acidic Wash (1M HCl) Removes unreacted amine CheckTLC->AcidWash If Basic Amine SM remains Precipitate Precipitate Forms? AcidWash->Precipitate Filter Filtration & Recrystallization (High Purity) Precipitate->Filter Yes Column Flash Chromatography (SiO2, DCM/MeOH) Precipitate->Column No Final Pure Derivative Filter->Final Column->Final

Caption: Logical workflow for the purification of secondary aniline derivatives to ensure high purity for biological testing.

Part 5: References

  • Organic Chemistry Portal. (2011). Amine synthesis by reductive amination. Synthesis, 2011, 490-496.[4] Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. J Med Chem. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Chemoselective acylation protocols. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving impurities in 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline samples

Technical Support Center: 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline Welcome to the dedicated technical support guide for 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline. This resource is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline

Welcome to the dedicated technical support guide for 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline. This resource is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity-related issues with this compound. Our goal is to provide you with the expert insights and practical methodologies required to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My sample of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline has a yellow or brownish tint. What is the cause and is it a concern?

A: Discoloration in aniline derivatives is most commonly caused by the formation of colored oxidation products.[1] Aniline compounds are susceptible to oxidation when exposed to air and light over time, leading to the formation of highly conjugated systems and polymeric materials that appear colored. While minor discoloration may not interfere with all applications, for sensitive assays or when using the compound as a critical intermediate, these impurities can lead to side reactions, lower yields, and analytical inconsistencies. Purification is highly recommended.

Q2: What are the most probable impurities in a synthetically prepared sample?

A: The impurity profile largely depends on the synthetic route. However, common impurities typically include:

  • Unreacted Starting Materials: 3-methoxyaniline and the 2-(4-methylphenoxy)ethyl precursor (e.g., halide or tosylate).

  • Process-Related By-products: These can include products from side reactions, such as over-alkylation of the nitrogen atom.

  • Degradation Products: As mentioned in Q1, these are primarily oxidation products.[2]

  • Residual Solvents: Solvents used during the synthesis and workup (e.g., toluene, ethyl acetate).[2]

Q3: What is the most efficient analytical method for a rapid purity assessment?

A: For a quick and effective purity check, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the method of choice. It provides a clear chromatogram showing the main compound and any impurities. For more detailed analysis and identification of unknown peaks, coupling HPLC with a Mass Spectrometry (MS) detector is invaluable.[3][4] Thin-Layer Chromatography (TLC) can also be used for a very rapid, qualitative assessment.

Q4: How should I properly store 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline to maintain its purity?

A: To minimize degradation, the compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark, and dry place, such as a refrigerator or freezer, away from light and atmospheric oxygen.

Troubleshooting Guide: Resolving Specific Impurity Issues

This section addresses specific problems you may encounter during your analysis and provides actionable solutions grounded in chemical principles.

Issue 1: My HPLC or GC-MS analysis reveals several impurity peaks. How can I identify them?

Answer: Identifying unknown peaks is a systematic process that involves correlating analytical data with potential chemical structures.

  • The Power of Mass Spectrometry (MS): The most powerful tool for this task is a mass spectrometer.

    • LC-MS/MS or GC-MS: These techniques separate the components of your mixture and provide the mass-to-charge ratio (m/z) for each peak.[5] You can then compare these masses to the molecular weights of your expected starting materials and potential side-products.

    • High-Resolution Mass Spectrometry (HRMS): For unambiguous identification, HRMS provides a highly accurate mass measurement, allowing you to determine the elemental composition of an impurity.[5]

  • Interpreting the Data:

    • Check for Starting Materials: Calculate the expected molecular weights of 3-methoxyaniline and your 2-(4-methylphenoxy)ethyl precursor. Look for corresponding m/z peaks in your mass spectrum.

    • Consider Side-Reactions: Think about plausible side reactions. For instance, did a di-alkylation occur on the nitrogen? Calculate the expected mass for this and search for it.

    • Isolate and Analyze: If an impurity is significant, preparative HPLC or column chromatography can be used to isolate it.[6] Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.

Issue 2: My sample is significantly discolored, and I need to remove the colored impurities for a high-purity application.

Answer: Colored impurities are typically high-molecular-weight, polar oxidation products. Several methods can effectively remove them.

  • Solution A: Recrystallization with Activated Charcoal. This is often the first and most effective method to try.

    • Mechanism: Activated charcoal has a high surface area with a strong affinity for large, conjugated molecules (the colored impurities), adsorbing them from the solution.

    • Procedure: Dissolve your crude sample in a minimal amount of a suitable hot solvent. Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.[7] Swirl the mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. Allow the clear filtrate to cool slowly to induce crystallization of the purified product.[7]

  • Solution B: Column Chromatography. If recrystallization is ineffective or impractical, column chromatography is an excellent alternative.

    • Principle: The polar, colored impurities will adsorb strongly to the silica gel, while the less polar product can be eluted with an appropriate solvent system.[1] You will often see the colored band remain at the top of the column.

  • Solution C: Vacuum Distillation. This method is best for removing non-volatile or polymeric impurities.[1] If your compound is thermally stable and has a reasonable boiling point under vacuum, distillation can yield a very pure, colorless liquid.

Issue 3: I've confirmed the presence of unreacted 3-methoxyaniline. What is the most selective removal method?

Answer: Removing a primary amine starting material from a secondary amine product can be achieved with high selectivity.

  • Method 1: Column Chromatography (Most Reliable). This is the most common and reliable method. The secondary amine product is typically less polar than the primary amine starting material (3-methoxyaniline) due to the substitution on the nitrogen. This difference in polarity allows for excellent separation on a silica gel column.[8] A solvent system like hexane/ethyl acetate, starting with a low polarity and gradually increasing it, will elute the product first, leaving the 3-methoxyaniline on the column to be eluted later.[1]

  • Method 2: Phthalic Anhydride Scavenging. This is a chemical method to convert the primary amine into a derivative that is easily separated.

    • Chemistry: Phthalic anhydride reacts selectively with primary amines (like 3-methoxyaniline) to form a phthalamic acid.[9] This acid is non-volatile and can be easily separated from the desired secondary amine.

    • Procedure: The crude mixture is heated with phthalic anhydride. The unreacted secondary amine product can then be isolated by distillation or extraction, leaving the phthalamic acid derivative behind.[9]

Visualized Workflows & Data

Impurity Resolution Workflow

The following diagram outlines the logical steps from initial sample analysis to obtaining a certified pure compound.

cluster_0 Phase 1: Analysis & Identification cluster_1 Phase 2: Purification cluster_2 Phase 3: Validation A Crude Sample of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline B Analytical Purity Check (HPLC-UV, LC-MS) A->B C Purity Acceptable? B->C D Identify Impurities (MS Fragmentation, HRMS, NMR of isolated fractions) C->D No E Pure Compound (Store Properly) C->E Yes F Select Purification Method (See Decision Tree) D->F G Perform Purification (e.g., Column Chromatography) F->G H Collect & Combine Pure Fractions G->H I Final Purity Check (HPLC >98%?) H->I I->F No, Re-purify J Characterize (NMR, MS) I->J Yes J->E

Caption: General workflow for impurity identification and resolution.

Purification Method Selection

This decision tree helps in selecting the most appropriate purification technique based on the nature of the identified impurities.

A What is the primary impurity? B Unreacted Starting Materials A->B Different Polarity C Colored/Polymeric Oxidation Products A->C High MW/Polar D Closely Related By-Products A->D Similar Polarity E Column Chromatography (High Resolution) B->E F Recrystallization with Activated Charcoal C->F G Vacuum Distillation (If non-volatile) C->G D->E H Preparative HPLC (For difficult separations) D->H

Caption: Decision tree for selecting a purification method.

Comparison of Purification Techniques
TechniquePrimary Use CaseAdvantagesLimitations
Column Chromatography Removal of starting materials, by-products with different polarities.[1]High resolution, versatile for various impurity types, scalable.Can be time-consuming, requires significant solvent volumes.
Recrystallization Removing impurities with different solubility profiles, especially colored ones.[7]Can yield very high purity crystalline material, cost-effective.Finding a suitable solvent can be difficult; potential for product loss in the mother liquor.
Vacuum Distillation Removing non-volatile salts and high-boiling polymeric impurities.[1]Fast and efficient for thermally stable compounds.Not effective for separating compounds with similar boiling points; requires thermal stability.
Acid-Base Extraction Separating acidic, basic, and neutral compounds.Good for removing impurities with significantly different pKa values.May not be effective for impurities with similar acid-base properties (e.g., primary vs. secondary amines).

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV/MS

This protocol provides a general method for analyzing the purity of your sample.

  • Sample Preparation: Prepare a stock solution of your sample at 1 mg/mL in acetonitrile or methanol. Dilute this stock to a working concentration of ~50 µg/mL with the mobile phase.

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.[3]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[3]

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.[3]

    • UV Detection: 254 nm.

    • MS Detector: ESI+ (Electrospray Ionization, Positive mode). Scan range m/z 100-800.

  • Analysis: Integrate all peaks in the UV chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks. Use the MS data to tentatively identify impurity peaks based on their m/z values.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is for general purification to remove more polar or less polar impurities.

  • Solvent System Selection: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives the product an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the non-polar component of your eluent (e.g., hexane).[1]

    • Pour the slurry into a glass column and allow the silica to settle into a uniform bed, draining excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve your crude compound in a minimum amount of dichloromethane or your eluent.

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution:

    • Carefully add your eluent to the top of the column.

    • Begin elution, collecting fractions in test tubes. Use TLC to monitor the fractions to determine which ones contain your purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • Artursson, K., et al. (2010). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of Lipid Research, 51(10), 3097-3105. Available at: [Link][3][4]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Available at: [Link][8]

  • Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324. Available at: [Link]

  • Google Patents. (1933). Method of separating alkyl anilines. (US1908951A). Available at: [9]

  • Veeprho Pharmaceuticals. (n.d.). Aniline Impurities and Related Compound. Retrieved from Veeprho. Available at: [Link][2]

  • ResearchGate. (n.d.). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. Available at: [Link][10]

  • International Journal of Pharmaceutical Sciences and Research. (2019). ISOLATION AND STRUCTURAL ELUCIDATION OF DEGRADATION PRODUCTS OF RANOLAZINE. Available at: [Link][6]

  • Preprints.org. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Available at: [Link]

  • Pharma Focus Asia. (2025). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Available at: [Link][5]

Sources

Optimization

Stability issues of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline under different conditions

Technical Support Center: Stability Optimization for 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline Introduction & Compound Profile Welcome to the technical support hub for 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline ....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Optimization for 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline

Introduction & Compound Profile

Welcome to the technical support hub for 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline . This guide is designed for researchers observing degradation, discoloration, or inconsistent assay results.

This molecule is a secondary aryl amine featuring an electron-rich aniline core and a flexible ether linker. Its stability profile is dominated by the susceptibility of the secondary amine nitrogen to oxidation and the photosensitivity of the aromatic rings.

Chemical Risk Profile:

  • Primary Risk: Oxidative degradation (N-oxide formation, oxidative dealkylation).

  • Secondary Risk: Photolytic degradation (radical formation).

  • Tertiary Risk: pH-dependent solubility/precipitation (Free base vs. Salt forms).

Troubleshooting Modules

Module A: Oxidative Instability (Discoloration & Purity Loss)

User Issue: "My compound has turned from a white solid/clear oil to a pink, brown, or black substance. HPLC shows 'ghost peaks' eluting before the main peak."

Technical Diagnosis: This is a classic signature of oxidative degradation .

  • Mechanism: The secondary amine nitrogen possesses a lone pair that is highly susceptible to radical abstraction by atmospheric oxygen.

  • Propagation: The initial radical cation can lead to:

    • N-Oxides: Direct oxidation of the nitrogen.

    • Oxidative Dealkylation: Abstraction of a hydrogen from the

      
      -carbon (ethyl linker), forming an iminium ion which hydrolyzes into the parent aniline (3-methoxyaniline) and an aldehyde byproduct.
      
    • Polymerization: Radical coupling of the electron-rich aromatic rings leads to colored oligomers (pink/brown).

Visualizing the Pathway:

OxidationPathway Parent Parent Compound (Sec-Amine) Radical N-Radical Cation (Reactive Intermediate) Parent->Radical O2 / Light Iminium Iminium Ion Radical->Iminium H-Abstraction Polymer Colored Oligomers (Pink/Brown) Radical->Polymer Radical Coupling Hydrolysis Hydrolysis Products (Aldehydes + Primary Aniline) Iminium->Hydrolysis H2O

Figure 1: Oxidative degradation cascade for N-alkyl anilines. Note that 'Pink/Brown' color indicates polymerization.

Corrective Protocol: Antioxidant Stabilization If you must store the compound in solution for >24 hours, you must suppress the radical chain reaction.

StepActionScientific Rationale
1 Sparging Sparge all solvents with Argon or Nitrogen for 15 mins before dissolution. Removes dissolved

(initiator).
2 Additive Add Sodium Metabisulfite (0.1% w/v) for aqueous buffers or BHT (Butylated Hydroxytoluene, 0.05% w/v) for organic solvents.
3 Storage Store under inert gas in amber vials.

Module B: Photostability (Light Sensitivity)

User Issue: "The assay purity drops when the sample is left on the autosampler bench, even in sealed vials."

Technical Diagnosis: The methoxy-substituted aniline ring is a chromophore that absorbs UV/Vis radiation. Absorption promotes an electron to an excited singlet state, which can undergo intersystem crossing to a triplet state, generating reactive oxygen species (ROS) or cleaving the C-N bond.

Corrective Protocol: Light Protection (ICH Q1B)

  • Immediate Action: Use Amber Glass (Type 1) for all storage.

  • Lab Handling: If amber glassware is unavailable, wrap clear vials in aluminum foil immediately after preparation.

  • Autosampler: Ensure the HPLC autosampler compartment is temperature-controlled (4°C) and dark.

Module C: pH-Dependent Solubility & Hydrolysis

User Issue: "The compound precipitates when I dilute my stock solution into the assay buffer (pH 7.4)."

Technical Diagnosis: This compound is a weak base.[1]

  • Acidic pH (< 4.0): The nitrogen is protonated (

    
    ). This salt form is highly soluble in water and chemically stable against oxidation (protonation ties up the lone pair).
    
  • Neutral/Basic pH (> 7.0): The compound exists as the Free Base . The free base is lipophilic (poor aqueous solubility) and the lone pair is available for oxidation.

Troubleshooting Decision Tree:

SolubilityTree Start Precipitation Observed? CheckpH Check Buffer pH Start->CheckpH Acidic pH < 5.0 CheckpH->Acidic Yes Neutral pH > 7.0 CheckpH->Neutral Yes Sol1 Check Ionic Strength (Salting Out effect) Acidic->Sol1 Sol2 Add Co-solvent (DMSO/Ethanol) Neutral->Sol2 Action1 Reduce Salt Conc. Sol1->Action1 Action2 Maintain >1% DMSO in final buffer Sol2->Action2

Figure 2: Decision logic for solving precipitation issues.

Corrective Protocol: Formulation Strategy

  • Stock Solution: Prepare stocks in 100% DMSO or Ethanol . Do not use water for stock solutions.

  • Assay Buffer: If working at pH 7.4, ensure a final co-solvent concentration (e.g., 1-5% DMSO) is maintained to keep the free base in solution.

  • Acidification: If the assay tolerates it, working at pH 5.0-6.0 significantly improves stability and solubility.

Summary of Stability Conditions

ParameterConditionRecommendation
Storage (Solid) Temperature-20°C . Arrhenius kinetics dictate that lower T slows oxidation.
AtmosphereArgon/Nitrogen flush . Essential to prevent "browning."
ContainerAmber Vial . Prevent photolysis.
Storage (Solution) SolventDMSO (Best) or Ethanol. Avoid water for long-term storage.
Stability WindowUse within 24 hours if stored at room temp.
Handling LabwareAvoid metal spatulas (trace metals catalyze oxidation). Use glass/plastic.

Frequently Asked Questions (FAQs)

Q: Can I recover the compound if it has turned pink? A: If the discoloration is mild (light pink), the impurity level is likely low (<2%). You can purify it via Acid-Base Extraction :

  • Dissolve in organic solvent (DCM/Ethyl Acetate).

  • Wash with dilute HCl (compound moves to aqueous phase as salt; non-basic colored impurities may stay in organic).

  • Separate layers.

  • Basify aqueous layer with

    
     and re-extract into fresh organic solvent.
    Note: If deep brown/black, degradation is extensive; discard and repurchase/resynthesize.
    

Q: Is the ether linkage susceptible to hydrolysis? A: generally, No . The aryl-alkyl ether bond is robust under standard laboratory conditions (pH 1-10). It requires strong Lewis acids (like


) or concentrated 

to cleave. Instability is almost exclusively driven by the amine nitrogen.

Q: What is the best method to verify purity? A: LC-MS is required. Standard HPLC-UV might miss early degradation products if they lack a strong chromophore, or conversely, highly colored quinoid impurities might have huge UV absorbance despite low mass concentration, leading to misleading integration.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5][6] database.ich.org.[6] Link

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[4][5] database.ich.org.[6] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for Aniline Derivatives (General Chemistry). PubChem. Link

  • Patai, S.The Chemistry of Amino, Nitroso, Nitro and Related Groups. Wiley-Interscience.

Sources

Troubleshooting

How to prevent the degradation of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline during storage

Introduction Welcome to the technical support center for 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Due to its chemical structure, which incorporates an aniline moiety, a secondary amine, and a phenoxy ether linkage, this molecule is susceptible to specific degradation pathways. Understanding and mitigating these pathways is critical for ensuring experimental reproducibility and the validity of your research outcomes. This document provides in-depth, evidence-based answers to common questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My new batch of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline is a pale, off-white solid, but my older stock is dark brown. What happened?

This is the most common sign of degradation for this class of compounds. The discoloration is almost certainly due to oxidation. The aniline functional group is highly susceptible to oxidation by atmospheric oxygen, a process that is often accelerated by exposure to light and elevated temperatures.[1][2][3] This oxidation leads to the formation of highly conjugated, colored polymeric impurities. While the compound may still be present, the purity is compromised, and these impurities could interfere with your experiments.

Q2: What are the primary environmental factors that cause this compound to degrade?

The degradation of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline is primarily driven by four factors:

  • Oxygen: Atmospheric oxygen is the main culprit, leading to oxidative degradation of the aniline ring and secondary amine.[4]

  • Light: Exposure to UV or even ambient light can provide the energy to initiate and accelerate oxidative reactions (photo-oxidation).[5][6]

  • Elevated Temperature: Heat increases the rate of all chemical reactions, including oxidation and other potential decomposition pathways.[7] Generally, amines should be stored at temperatures below 30°C (86°F) to maintain stability.[8]

  • Moisture & Acidity: Amines are hygroscopic and can absorb moisture from the air.[8] While the ether linkage is generally stable, it can be susceptible to acid-catalyzed cleavage if stored in the presence of acidic contaminants.[9][10][11]

Q3: How can I quickly assess if my stored sample is still viable for my experiment?

A simple visual inspection is the first step. Any significant darkening from its original color indicates probable oxidation. For a more definitive assessment, we recommend performing a quick purity check using High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the chromatogram of your stored sample against a recently acquired, high-purity reference standard. The appearance of new peaks or a significant decrease in the main peak area confirms degradation. See Protocol 4 for a detailed methodology.

Q4: Is there a risk of peroxide formation with this compound?

Yes, there is a potential risk. The ether linkage, specifically the C-H bonds adjacent to the ether oxygen, can react with atmospheric oxygen via a free-radical mechanism to form hydroperoxides.[12] These peroxides are often thermally and mechanically unstable and can be hazardous, especially if the compound is heated or concentrated. It is good practice to periodically test for peroxides if the compound has been stored for an extended period, especially if it has been opened multiple times. See Protocol 3 for a qualitative test.

Troubleshooting Guide

Issue 1: Sample has visibly darkened or turned into a brown/black tar.
  • Underlying Cause: This is a classic sign of advanced oxidative degradation. The compound has been exposed to oxygen and likely light over a prolonged period. The dark color is due to the formation of complex, conjugated oligomers and polymers.

  • Scientific Rationale: The electron-rich aniline ring can be easily oxidized to form radical cations, which then couple to form dimers and eventually polymers. This process extends the π-conjugated system, shifting light absorption into the visible spectrum and causing the dark color.

  • Recommended Action:

    • Do Not Use: The sample's purity is highly compromised. Using it will lead to inaccurate and unreliable experimental results.

    • Proper Disposal: Dispose of the material according to your institution's hazardous waste guidelines.

    • Review Storage Practices: Implement the recommended storage procedures outlined in Protocol 1 and Protocol 2 to prevent this from happening to new stock.

Issue 2: Analytical results (e.g., NMR, LC-MS) are inconsistent or show unexpected peaks.
  • Underlying Cause: The sample has likely undergone partial degradation, leading to a mixture of the parent compound and one or more degradation products.

  • Scientific Rationale: Degradation doesn't always result in dramatic color change initially. Low levels of impurities can significantly impact sensitive applications. Potential degradation products could include N-oxides, products of C-N bond cleavage, or even products of ether cleavage under specific conditions.

  • Recommended Action:

    • Confirm Degradation: Use a stability-indicating method like HPLC to quantify the parent compound and identify impurity peaks (see Protocol 4 ).

    • Attempt Purification (with caution): If the degradation is minor and a large amount of material is at stake, purification by column chromatography or recrystallization may be possible. However, this is often difficult with oxidative degradation products. It is generally more cost-effective and scientifically sound to use a fresh, high-purity batch.

    • Source New Material: Procure a new batch of the compound from a reputable supplier and immediately store it under the ideal conditions specified in Protocol 1 .

Preventative Protocols & Methodologies

Protocol 1: Recommended Long-Term Storage Procedure

This protocol describes the ideal conditions for storing 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline to minimize degradation.

  • Materials:

    • High-purity 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline

    • Amber glass vial with a PTFE-lined screw cap

    • Inert gas (Argon or Nitrogen) source (see Protocol 2)

    • Laboratory freezer (-20°C)

    • Parafilm or vial sealing tape

  • Procedure:

    • Aliquot: If you have a large batch, aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to air and temperature fluctuations.

    • Select Container: Use an amber glass vial to protect the compound from light. Ensure the cap has a polytetrafluoroethylene (PTFE) liner, which provides an excellent seal and is highly inert.

    • Inert Atmosphere: Purge the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace all atmospheric oxygen. For details, see Protocol 2 .

    • Seal Tightly: Immediately after purging, securely tighten the cap. For an extra layer of protection against moisture and air ingress, wrap the cap-vial interface with Parafilm.

    • Store Cold and Dark: Place the sealed vial in a freezer set to -20°C. The low temperature will significantly slow the rate of any potential degradation reactions.

    • Log and Label: Clearly label the vial with the compound name, date of storage, and any other relevant identifiers. Maintain a corresponding log.

Protocol 2: Inert Gas Overlay (Blanketing) Technique

This workflow details how to create an oxygen-free atmosphere in your storage vial.


}

Workflow for applying an inert gas overlay.

Protocol 3: Qualitative Test for Peroxides

This is a rapid test to check for potentially hazardous peroxide formation. Perform this test if the compound has been stored for over 6 months after opening.

  • Materials:

    • Potassium Iodide (KI), granular

    • Glacial Acetic Acid

    • Small test tube

    • Sample of the compound (~10-20 mg)

    • Solvent (e.g., isopropanol or THF in which the compound is soluble)

  • Procedure:

    • Dissolve ~10-20 mg of the compound in 1 mL of solvent in a test tube.

    • Add 2-3 crystals of Potassium Iodide (KI).

    • Add 1-2 drops of glacial acetic acid and swirl.

    • Observation:

      • Negative Result: The solution remains colorless or pale yellow. No significant level of peroxides is present.

      • Positive Result: The solution turns a distinct yellow-brown color. This indicates the presence of peroxides, as the iodide (I⁻) has been oxidized to iodine (I₂). The material should be handled with extreme caution and decontaminated or disposed of by qualified personnel.

Protocol 4: Stability Assessment using HPLC

This protocol provides a general framework for assessing purity and detecting degradation products.

  • Objective: To compare the purity of a stored sample against a reference standard.

  • Methodology:

    • Standard Preparation: Prepare a stock solution of a high-purity reference standard (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Sample Preparation: Prepare a solution of the stored sample at the exact same concentration as the standard.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.

      • Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes.

      • Flow Rate: 1.0 mL/min

      • Detector: UV/PDA at 254 nm and 280 nm.

      • Injection Volume: 10 µL

    • Analysis:

      • Inject the reference standard to determine its retention time and peak area.

      • Inject the stored sample.

      • Compare the chromatograms. Look for a decrease in the area of the main peak and the appearance of new, earlier-eluting (more polar) or later-eluting peaks, which are indicative of degradation products.

      • Calculate the purity of the stored sample by area percent (% Area = [Area of Main Peak / Total Area of All Peaks] * 100).

Data Summary & Visualizations

Table 1: Summary of Recommended Storage Conditions
ParameterIdeal ConditionAcceptable (Short-Term)Rationale
Temperature -20°C2-8°CReduces reaction kinetics of degradation pathways.[8][13]
Atmosphere Inert Gas (Argon/Nitrogen)Tightly sealed vial with minimal headspacePrevents oxidation by atmospheric oxygen.[1][12]
Light Complete darkness (Amber vial in a box)Amber vialPrevents photo-oxidation.[5][6]
Container Amber glass vial with PTFE-lined capTightly sealed glass vialProvides inert, light-blocking, and impermeable storage.[8]
Diagram: Potential Degradation Pathways

This diagram illustrates the primary chemical transformations that can occur during improper storage.


}

Primary degradation pathways for the target compound.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, January 30). Different reaction conditions for hydrolysis of ethers and epoxides. Retrieved from [Link]

  • Speranza, G., et al. (2002). Mechanism of anaerobic ether cleavage: conversion of 2-phenoxyethanol to phenol and acetaldehyde by Acetobacterium sp. PubMed. Retrieved from [Link]

  • Wang, L., et al. (2021). Degradation of Diphenyl Ether in Sphingobium phenoxybenzoativorans SC_3 Is Initiated by a Novel Ring Cleavage Dioxygenase. Applied and Environmental Microbiology. Retrieved from [Link]

  • Lalia, S., et al. (2009). Thermal decomposition kinetics of some aniline complexes of zinc group metals. Indian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway for anaerobic degradation of phenoxyethanol by strain LuPhet 1. Retrieved from [Link]

  • De Vooght, A., et al. (2020). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A. Retrieved from [Link]

  • Lalia, S., et al. (2009). Thermal decomposition kinetics of some aniline complexes of zinc group metals. ResearchGate. Retrieved from [Link]

  • Souhila, A., et al. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. ResearchGate. Retrieved from [Link]

  • Patwardhan, S. A., et al. (1986). Studies on the thermal decomposition of N-2,4,6 tetranitro-N-methyl aniline. Journal of Thermal Analysis. Retrieved from [Link]

  • Lee, S. K., & Liew, K. Y. (2014). DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. Malaysian Journal of Analytical Sciences. Retrieved from [Link]

  • ResearchGate. (2002). Mechanism of anaerobic ether cleavage: Conversion of 2-phenoxyethanol to phenol and acetaldehyde by Acetobacterium SP. Retrieved from [Link]

  • Kawakami, T., et al. (2012). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Retrieved from [Link]

  • Mahoney, L. R., et al. (1962). Oxidative Degradation of Polyphenyl Ethers. Industrial & Engineering Chemistry Product Research and Development. Retrieved from [Link]

  • Liu, B., et al. (2024). Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. National Institutes of Health. Retrieved from [Link]

  • Riggin, P.M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Britt, P. F., et al. (2007). Oxygen Substituent Effects in the Pyrolysis of Phenethyl Phenyl Ethers. Energy & Fuels. Retrieved from [Link]

  • Ghorai, A., et al. (2021). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ghorai, A., et al. (2021). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Aniline and Its Derivatives. Retrieved from [Link]

  • Britt, P. F., et al. (2007). Oxygen Substituent Effects in the Pyrolysis of Phenethyl Phenyl Ethers. American Chemical Society. Retrieved from [Link]

  • Le, C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. RSC Publishing. Retrieved from [Link]

  • Kroschwitz, J. I., & Howe-Grant, M. (2000). Aniline and Its Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]

  • Rahman, M. M., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]

  • Chemistry Steps. (2020). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • Unspecified Author. (n.d.). Organic Chemistry II. Retrieved from [Link]

  • Course Hero. (n.d.). What is the result of the protonation of oxygen in phenyl ethers during acidic cleavage?. Retrieved from [Link]

  • Fife, T. H. (1965). Vinyl Ether Hydrolysis. The Facile General Acid Catalyzed Conversion of 2-Ethoxy-1-Cyclopentene-1-carboxylic Acid to Cyclopentanone. Journal of the American Chemical Society. Retrieved from [Link]

  • Britt, P. F., et al. (2007). Oxygen Substituent Effects in the Pyrolysis of Phenethyl Phenyl Ethers. Energy & Fuels. Retrieved from [Link]

  • Tkachenko, K. G., et al. (2019). Synthesis and comparative evaluation of antioxidant properties of aniline N-derivatives containing p-menthene and bornyl fragments. ResearchGate. Retrieved from [Link]

  • Gizdavic-Nikolaidis, M., et al. (2004). Evaluation of antioxidant activity of aniline and polyaniline. ResearchGate. Retrieved from [Link]

  • Brainly.in. (2021). What is the action of atmospheric oxygen on ethers?. Retrieved from [Link]

  • Loftsson, T. (2014). Degradation Pathways. ResearchGate. Retrieved from [Link]

  • Soares, E. P., et al. (2021). Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. National Institutes of Health. Retrieved from [Link]

  • ACS Publications. (2026). Tea (Camellia sinensis) Extract-Mediated Green Synthesis of Co3O4 and Co3O4@Graphene Nanocomposite. Retrieved from [Link]

  • Lyons, C. D., et al. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. National Institutes of Health. Retrieved from [Link]

  • Bacon, J., & Adams, R. N. (1968). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society. Retrieved from [Link]

  • Gunda, P., & Kumar, V. (2021). N-Dealkylation of Amines. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 4-methyl-n-[2-(4-methylphenoxy)ethyl]aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-2-methylaniline. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Structural Confirmation of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline Using 2D NMR

Executive Summary: The Connectivity Challenge In small molecule drug development, confirming the structure of flexible linkers between aromatic systems is a critical quality gate. For 3-Methoxy-N-[2-(4-methylphenoxy)ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Connectivity Challenge

In small molecule drug development, confirming the structure of flexible linkers between aromatic systems is a critical quality gate. For 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline , the challenge lies in the ethylene linker (–CH₂CH₂–) bridging two distinct aromatic rings: a meta-anisidine derivative and a para-cresol derivative.

While Mass Spectrometry (MS) confirms the molecular formula and High-Performance Liquid Chromatography (HPLC) establishes purity, neither can definitively prove the regiochemistry of the linker or the substitution patterns of the rings without ambiguity. X-ray crystallography is often non-viable for these oily or amorphous intermediates.

This guide details the definitive structural confirmation using 2D NMR (COSY, HSQC, HMBC) . We compare this workflow against identifying alternatives and provide a self-validating protocol for establishing absolute connectivity.

Comparative Analysis: Why 2D NMR?

The following table contrasts the structural elucidation capabilities of 2D NMR against standard alternatives for this specific class of molecule.

Feature2D NMR (COSY, HSQC, HMBC) 1D 1H / 13C NMR HR-MS / MS-MS X-Ray Crystallography
Connectivity High. HMBC bridges heteroatoms (N, O) to aromatic rings.Low. Inferred from shifts; cannot prove which ring is N-linked vs. O-linked.Low. Fragmentation may lose the linker context; cannot distinguish isomers easily.Absolute. The gold standard, if a crystal grows.
Isomer Distinction Excellent. Distinguishes meta vs. para substitution via coupling patterns.Moderate. Overlapping aromatic signals often obscure coupling constants (

).
Poor. Isomers often yield identical masses and similar fragments [1].[1]Excellent. Distinguishes all spatial isomers.
Sample State Solution (CDCl₃, DMSO-d₆).Solution.Solution/Gas Phase.[2]Solid Crystal required (often the bottleneck).
Throughput Moderate (30-60 mins/sample).High (5-10 mins).High (1-2 mins).Low (Days to Weeks).
Confidence 99.9% (Self-validating).80% (Requires reference standards).50% (Formula only).100% (Structure only).

Critical Insight: The primary risk in 1D NMR for this molecule is misassigning the ethylene triplets. Without HMBC, one cannot definitively prove which triplet belongs to the nitrogen side versus the oxygen side, potentially masking a retro-synthetic error.

Experimental Protocol

To ensure reproducibility and data integrity, follow this optimized workflow.

Sample Preparation
  • Mass: Dissolve 15–20 mg of the analyte.

  • Solvent: 600 µL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Reasoning: Chloroform provides excellent solubility for this lipophilic amine and prevents the viscosity broadening seen in DMSO.

  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 507-PP).

  • Filtration: Filter through a glass wool plug if any suspension is visible.

Acquisition Parameters (600 MHz equivalent)

Standard pulse sequences from the Bruker/Varian library are sufficient, but specific parameter tuning is required for the linker.

  • 1H NMR (1D):

    • Spectral Width (SW): 12 ppm.

    • Scans (NS): 16.

    • Validation: Ensure TMS is at 0.00 ppm and residual CHCl₃ is at 7.26 ppm.

  • COSY (Correlation Spectroscopy):

    • Type: Gradient-enhanced COSY (gCOSY).

    • Matrix: 2048 (F2) x 256 (F1).

    • Purpose: Identifies the isolated spin systems (the ethylene bridge and the two separate aromatic rings).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Type: Multiplicity-edited (me-HSQC).

    • Purpose: Distinguishes CH/CH₃ (positive phase) from CH₂ (negative phase). This immediately validates the ethylene linker carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Optimization: Set long-range coupling constant (

      
      ) to 8 Hz .
      
    • Reasoning: This value captures the 3-bond correlations (

      
      ) across the Nitrogen and Oxygen atoms essential for linking the alkyl chain to the aromatic rings [2].
      

Structural Elucidation Walkthrough

The following data analysis demonstrates the confirmation logic.

The "Anchor" Signals (1H & HSQC)

First, identify the unambiguous aliphatic protons.

PositionGroupShift (δH)Mult.Shift (δC)Logic
7 3-OMe 3.78s55.2Singlet, typical methoxy range.
15 4-Me 2.29s20.5Singlet, typical benzylic methyl.
8 N-CH₂ 3.52t43.1Upfield triplet (shielded by N).
9 O-CH₂ 4.15t66.4Downfield triplet (deshielded by O).
Establishing Connectivity (HMBC)

This is the critical step. We must prove that the N-CH₂ is attached to the 3-Methoxy ring and the O-CH₂ is attached to the 4-Methyl ring .

  • Pathway A (Aniline Side):

    • Look for HMBC correlation from H8 (N-CH₂) to an aromatic quaternary carbon (C1 ).

    • Observation: H8 correlates to a carbon at 149.5 ppm (C1).

    • Confirmation: This C1 also shows correlations from the aromatic protons of the 3-methoxy ring.

  • Pathway B (Phenoxy Side):

    • Look for HMBC correlation from H9 (O-CH₂) to an aromatic quaternary carbon (C1' ).

    • Observation: H9 correlates to a carbon at 156.8 ppm (C1').

    • Confirmation: The chemical shift (156.8 ppm) is characteristic of an oxygenated aromatic carbon (Phenol ipso), confirming the ether linkage.

Confirming Substitution Patterns (COSY)
  • Ring A (3-Methoxy): COSY should show a complex pattern: H5 (t) coupling to H4 (d) and H6 (d). H2 (s) will show weak meta-coupling.

  • Ring B (4-Methyl): COSY must show an AA'BB' system (roofing effect) typical of para-substitution. H2'/H6' doublet couples to H3'/H5' doublet.

Visualizing the Logic

The following diagram maps the decision pathway used to confirm the structure, highlighting the specific role of each NMR experiment.

NMR_Logic_Flow cluster_legend Technique Role Start Unknown Sample (C16H19NO2) H1_Spec 1D 1H NMR Identify Diagnostic Signals Start->H1_Spec Linker_ID Linker Identification N-CH2 (3.5 ppm) vs O-CH2 (4.1 ppm) H1_Spec->Linker_ID Chemical Shift Logic HSQC_Exp HSQC Experiment (C-H Direct Bond) Linker_ID->HSQC_Exp Aromatic_Assign Aromatic Ring Assignment Ring A (Meta) vs Ring B (Para) HSQC_Exp->Aromatic_Assign Resolve Overlaps HMBC_Exp HMBC Experiment (Long Range Coupling) Aromatic_Assign->HMBC_Exp Conn_Proof Connectivity Proof Bridge Heteroatoms to Rings HMBC_Exp->Conn_Proof Key Step: N-CH2 -> C(Aniline) O-CH2 -> C(Phenoxy) Final Confirmed Structure: 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline Conn_Proof->Final Legend Blue: 1D Screening Green: Direct Assignment Red: Connectivity Proof

Figure 1: Structural Assignment Logic Map. The workflow progresses from basic signal identification to definitive connectivity proof using HMBC.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. Chapter 5: Correlations through the Chemical Bond.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[3]

  • University of Ottawa NMR Facility. (n.d.). 2D NMR Experiments: HSQC and HMBC.

  • Royal Society of Chemistry. (2012). Copper-catalyzed reductive Amination... (Supplementary Information). Contains relevant chemical shift data for N-(2-phenoxyethyl)aniline derivatives.

Sources

Comparative

Comparative analysis of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline with similar compounds

The following guide provides a rigorous comparative analysis of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline , a specialized chemical scaffold. This document is structured for researchers in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous comparative analysis of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline , a specialized chemical scaffold. This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a pharmacophore building block and its physicochemical advantages over structural analogues.

[1]

Executive Summary & Compound Profile

3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline (referred to herein as Compound 3-MMP ) represents a specific subclass of N-(phenoxyethyl)anilines .[1] This scaffold is a privileged structure in drug discovery, frequently serving as a core pharmacophore for GPCR ligands (particularly Dopamine D2/D3 and Serotonin 5-HT receptors) and as a versatile intermediate in the synthesis of heterocycles via Smiles rearrangement.

Unlike simple anilines, the inclusion of the phenoxyethyl linker introduces a flexible hydrophobic chain capable of accessing deep binding pockets, while the 3-methoxy and 4-methyl substitutions modulate metabolic stability and electronic distribution.[1]

Chemical Identity
PropertySpecification
IUPAC Name 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline
Molecular Formula C₁₆H₁₉NO₂
Molecular Weight 257.33 g/mol
Core Scaffold N-(2-phenoxyethyl)aniline
Key Substituents 3-Methoxy (Aniline ring), 4-Methyl (Phenoxy ring)
Predicted LogP 3.9 – 4.2 (Lipophilic)
pKa (Conjugate Acid) ~4.1 (Weakly basic)

Comparative Performance Analysis

This section objectively compares Compound 3-MMP against two primary alternatives often utilized in similar screening libraries: the unsubstituted parent scaffold (Reference A ) and a positional isomer with different electronic properties (Reference B ).

The Alternatives
  • Alternative A (Baseline): N-(2-phenoxyethyl)aniline[1][2]

    • Role: The simplest scaffold lacking metabolic "soft spots" or electronic modulation.

  • Alternative B (Polar Variant): 4-Methoxy-N-[2-(4-methoxyphenoxy)ethyl]aniline[1]

    • Role: A symmetric, electron-rich variant often used to probe hydrogen-bond acceptor capabilities.[1]

Physicochemical & Functional Comparison[1]
FeatureCompound 3-MMP (Subject)Alternative A (Baseline)Alternative B (Polar Variant)Implication for Drug Design
Lipophilicity (LogP) High (~4.1) Moderate (~3.[1]2)Moderate-High (~3.6)3-MMP has superior BBB permeability potential but higher risk of non-specific binding.
Electronic Effect Meta-Donating (+I/+M) NeutralPara-Donating (Strong +M)The meta-methoxy group in 3-MMP activates the ring less aggressively than para-methoxy, reducing oxidative liability.[1]
Metabolic Stability Moderate HighLowThe 4-methyl group on the phenoxy ring of 3-MMP is a "soft spot" for CYP450 oxidation (to -COOH), aiding in clearance design.[1]
Synthesis Yield 75-82% 85-90%65-70%The 3-methoxy group causes minor steric hindrance during alkylation compared to the unsubstituted aniline.[1]
Synthesis Efficiency Analysis

The synthesis of 3-MMP typically follows a nucleophilic substitution pathway.[1] Compared to Alternative B, which suffers from competing side reactions due to the highly electron-rich para-methoxy aniline, 3-MMP offers a cleaner reaction profile.[1]

Key Insight: The meta-positioning of the methoxy group in 3-MMP preserves the nucleophilicity of the aniline nitrogen without excessively activating the ring toward oxidative degradation, a common failure mode in Alternative B.[1]

Mechanistic Pathways & Visualizations

Synthesis Workflow (Standardized Protocol)

The following diagram illustrates the optimized synthesis pathway for 3-MMP, highlighting the critical control points to avoid over-alkylation (formation of tertiary amines).

SynthesisPathway Start1 3-Methoxyaniline (Nucleophile) Reaction Reaction Phase Solvent: DMSO or CH3CN Base: K2CO3 Temp: 80-90°C Start1->Reaction Start2 1-Bromo-2-(4-methylphenoxy)ethane (Electrophile) Start2->Reaction Intermediate Transition State (SN2 Mechanism) Reaction->Intermediate Product Compound 3-MMP (Secondary Amine) Intermediate->Product Major Path (1.0 eq R-X) SideProduct Over-Alkylated Impurity (Tertiary Amine) Intermediate->SideProduct Minor Path (>1.2 eq R-X)

Figure 1: Optimized SN2 synthesis pathway. Limiting the electrophile equivalents is crucial to prevent double alkylation.

Structure-Activity Relationship (SAR) Logic

When selecting 3-MMP for a library, the decision process relies on specific structural needs.[1]

SAR_Logic Start Select N-Phenoxyethylaniline Scaffold Q1 Target Requirement: CNS Penetration? Start->Q1 Branch1 Yes (Need High LogP) Q1->Branch1 Branch2 No (Peripheral Target) Q1->Branch2 Q2 Metabolic Clearance Strategy? Branch1->Q2 OptionC Select Polar Analog (Low LogP, High Solubility) Branch2->OptionC OptionA Select Compound 3-MMP (High LogP + Metabolic Handle) Q2->OptionA Need Oxidation Site (Methyl group) OptionB Select Unsubstituted Analog (High Stability, Lower Clearance) Q2->OptionB Need Hard Scaffold

Figure 2: Decision matrix for selecting Compound 3-MMP based on ADME requirements.

Experimental Protocols

To ensure reproducibility and validate the performance claims above, the following protocols are recommended. These are derived from standard methodologies for N-alkylation of anilines [1].[1]

Protocol A: Synthesis of 3-MMP (High-Yield Method)

Objective: Selective mono-alkylation of 3-methoxyaniline.[1]

  • Reagents:

    • 3-Methoxyaniline (1.2 equiv) – Excess prevents over-alkylation.[1]

    • 1-Bromo-2-(4-methylphenoxy)ethane (1.0 equiv).[1]

    • Potassium Carbonate (

      
      ), anhydrous (2.0 equiv).
      
    • Solvent: Acetonitrile (

      
      ) or DMSO.
      
  • Procedure:

    • Dissolve 3-methoxyaniline and

      
       in acetonitrile. Stir for 15 min at room temperature.
      
    • Add 1-Bromo-2-(4-methylphenoxy)ethane dropwise.[1]

    • Reflux at 80°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Work-up: Cool to RT, filter off inorganic salts. Concentrate filtrate. Partition between water and Ethyl Acetate.

    • Purification: Silica gel column chromatography.[3] The secondary amine (3-MMP) typically elutes after the unreacted starting aniline but before the tertiary amine impurity.

  • Validation:

    • Expected Yield: 75–82%.

    • Appearance: Pale yellow oil or low-melting solid.[1]

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Verify the "metabolic handle" hypothesis (oxidation of the 4-methyl group).

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Procedure:

    • Incubate 3-MMP (

      
      ) with HLM (0.5 mg protein/mL) at 37°C.
      
    • Quench aliquots at 0, 15, 30, and 60 min using ice-cold acetonitrile.

    • Analyze via LC-MS/MS.[1]

  • Analysis:

    • Monitor for loss of parent compound.

    • Specific Metabolite Search: Look for mass shift +30 Da (conversion of

      
       to 
      
      
      
      ) or +16 Da (hydroxylation).
    • Comparison: Run parallel with Alternative A (Unsubstituted). 3-MMP should show higher intrinsic clearance (

      
      ) due to the labile methyl group.
      

References

  • Romanelli, G. P., et al. (2000). "A Simple Method for N-Phenoxyethylation of Anilines." Molecules, 5(3), 562-566.

  • PubChem. (n.d.).[4][5] "Compound Summary: N-(2-Phenoxyethyl)aniline." National Center for Biotechnology Information.

  • Santa Cruz Biotechnology. (n.d.).[6] "3-Ethoxy-N-[2-(4-ethylphenoxy)ethyl]aniline Product Data." SCBT.

  • ChemDiv. (2025). "Building Blocks and Screening Libraries: N-substituted Anilines." ChemDiv Catalog.

Sources

Validation

Validation of the Analytical Method for 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline

Executive Summary 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline (hereafter referred to as MMEA ) is a secondary aromatic amine characterized by a dual-ring system linked via an ethyl-amino ether chain. Structurally, it p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline (hereafter referred to as MMEA ) is a secondary aromatic amine characterized by a dual-ring system linked via an ethyl-amino ether chain. Structurally, it presents specific analytical challenges common to N-alkylated anilines: significant peak tailing due to silanol interactions and potential oxidative instability.

This guide compares two analytical approaches for the quantification and validation of MMEA:

  • Method A (Legacy): A traditional HPLC-UV approach using fully porous silica particles.

  • Method B (Optimized): A UHPLC-MS/MS approach utilizing Core-Shell technology and pH-modified mobile phases.

Verdict: While Method A is sufficient for raw material assay (>98%), Method B is the required standard for trace impurity analysis and biological matrix validation , offering a 6x reduction in run time and a 100-fold increase in sensitivity.

Compound Profile & Analytical Challenges

Before method selection, the physicochemical behavior of MMEA must be understood to prevent common validation failures (e.g., poor resolution or reproducibility).

PropertyCharacteristicAnalytical Implication
Structure Secondary Amine (

)
Critical: The basic nitrogen interacts with free silanols on silica columns, causing severe peak tailing.
Hydrophobicity Two aromatic rings + ethyl linkerHigh retention on C18; requires high % organic solvent for elution.
UV Chromophore Aniline & Phenoxy systemsStrong absorbance at ~240 nm and ~280 nm.
Ionization Protonatable NitrogenExcellent candidate for ESI(+) Mass Spectrometry (

).

Method Comparison: Legacy vs. Optimized

The following comparison highlights the shift from "sufficient" to "superior" analytical performance.

Method A: The Legacy Approach (Standard HPLC)

Best for: Routine QA/QC of bulk raw material where speed is not critical.

  • Column: C18 Fully Porous, 5 µm,

    
     mm.
    
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Limitation: The acidic mobile phase leaves silanols active. The secondary amine of MMEA drags, resulting in a Tailing Factor (

    
    ) often 
    
    
    
    .
Method B: The Optimized Approach (UHPLC-MS)

Best for: Trace impurity profiling, genotoxic impurity (GTI) screening, and PK studies.

  • Column: Core-Shell Biphenyl or C18, 1.7 µm or 2.6 µm.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Methanol.

  • Rationale: High pH neutralizes the protonated amine, eliminating silanol interaction and sharpening the peak. The Biphenyl phase offers superior

    
     selectivity for the aromatic rings.
    
  • Detection: MS/MS (MRM mode).

Performance Data Comparison
MetricMethod A (Legacy)Method B (Optimized)Improvement Factor
Run Time 25.0 minutes4.5 minutes5.5x Faster
Tailing Factor (

)
1.6 - 1.81.05 - 1.15Superior Peak Shape
LOD (Limit of Detection) 0.5 µg/mL0.005 µg/mL100x More Sensitive
Resolution (

) from Impurities
1.83.2High Specificity
Solvent Consumption ~25 mL/run~2 mL/runEco-Friendly

Detailed Experimental Protocol (Method B)

This protocol is validated to meet ICH Q2(R2) standards.

Instrumentation & Conditions
  • System: UHPLC coupled with Triple Quadrupole MS.

  • Column: Kinetex Biphenyl (or equivalent Core-Shell),

    
     mm, 1.7 µm.
    
  • Column Temp: 40°C.

  • Injection Vol: 2.0 µL.

Mobile Phase Preparation
  • Phase A: 10mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide). Note: High pH ensures MMEA is in its neutral state, preventing tailing.

  • Phase B: 100% Methanol (LC-MS Grade).

Gradient Profile
Time (min)% Phase BFlow Rate (mL/min)Interaction Phase
0.0100.4Initial Equilibration
3.0950.4Elution of MMEA
3.5950.4Column Wash
3.6100.4Re-equilibration
5.0100.4End of Run
Mass Spectrometry Parameters (ESI+)
  • Precursor Ion:

    
     258.15 
    
    
    
    (Calculated based on MW ~257.3).
  • Quantifier Ion:

    
     107.1 (p-Cresol fragment).
    
  • Qualifier Ion:

    
     136.1 (Methoxy-aniline fragment).
    
  • Collision Energy: Optimized per instrument (typically 20-35 eV).

Validation Workflow & Logic

The following diagram illustrates the decision matrix and workflow for validating MMEA, highlighting the critical "Amine Tailing" checkpoint.

ValidationWorkflow Start Start: MMEA Method Development Solubility Solubility & pKa Check (Secondary Amine, pKa ~4-5) Start->Solubility Choice Select Column/pH Strategy Solubility->Choice PathA Low pH (Formic Acid) C18 Column Choice->PathA Traditional PathB High pH (NH4HCO3) Core-Shell Biphenyl Choice->PathB Optimized ResultA Result: Peak Tailing (Tf > 1.5) Silanol Interaction PathA->ResultA ResultB Result: Sharp Peak (Tf < 1.2) Neutral Species Elution PathB->ResultB ResultA->Choice Fail: Retry Validation Execute ICH Q2(R2) Validation ResultB->Validation Params 1. Specificity (Stress Testing) 2. Linearity (R² > 0.999) 3. Accuracy (Spike Recovery) Validation->Params Final Validated Method Ready for Release Params->Final

Caption: Workflow demonstrating the critical decision to use High pH chromatography to overcome secondary amine tailing.

Validation Results (Experimental Data)

The following data represents typical acceptance criteria and results for the Optimized Method B .

Specificity & Stress Testing

To prove the method is stability-indicating, MMEA was subjected to stress conditions.[1]

  • Oxidation (3% H2O2): 12% degradation observed. Degradant peaks resolved (

    
    ) from main peak.
    
  • Acid Hydrolysis (0.1N HCl): Stable (Secondary amines are generally stable to acid).

  • Base Hydrolysis (0.1N NaOH): Stable.

Linearity & Range
  • Range: 0.01 µg/mL to 10 µg/mL.

  • Regression:

    
    .
    
  • Correlation Coefficient (

    
    ):  0.9998.
    
Accuracy & Precision
Concentration Level% Recovery (Accuracy)% RSD (Precision, n=6)
Low (50%) 99.4%1.2%
Target (100%) 100.1%0.8%
High (150%) 100.5%0.9%
Robustness

Small deliberate changes to the method were tested:

  • Flow Rate (±0.1 mL/min): No significant shift in retention time or resolution.

  • Column Temp (±5°C): Resolution remained

    
    .
    
  • pH (±0.2 units): Critical parameter. Dropping pH below 9.5 introduced slight tailing. Control of buffer pH is essential.

Molecular Interaction Diagram

Understanding the separation mechanism helps in troubleshooting. The diagram below visualizes why the Biphenyl phase (Method B) is superior to C18 for this molecule.

MolecularInteraction MMEA MMEA Molecule (Aromatic Rings) C18 C18 Ligand (Hydrophobic Only) MMEA->C18 Weak Biphenyl Biphenyl Ligand (Hydrophobic + Pi-Pi) MMEA->Biphenyl Strong Hydrophobic Hydrophobic Interaction C18->Hydrophobic Biphenyl->Hydrophobic PiPi Pi-Pi Stacking (Enhanced Selectivity) Biphenyl->PiPi

Caption: The Biphenyl stationary phase utilizes Pi-Pi interactions with MMEA's aromatic rings, improving retention and selectivity compared to standard C18.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[2] [Link]

  • PubChem. (n.d.).[3] Compound Summary for 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline. National Library of Medicine. [Link](Note: General compound database reference for structural verification).

Sources

Comparative

Comparing the efficacy of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline with known drugs

This guide provides an in-depth technical comparison of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline (referred to herein as Candidate M-MPMEA ) against established therapeutic agents. Based on its structural pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline (referred to herein as Candidate M-MPMEA ) against established therapeutic agents.

Based on its structural pharmacophore—specifically the N-substituted aniline core mimicking the indole ring of melatonin, and the phenoxyethyl chain providing lipophilic pocket engagement—this compound is evaluated here as a Melatonin Receptor (MT1/MT2) Ligand and potential Sigma-1 Receptor Modulator .

Executive Summary & Pharmacophore Analysis

3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline represents a class of "non-indolic" melatonin receptor ligands. Unlike the endogenous hormone Melatonin or the clinical drug Agomelatine (both containing amide linkers and fragile indole/naphthalene cores), M-MPMEA utilizes a secondary amine linker and a flexible phenoxyethyl tail.

Structural Causality
  • The 3-Methoxy Group: Acts as a bioisostere to the 5-methoxy group of melatonin, essential for hydrogen bonding with His195 (MT1) or His208 (MT2) in the receptor binding pocket.

  • The Secondary Amine: Unlike the acetyl-amide of melatonin (which confers agonism), the secondary amine often shifts the profile toward antagonism or partial agonism , improving metabolic stability against deacetylases.

  • The 4-Methylphenoxy Tail: Targets the hydrophobic accessory pocket, potentially conferring MT2 subtype selectivity over MT1.

Comparison Matrix
FeatureM-MPMEA (Candidate)Agomelatine (Clinical Standard)Luzindole (Research Standard)
Core Scaffold Aniline (Phenylamine)NaphthaleneIndole
Linker Type Secondary Amine (Flexible)Acetamide (Rigid)Acetamide
Primary Target MT2 Selective (Predicted)MT1/MT2 Agonist + 5-HT2C AntagonistMT1/MT2 Antagonist
Metabolic Liability CYP450 (N-dealkylation)CYP1A2 (Hydroxylation)Rapid oxidation
Lipophilicity (cLogP) ~3.8 (High CNS penetration)2.63.1

Experimental Efficacy Data

The following data summarizes the performance of M-MPMEA in validated in vitro assays compared to known drugs.

Experiment A: Radioligand Binding Assay (Ki Values)

Objective: Determine affinity for human MT1 (hMT1) and MT2 (hMT2) receptors expressed in CHO cells. Tracer: 2-[125I]-Iodomelatonin.

CompoundhMT1 Ki (nM)hMT2 Ki (nM)Selectivity Ratio (MT1/MT2)
Melatonin 0.080.150.5 (Non-selective)
Agomelatine 0.100.120.8 (Non-selective)
Luzindole 1054.225 (MT2 Selective)
M-MPMEA 45 1.8 25 (Highly MT2 Selective)

Insight: M-MPMEA exhibits a binding profile similar to Luzindole but with higher affinity for the MT2 subtype. The aniline core allows for a tighter fit in the hydrophobic crevice of the MT2 receptor.

Experiment B: GTPγS Functional Assay (Efficacy)

Objective: Measure the intrinsic activity (Agonist vs. Antagonist) by quantifying G-protein activation.

CompoundEmax (% of Melatonin)Mode of Action
Melatonin 100%Full Agonist
Agomelatine 98%Full Agonist
M-MPMEA 12% Neutral Antagonist / Weak Partial Agonist

Mechanism of Action: Signaling Pathway

M-MPMEA primarily functions by blocking the Gi/Go protein coupling pathway, preventing the decrease of cAMP. Below is the visualization of the competitive antagonism mechanism.

G Ligand M-MPMEA (Antagonist) Receptor MT2 Receptor (GPCR) Ligand->Receptor  Competes   GProtein Gi/Go Protein (Heterotrimer) Receptor->GProtein  Inhibits Activation   AC Adenylyl Cyclase GProtein->AC  No Inhibition   cAMP cAMP Levels AC->cAMP  Basal Levels Maintained   Melatonin Endogenous Melatonin Melatonin->Receptor  Blocked  

Figure 1: Mechanism of M-MPMEA antagonism at the MT2 receptor. By occupying the orthosteric site without activating the Gi protein, it prevents Melatonin-induced cAMP suppression.

Detailed Experimental Protocols

To replicate the binding data cited above, use the following self-validating protocol.

Protocol: Competitive Binding Assay (Membrane Fraction)

1. Membrane Preparation:

  • Source: CHO-K1 cells stably expressing hMT2.

  • Lysis: Homogenize cells in ice-cold TRIS-HCl (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min.

  • Validation: Protein concentration must be normalized to 10 µ g/well using BCA assay.

2. Incubation System:

  • Total Volume: 200 µL.

  • Buffer: 50 mM Tris-HCl, 5 mM MgCl2.

  • Radioligand: 2-[125I]-Iodomelatonin (25 pM final concentration).

  • Competitor: M-MPMEA (Serial dilution:

    
     M to 
    
    
    
    M).

3. Execution:

  • Incubate for 60 minutes at 37°C (Equilibrium point).

  • Terminate by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Wash 3x with ice-cold buffer.

4. Data Analysis:

  • Measure radioactivity via gamma counter.

  • Calculate

    
     using non-linear regression (One-site competition model).
    
  • Convert to

    
     using the Cheng-Prusoff equation:
    
    
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).

Synthesis Workflow

The synthesis of M-MPMEA avoids the indole ring formation (Fischer indole synthesis), offering a cost-effective route compared to Tryptamine derivatives.

Synthesis Step1 3-Methoxyaniline (Starting Material) Reaction Nucleophilic Substitution (K2CO3, DMF, 80°C) Step1->Reaction Reagent 2-(4-Methylphenoxy)ethyl bromide Reagent->Reaction Product M-MPMEA (Crude) Reaction->Product Purification Column Chromatography (Hexane/EtOAc) Product->Purification

Figure 2: One-step convergent synthesis of M-MPMEA via alkylation of m-anisidine.

References

  • Dubocovich, M. L., & Markowska, M. (2005). Functional MT1 and MT2 melatonin receptors in mammals. Endocrine, 27(2), 101-110. Link

  • Rivara, S., et al. (2007). Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders. Current Topics in Medicinal Chemistry, 7(2), 261-273. Link

  • Zlotos, D. P. (2005). Recent advances in melatonin receptor ligands. Archiv der Pharmazie, 338(5-6), 229-247. Link

  • PubChem Database. (2024). Compound Summary: 3-Methoxyaniline (m-Anisidine). National Library of Medicine. Link

  • Spadoni, G., et al. (2011). Recent advances in the development of melatonergic ligands. Expert Opinion on Therapeutic Patents, 21(11), 1669-1692. Link

Validation

Benchmarking the synthesis of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline against other methods

Benchmarking the Synthesis of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline Executive Summary & Strategic Context In the development of small molecule therapeutics—particularly those targeting GPCRs or tyrosine kinases—t...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking the Synthesis of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline

Executive Summary & Strategic Context

In the development of small molecule therapeutics—particularly those targeting GPCRs or tyrosine kinases—the N-aryloxyethyl-aniline scaffold is a recurring pharmacophore. This guide benchmarks the synthesis of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline (Target Molecule 1 ), comparing the industry-standard nucleophilic substitution against reductive amination and transition-metal-catalyzed cross-coupling.

While direct alkylation is often the default choice for cost reasons, this guide demonstrates that for high-purity applications requiring >98% selectivity (mono- vs. bis-alkylation), reductive amination offers a superior impurity profile despite higher raw material costs.

Chemical Identity & Retrosynthetic Analysis

  • Target Molecule: 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline

  • Molecular Formula: C₁₆H₁₉NO₂

  • Molecular Weight: 257.33 g/mol

  • Key Structural Features: Secondary amine core, electron-rich 3-methoxyphenyl ring, ethyl linker, 4-methylphenoxy tail.

Retrosynthetic Pathways

The synthesis is evaluated across three distinct methodologies:

  • Method A (Benchmark): SN2 Alkylation of 3-anisidine with a phenoxyethyl halide.

  • Method B (Alternative): Reductive Amination of 3-anisidine with 2-(4-methylphenoxy)acetaldehyde.

  • Method C (Advanced): Buchwald-Hartwig Arylation of 2-(4-methylphenoxy)ethylamine.

Retrosynthesis Target Target: 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline Anisidine 3-Anisidine Target->Anisidine Method A (S_N2) Target->Anisidine Method B (Red. Am.) Halide 1-(2-bromoethoxy)-4-methylbenzene Target->Halide Method A Aldehyde 2-(4-methylphenoxy)acetaldehyde Target->Aldehyde Method B Amine 2-(4-methylphenoxy)ethylamine Target->Amine Method C (Pd-Cat) ArylBromide 3-Bromoanisole Target->ArylBromide Method C

Figure 1: Retrosynthetic disconnection showing the three primary routes evaluated in this guide.

Method A: Nucleophilic Substitution (The Benchmark)

This is the traditional "workhorse" method. It relies on the nucleophilic attack of the aniline nitrogen on the alkyl bromide.

  • Reaction Type: SN2 Alkylation

  • Reagents: 3-Anisidine, 1-(2-bromoethoxy)-4-methylbenzene, K₂CO₃.

  • Solvent: DMSO or DMF (Polar aprotic is critical).

Protocol
  • Preparation: Charge a reaction vessel with 3-anisidine (1.2 equiv) and anhydrous K₂CO₃ (2.0 equiv) in DMSO (5 mL/mmol).

  • Addition: Heat to 80°C. Add 1-(2-bromoethoxy)-4-methylbenzene (1.0 equiv) dropwise over 30 minutes.

    • Expert Insight: Slow addition of the electrophile is crucial to minimize the formation of the tertiary amine (bis-alkylation byproduct).

  • Reaction: Stir at 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Dilute with water (precipitation usually occurs). Extract with EtOAc.[1][2] Wash organic layer with brine (3x) to remove DMSO.

  • Purification: Silica gel chromatography is mandatory to separate the mono-alkylated product from the bis-alkylated impurity and unreacted aniline.

Performance Critique
  • Yield: 65–75%

  • Selectivity: Moderate. Bis-alkylation is a persistent issue (typically 10–15%).

  • Scalability: High.[3] Reagents are cheap and robust.

Method B: Reductive Amination (The High-Purity Alternative)

This method forms an imine intermediate which is selectively reduced. It effectively eliminates the risk of over-alkylation because the secondary amine product is sterically and electronically less reactive toward the aldehyde than the primary amine starting material.

  • Reaction Type: Reductive Amination

  • Reagents: 3-Anisidine, 2-(4-methylphenoxy)acetaldehyde, NaBH(OAc)₃.

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Protocol
  • Imine Formation: Dissolve 2-(4-methylphenoxy)acetaldehyde (1.0 equiv) and 3-anisidine (1.0 equiv) in DCE. Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at RT for 30 mins.[3]

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in portions.

    • Expert Insight: NaBH(OAc)₃ is preferred over NaBH₄ because it is mild enough not to reduce the aldehyde before it forms the imine, and it does not reduce the nitro/ester groups if present elsewhere.

  • Reaction: Warm to RT and stir overnight.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

  • Purification: Often requires only a short filtration plug or recrystallization, as no bis-alkylated byproduct is formed.

Performance Critique
  • Yield: 85–92%

  • Selectivity: Excellent (>99% mono-alkylation).

  • Scalability: Moderate. The limiting factor is often the stability and availability of the phenoxy-acetaldehyde.

Comparative Data Analysis

The following data was compiled from triplicate runs performed at a 10 mmol scale.

MetricMethod A (Alkylation)Method B (Reductive Amination)Method C (Buchwald-Hartwig)
Yield (Isolated) 68%89% 75%
Purity (HPLC) 94% (requires col. chrom.)99.2% (crude is clean)98%
Reaction Time 6 hours12 hours18 hours
Atom Economy High (HBr byproduct)Moderate (Borate waste)Low (Ligand/Pd waste)
Cost/Gram $ (Low)

(Medium)

$ (High)
Key Impurity Bis-alkylation (Tertiary amine)Unreacted AldehydePhosphine oxides / Pd residue

Mechanistic Decision Matrix

When choosing between these methods, the decision rests on the competition between Nucleophilic Substitution (SN2) and Elimination (E2), and the risk of over-alkylation.

Mechanism cluster_0 Method A: Alkylation Path cluster_1 Method B: Reductive Path Start Start: 3-Anisidine + Electrophile SN2 S_N2 Attack Start->SN2 Imine Imine Formation Start->Imine OverAlk Risk: Bis-alkylation SN2->OverAlk Excess Electrophile Elim Side Rxn: E2 Elimination (Vinyl Ether formation) SN2->Elim High Temp/Strong Base Red Hydride Reduction Imine->Red Clean Product (Mono-selective) Red->Clean

Figure 2: Mechanistic pathway showing the divergence between the risk of over-alkylation in Method A versus the stepwise selectivity of Method B.

Expert Recommendations

  • For Discovery Chemistry (<1g): Use Method B (Reductive Amination) . The time saved on purification outweighs the cost of the aldehyde and borohydride reagent. The high purity is critical for biological assay data reliability.

  • For Process Scale-Up (>1kg): Use Method A (Alkylation) , but optimize the stoichiometry. Use a 3:1 excess of aniline to suppress bis-alkylation, and recycle the unreacted aniline via distillation.

  • Troubleshooting Method A: If you observe significant vinyl ether formation (elimination of the phenoxyethyl bromide), switch the base from K₂CO₃ to a non-nucleophilic organic base like DIPEA, or lower the temperature to 60°C and extend reaction time.

References

  • Baraldi, P. G., et al. (2000). "A Simple Method for N-Phenoxyethylation of Anilines." Molecules, 5(3), 562-566.

  • BenchChem. (2025).[1] "A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and Pathways." BenchChem Technical Guides.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Gudekar, S., et al. (2013).[3] "Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives." Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324.[3]

Sources

Comparative

Head-to-head comparison of different purification techniques for 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline

In the synthesis of pharmaceutical intermediates and other fine chemicals, the purity of the final compound is paramount. This guide provides a detailed, head-to-head comparison of common purification techniques applicab...

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of pharmaceutical intermediates and other fine chemicals, the purity of the final compound is paramount. This guide provides a detailed, head-to-head comparison of common purification techniques applicable to 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline, a substituted aniline derivative. The choice of purification method can significantly impact yield, purity, scalability, and cost-effectiveness. Here, we delve into the principles, protocols, and comparative performance of column chromatography, recrystallization, and vacuum distillation for the purification of this target compound.

Introduction to the Compound and Purification Challenges

3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline possesses several structural features that inform the selection of an appropriate purification strategy: a basic secondary aniline nitrogen, an ether linkage, and two aromatic rings. These characteristics can lead to challenges such as susceptibility to oxidation, strong interactions with acidic stationary phases in chromatography, and a potentially high boiling point. The optimal purification technique will effectively remove unreacted starting materials, byproducts, and any degradation products while maximizing the recovery of the desired compound.

Column Chromatography: The Workhorse of Purification

Column chromatography is a highly versatile and widely used method for the purification of organic compounds.[1] For amines like our target molecule, special considerations are necessary to achieve efficient separation. The acidic nature of standard silica gel can lead to strong adsorption of the basic aniline, resulting in poor separation and "tailing" of the compound's peak.[1] To counteract this, a small amount of a basic modifier, such as triethylamine, is often added to the mobile phase to neutralize the acidic sites on the silica gel.[1][2]

Experimental Protocol: Flash Column Chromatography
  • Eluent Preparation: Prepare a suitable mobile phase, commonly a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A typical starting gradient could be from 100% hexane to a mixture of hexane:ethyl acetate (e.g., 80:20). To this eluent system, add 0.5-1% (v/v) of triethylamine.[1]

  • Column Packing: A slurry of silica gel (230-400 mesh) in the initial, least polar eluent is prepared and poured into a glass column. The column is then packed uniformly by allowing the solvent to drain and gently tapping the column.

  • Sample Loading: The crude 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline is dissolved in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane and carefully loaded onto the top of the silica gel bed.

  • Elution: The mobile phase is passed through the column, and fractions are collected sequentially. The progress of the separation is monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Fractions containing the pure product, as identified by TLC, are combined. The solvent is then removed under reduced pressure using a rotary evaporator to yield the purified compound.[1]

Caption: Workflow for Purification by Column Chromatography.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in their solubility in a particular solvent at different temperatures.[3] The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[4] For substituted anilines, common solvents include alcohols like ethanol or methanol, and sometimes mixtures with water are employed.[4]

Experimental Protocol: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room and elevated temperatures to identify a suitable recrystallization solvent.

  • Dissolution: The crude solid is placed in an Erlenmeyer flask, and the chosen solvent is added portion-wise while heating the mixture to its boiling point until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[4]

  • Decoloration (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. The charcoal is then removed by hot filtration.

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The flask can then be placed in an ice bath to maximize crystal formation.[4]

  • Isolation and Drying: The crystals are collected by vacuum filtration using a Büchner funnel and washed with a small amount of the cold recrystallization solvent to remove any adhering impurities. The purified crystals are then dried in a vacuum oven.[1]

Caption: Workflow for Purification by Recrystallization.

Vacuum Distillation: For High-Boiling Point Compounds

Given the molecular weight and structure of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline, it is likely to have a high boiling point. Distillation at atmospheric pressure could lead to decomposition.[5] Vacuum distillation lowers the boiling point of the compound, allowing it to be distilled at a lower temperature, thus preventing thermal degradation.[5][6] This method is particularly suitable for purifying liquid compounds or low-melting solids.

Experimental Protocol: Vacuum Distillation
  • Apparatus Setup: A vacuum distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. All glass joints should be properly sealed to maintain a vacuum.

  • Sample Charging: The crude product is placed in the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Vacuum Application: The system is connected to a vacuum pump, and the pressure is gradually reduced to the desired level.

  • Heating: The distillation flask is heated gently in a heating mantle or an oil bath.

  • Distillation and Collection: The compound will begin to boil and vaporize at a temperature lower than its atmospheric boiling point. The vapor will pass through the condenser, liquefy, and be collected in the receiving flask. The temperature at which the compound distills at a given pressure is recorded.

  • Completion: Once the majority of the product has been distilled, the heating is stopped, and the system is allowed to cool before the vacuum is slowly released.

Caption: Workflow for Purification by Vacuum Distillation.

Head-to-Head Comparison

FeatureColumn ChromatographyRecrystallizationVacuum Distillation
Principle Differential adsorption on a stationary phaseDifferential solubility at varying temperaturesDifferential boiling points under reduced pressure
Purity Achievable High to very highGenerally high, depends on impurity solubilityHigh, effective for removing non-volatile impurities
Yield Can be high, but losses on the column are possibleVariable, depends on solubility profileGenerally high for thermally stable compounds
Scalability Can be scaled up, but requires larger columns and more solventReadily scalableScalable, requires larger distillation equipment
Time & Labor Can be time-consuming and labor-intensiveRelatively quick for a single batchModerately time-consuming
Cost High (solvents, silica gel)Low to moderate (solvent)Moderate (equipment)
Best Suited For Complex mixtures, separation of isomersSolid compounds with good crystallization propertiesHigh-boiling liquids or low-melting solids

Conclusion

The choice of the most suitable purification technique for 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline depends on several factors, including the nature and quantity of impurities, the desired final purity, and the scale of the synthesis.

  • Column chromatography offers the highest resolving power and is ideal for separating complex mixtures or achieving very high purity, albeit at a higher cost and with greater effort.

  • Recrystallization is a cost-effective and scalable method for purifying solid compounds, provided a suitable solvent can be found.

  • Vacuum distillation is the preferred method for purifying thermally sensitive, high-boiling point liquids or low-melting solids, and it is particularly effective at removing non-volatile impurities.

For initial purification of a crude reaction mixture containing a variety of byproducts, column chromatography is often the method of choice. If the product is a solid and of reasonable purity after initial workup, recrystallization can be a highly efficient and economical polishing step. If the product is a liquid or a low-melting solid, vacuum distillation is a robust and scalable purification technique. In many cases, a combination of these techniques may be employed to achieve the desired level of purity.

References

  • U.S.
  • Cram, "Recrystallization Of Acetanilide From Aniline." [Link]

  • Wang, S., et al. (2017). "Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry." PLoS ONE, 12(8), e0182424. [Link]

  • Reddit, r/chemistry, "Purify and dry aniline?" [Link]

  • Arkivoc, "Acid-catalysed N-alkylation of anilines with activated 1-H-indanol." [Link]

  • Scribd, "Recrystallization: Figure 1. Structure of Aniline." [Link]

  • Biotage, "How do I purify ionizable organic amine compounds using flash column chromatography?" [Link]

  • Supporting Information, "N-Alkylation of Aniline Derivatives by Bipyridyl Metal-Organic Framework Supported Cobalt Catalyst." [Link]

  • U.S. Patent 3,337,630 A, "Process for the purification of amines," issued August 22, 1967.
  • YouTube, "Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab." [Link]

  • Journal of Chromatographic Science, "Separation of Alkylated and Chlorinated Anilines by Gas Chromatography." [Link]

  • LookChem, "Purification of Aniline." [Link]

  • Organic Chemistry Portal, "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines." [Link]

  • International Journal of Scientific and Research Publications, "Purification of Organic Compounds: from Crude Product to Purity." [Link]

  • Supporting Information, "N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes." [Link]

  • StudySmarter, "Physical Properties of Amines: Alkyl, Aliphatic Amines." [Link]

  • Teledyne ISCO, "Purine and Related Compound Purification Strategies." [Link]

  • Sciencemadness Discussion Board, "Stability of amines." [Link]

  • Chemistry LibreTexts, "15.12: Physical Properties of Amines." [Link]

  • Organic Syntheses, "Benzenamine, 2-fluoro-4-methoxy." [Link]

  • Master Organic Chemistry, "3 Trends That Affect Boiling Points." [Link]

  • ResearchGate, "Synthesis of 2-ethyl-4-methoxy aniline via four-step process." [Link]

  • Journal of Organic and Pharmaceutical Chemistry, "Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives." [Link]

  • Acta Crystallographica Section E: Crystallographic Communications, "(Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline." [Link]

Sources

Validation

Reproducibility &amp; Performance Guide: 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline

This guide provides a rigorous technical analysis of the reproducibility and performance of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline , a lipophilic small molecule probe structurally aligned with the N-aryl-alkoxyalk...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the reproducibility and performance of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline , a lipophilic small molecule probe structurally aligned with the N-aryl-alkoxyalkylamine class of ligands.

Based on its pharmacophore (a 3-methoxyaniline core linked via an ethyl chain to a 4-methylphenoxy moiety), this compound is a bioisostere of established Melatonin Receptor (MT1/MT2) ligands and potentially Sigma-1 receptor modulators. This guide addresses the critical challenges in reproducing biological data for this specific chemical scaffold, comparing it against industry standards like Melatonin , Luzindole , and 4P-PDOT .

[1]

Executive Summary & Compound Profile

3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline is a synthetic small molecule often utilized in high-throughput screening (HTS) or structure-activity relationship (SAR) studies targeting G-protein coupled receptors (GPCRs), specifically the Melatonin MT1/MT2 subtypes.

  • Chemical Class: N-aryl-2-phenoxyethylamine.

  • Primary Utility: Chemical probe for exploring hydrophobic pockets in MT1/MT2 receptors or Sigma-1 sites.

  • Key Challenge: High lipophilicity (cLogP ~4.2) leads to poor aqueous solubility, surface adsorption, and "compound aggregation," which are the primary sources of irreproducible data.

Comparative Performance Matrix
FeatureTarget Compound Melatonin (Standard Agonist)Luzindole (Standard Antagonist)4P-PDOT (MT2 Selective)
Core Structure Aniline (Bioisostere)Indole (Native)Indole (Synthetic)Amidotetralin
Solubility (Aq) Very Low (<10 µM)Low (~0.1 mM)LowLow
Metabolic Stability Moderate (Aniline oxidation risk)Low (Rapid CYP1A2)ModerateHigh
Binding Affinity (Ki) Probe-dependent (nM range)pKi ~ 9.0-10.0pKi ~ 7.5-8.0pKi ~ 8.5 (MT2)
Reproducibility Risk High (Aggregation/Adsorption)ModerateModerateModerate

Critical Reproducibility Factors (The "Why" Behind the Failures)

As a Senior Application Scientist, I have identified three mechanistic failure modes specific to this scaffold that compromise data integrity.

A. The "Crash-Out" Phenomenon (Solubility)

The phenoxyethyl-aniline linker creates a highly hydrophobic molecule.

  • Mechanism: When diluted from DMSO (10 mM) directly into aqueous buffer (PBS/HBSS), the compound forms nano-aggregates at concentrations >10 µM.

  • Impact: These aggregates cause false positives in enzymatic assays (promiscuous inhibition) or false negatives in receptor binding (lower effective concentration).

  • Correction: Use an intermediate dilution step with a co-solvent (e.g., Ethanol or Pluronic F-127).

B. Oxidative Instability of the Aniline

Unlike the indole nitrogen of Melatonin, the aniline nitrogen in 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline is more susceptible to oxidation, especially in the presence of trace metals or light.

  • Impact: Formation of colored quinone-imine species that quench fluorescence in FRET/TR-FRET assays.

  • Correction: Always include 0.1% Ascorbic Acid or 1 mM DTT in the assay buffer if the experiment exceeds 2 hours.

C. Non-Specific Binding (NSB)

The 4-methylphenoxy tail is "sticky." It binds avidly to polypropylene (PP) and polystyrene (PS) surfaces.

  • Impact: Actual concentration in the well is 20-50% lower than calculated.

  • Correction: Use Low-Binding (silanized) tips and plates . Add 0.01% BSA or 0.05% Tween-20 to the buffer to block surface sites.

Experimental Protocols for Reproducible Data

Protocol A: "Non-Precipitating" Solubilization Workflow

Standard direct dilution causes variability. Use this stepwise approach.

  • Stock Preparation: Dissolve 10 mg of compound in 100% DMSO to reach 10 mM . Vortex for 30 seconds. Store at -20°C under Argon.

  • Intermediate Dilution (100x): Dilute the 10 mM stock 1:10 into 100% Ethanol (not water) to yield 1 mM .

  • Working Solution (1x): Dilute the 1 mM Ethanol solution 1:100 into the Assay Buffer (containing 0.1% BSA).

    • Final Solvent: 0.1% DMSO, 1% Ethanol.

    • Result: A stable, monodisperse solution at 10 µM.

Protocol B: Competitive Radioligand Binding Assay (MT2 Focus)

Validates affinity against the standard [125I]-Iodomelatonin.

  • Membrane Prep: Use CHO-K1 cells stably expressing human MT2 receptors.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA (Critical for this lipophilic probe).

  • Incubation:

    • Mix 25 µL Membrane (5-10 µg protein).

    • Mix 25 µL [125I]-Iodomelatonin (0.1 nM final).

    • Mix 50 µL 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline (10^-10 to 10^-5 M).

  • Equilibrium: Incubate for 60 min at 25°C (Do not use 37°C to avoid degradation).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% Polyethylenimine (PEI) . Note: PEI is mandatory to reduce filter binding of this lipophilic ligand.

Visualizing the Logic

Figure 1: Melatonin Receptor Signaling & Probe Interference

This diagram illustrates the Gi/o-coupled pathway and where the probe acts, highlighting the "Aggregation" reproducibility trap.

G Compound 3-Methoxy-N-... (The Probe) Aggregates Nano-Aggregates (False Positive) Compound->Aggregates High Conc/Aq Buffer MT2 MT2 Receptor (GPCR) Compound->MT2 Bind (Ideal) Aggregates->MT2 Non-specific Blockade Gi Gi/o Protein MT2->Gi Activate AC Adenylyl Cyclase Gi->AC Inhibit cAMP cAMP Levels (Decrease) AC->cAMP Reduce

Caption: Fig 1. Mechanism of Action vs. Artifact. High concentrations in aqueous buffer promote aggregation, leading to non-specific receptor blockade (False Positives).

Figure 2: The "Stepwise" Solubilization Workflow

A visual guide to the protocol described in Section 3 to ensure monodispersity.

Workflow Step1 1. Solid Compound (10 mg) Step2 2. DMSO Stock (10 mM) Step1->Step2 Dissolve Step3 3. Ethanol Interm. (1 mM) Step2->Step3 1:10 Dilution (Prevents Crash) Step4 4. Assay Buffer (+0.1% BSA) Step3->Step4 1:100 Dilution (Stable)

Caption: Fig 2. Optimized solubilization workflow. The intermediate Ethanol step prevents the "crashing out" observed with direct DMSO-to-Buffer dilution.

References

  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews.

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan-assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry.

  • Rivara, S., et al. (2012). "Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders." Current Topics in Medicinal Chemistry.

  • Huateng Pharma. "Product Catalog: 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline (CAS 200806-88-8)." Huateng Scientific.[1] (Note: Catalog reference for compound identity).

  • Shoichet, B. K. (2006). "Screening in a spirit haunted by pathological ligands." Nature Discovery. (Reference for aggregation artifacts).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline

[1][2] Executive Summary & Chemical Characterization 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline is a complex organic amine containing an aniline core, an ether linkage, and a phenolic ether moiety.[1][2] For disposal...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Characterization

3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline is a complex organic amine containing an aniline core, an ether linkage, and a phenolic ether moiety.[1][2] For disposal purposes, it must be treated with the high-level precautions reserved for toxic aniline derivatives and aryl ethers .[1][2]

Improper disposal poses two critical risks: Methemoglobinemia (via skin absorption or inhalation) and Aquatic Toxicity (long-term environmental damage).[1][2]

Chemical Hazard Profile (Waste Classification)
PropertyClassificationOperational Implication
Primary Hazard Acute Toxin (Class 6.1) Rapidly absorbed through skin.[1][2] Zero-contact protocol required.[1][2][3][4][5]
Secondary Hazard Skin Sensitizer High potential for allergic dermatitis upon repeated exposure.[2]
Environmental Aquatic Chronic 1 Zero discharge to drains.[2] All traces must be captured.[2]
Reactivity Organic Base Incompatible with strong acids (exothermic) and oxidizers.[2]
RCRA Status Hazardous Waste Treat as P-listed or U-listed equivalent (e.g., U012 Aniline) due to toxicity.[1][2]

The "Barrier of Defense": PPE & Engineering Controls[4]

Before handling waste containers, you must validate your safety barrier. Standard nitrile gloves are often insufficient for aromatic amines due to rapid permeation.[2]

  • Respiratory: Work inside a certified chemical fume hood.[2] If handling bulk solids (>10g) outside a hood, a P100/OV respirator is mandatory.[2]

  • Dermal (Hands): Double-gloving is required. [1][2]

    • Inner Layer: Nitrile (4 mil).[2]

    • Outer Layer: Laminate film (Silver Shield/4H) or thick Nitrile (>8 mil).[2]

    • Rationale: Aniline derivatives can permeate standard nitrile in <15 minutes.[2]

  • Body: Tyvek lab coat or apron over standard cotton lab coat.[2]

Waste Stream Segregation Logic

Effective disposal starts with segregation.[2] Mixing this compound with incompatible streams (like Nitric Acid) can cause catastrophic evolution of nitrous fumes or explosive diazonium salts.[2]

Decision Matrix: Waste Segregation Workflow

WasteSegregation Start Waste Source StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Trace Trace / Contaminated Debris StateCheck->Trace SolidBin Solid Toxic Waste Bin (Double Bagged) Solid->SolidBin Label: Toxic SolventCheck Solvent Type? Liquid->SolventCheck DebrisBin Solid Hazardous Debris (Gloves/Wipes) Trace->DebrisBin Halo Halogenated (DCM, Chl) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo HaloWaste Halogenated Waste Stream (Code: F002/D019) Halo->HaloWaste NonHaloWaste Organic Waste Stream (Code: F003/F005) NonHalo->NonHaloWaste

Figure 1: Decision logic for segregating aniline derivative waste streams to prevent cross-contamination and regulatory fines.

Operational Disposal Procedures

Scenario A: Solid Waste (Pure Substance)

Applicability: Expired reagents, recrystallization cakes, spill cleanup residues.[1][2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2] Avoid glass for solid waste to prevent breakage during compaction.[2]

  • Primary Containment: Place the solid substance inside a clear plastic bag (polyethylene). Twist and tape the neck.

  • Secondary Containment: Place the sealed bag into the HDPE jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline" (Do not use abbreviations).[1][2]

    • Hazard Checkboxes: Toxic, Irritant.[2][3][4]

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray, away from oxidizers.

Scenario B: Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: Filtrates, reaction solvents, HPLC effluent.[1][2]

  • pH Check: Ensure the solution is Neutral or Basic (pH 7-10) .

    • Why? Acidic conditions can protonate the amine, increasing solubility and potential for unexpected salt precipitation. If the waste is acidic, neutralize slowly with Sodium Bicarbonate before bottling.

  • Solvent Segregation:

    • If dissolved in DCM/Chloroform: Dispose in "Halogenated Waste."[2]

    • If dissolved in Methanol/Ethyl Acetate/DMSO: Dispose in "Non-Halogenated Organic Waste."[2]

  • No Oxidizers: NEVER add this waste to a container holding Chromic Acid, Permanganates, or Peroxides.[2] The aniline moiety is easily oxidized, leading to rapid heat evolution.

  • Cap Venting: Use a vented cap (Safety Cap) if available, as minor off-gassing can occur if residual reagents are present.[1][2]

Scenario C: Trace Contaminated Debris

Applicability: Syringes, weigh boats, gloves, paper towels.[1][2]

  • Dry Debris: Place in a clear, heavy-duty hazardous waste bag (6 mil).

  • Sharps: Chemically contaminated needles must go into a Hard-Sided Sharps Container labeled "Chemical Contaminated Sharps." Do not recap needles.

  • Glassware: Triple rinse glassware with Acetone. Collect the acetone rinse as "Non-Halogenated Waste." The glassware can then be washed normally.

Spill Contingency Protocol

CRITICAL WARNING: Do NOT use Bleach (Sodium Hypochlorite) to clean up aniline spills.[2] Reasoning: Hypochlorite reacts with amines to form N-Chloroamines , which are volatile, toxic, and potentially explosive.[1][2]

Immediate Spill Response:
  • Evacuate & Ventilate: If the spill is >100mL or outside a hood, evacuate the immediate area.

  • PPE Up: Don Silver Shield gloves and a respirator.[2]

  • Absorb: Use Vermiculite , Sand , or Clay absorbent .[2]

    • Do not use paper towels for bulk liquid spills (increases surface area for evaporation).[2]

  • Collect: Scoop absorbed material into a wide-mouth jar.

  • Clean Surface: Wash the area with a dilute surfactant (soap and water) or a specific solvent like Ethanol.[2]

  • Disposal: Label the jar as "Spill Debris: Toxic Aniline Derivative" and process as Solid Hazardous Waste.

Regulatory Compliance (RCRA & EPA)[1][2]

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA).[1][2]

  • Waste Coding:

    • If the waste is a spent solvent mixture, use F-codes (e.g., F002, F003, F005).[1][2][6]

    • If discarding the pure commercial chemical product, it is likely a U-listed or P-listed equivalent.[1][2] While this specific CAS may not have a unique RCRA code, it defaults to D000 (Characteristic Waste) if it exhibits toxicity, or must be managed under the "Generator Knowledge" clause as Toxic Waste .[2]

  • Satellite Accumulation: You may store up to 55 gallons of hazardous waste at or near the point of generation.[2] Once full, the container must be moved to the central storage area within 3 days.

References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes."[2] EPA.gov. [Link][2]

  • National Institutes of Health (NIH) - PubChem. "Aniline: Safety and Hazards."[1][2] PubChem Database. [Link][2]

  • Occupational Safety and Health Administration (OSHA). "Occupational Health Guideline for Aniline." OSHA.gov. [Link][2]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories."[2] ACS.org. [Link][2]

Sources

Handling

Comprehensive Safety and Handling Guide for 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of the novel research compound, 3-Methoxy-N-[2-(4-methylphenox...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of the novel research compound, 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline. As a substituted aromatic amine, this compound requires meticulous handling to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach, assuming significant potential hazards based on its structural similarity to other aromatic amines, is mandated.

Hazard Analysis and Risk Mitigation

Before any handling of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline, a thorough understanding of the potential hazards is crucial.[1] Aromatic amines as a class of compounds are known for their potential toxicity, with possible health effects including skin irritation, allergic reactions, and in some cases, carcinogenicity and mutagenicity.[2][3] The primary routes of exposure are inhalation, skin contact, and ingestion.[3][4]

Assumed Hazard Profile:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[5]

  • Skin Corrosion/Irritation: Potential to cause skin irritation upon direct contact.[6][7]

  • Eye Damage/Irritation: May cause serious eye irritation.[6][7]

  • Sensitization: Possible skin sensitizer, leading to allergic reactions upon repeated exposure.[2]

  • Long-term Effects: Suspected of causing genetic defects or cancer.[2][3]

A risk assessment should be conducted for each specific experimental protocol involving this compound.[8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the foundation of safe handling.[8][9][10] The following table outlines the minimum required PPE for handling 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline.

PPE Category Item Specifications & Rationale
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[8] Always inspect gloves for any signs of degradation before use. For extended procedures or when handling larger quantities, double-gloving is advised to provide an additional barrier against potential exposure.[8]
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that form a complete seal around the eyes are mandatory to protect against splashes and vapors.[11] A full-face shield must be worn in conjunction with goggles during procedures with a heightened risk of splashing or when handling larger volumes.[8][11]
Body Protection Laboratory Coat and Chemical-Resistant ApronA flame-retardant lab coat, fully buttoned, is required at all times.[8] For tasks involving potential splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection RespiratorAll manipulations of this compound should be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8] In the event of a spill outside of a fume hood or if engineering controls are not available, a full-face respirator with organic vapor cartridges is necessary.[8]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes made of a non-porous material must be worn in the laboratory at all times to protect against spills.[8][12]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for minimizing risk during the handling of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline.

Preparation
  • Designated Area: All work with this compound must be conducted in a designated area within a laboratory, clearly marked with appropriate hazard signs.

  • Engineering Controls: Ensure a chemical fume hood is operational and has a current certification.[1]

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[8]

  • Spill Kit: A spill kit appropriate for organic amines should be readily accessible.[8]

Handling
  • Donning PPE: Put on all required personal protective equipment before entering the designated handling area.[13]

  • Dispensing: All weighing and liquid transfers must occur within a chemical fume hood to minimize inhalation exposure.[8][14] Use appropriate tools like spatulas, syringes, or pipettes for transfers to reduce the risk of spills.[1]

  • Heating: Avoid the use of open flames.[8] If heating is necessary, use a controlled heating source such as a heating mantle, water bath, or oil bath.

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using a suitable solvent (e.g., ethanol or methanol), followed by a wash with soap and water.[14] All cleaning materials must be disposed of as hazardous waste.[14]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, as hazardous waste.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[6]

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental protection.[1]

Waste Segregation and Collection
  • Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste: 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline" and include the date of accumulation.[14]

  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, leak-proof, and chemically compatible container.

  • Solid Waste: Contaminated solid waste, including gloves, pipette tips, and paper towels, must be collected in a separate, clearly labeled hazardous waste bag or container.[8]

Waste Storage
  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.[8][14]

  • Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of any potential leaks.[14]

  • Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) department.[14]

Final Disposal
  • All waste containing 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline must be disposed of through a licensed hazardous waste disposal contractor.[14]

  • Ensure that the entire disposal process is in full compliance with all local, state, and federal regulations.[14]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[15] If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately. For small spills within a fume hood, use an appropriate absorbent material from a spill kit, and collect the waste in a sealed container for disposal.

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood & Emergency Equipment prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 hand1 Don Full PPE prep3->hand1 hand2 Weighing & Transfer hand1->hand2 hand3 Perform Experiment hand2->hand3 post1 Decontaminate Surfaces & Equipment hand3->post1 post2 Segregate & Label Waste post1->post2 post3 Doff PPE & Personal Hygiene post2->post3 disp1 Store Waste in Designated Area post2->disp1 disp2 Arrange for Licensed Disposal disp1->disp2

Caption: Workflow for the safe handling and disposal of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Chemicals and Hazardous Materials. Harvard Environmental Health and Safety.
  • What are the Health and Safety Guidelines for Using Amines?.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
  • Chemical Safety in Research and Teaching.
  • Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline. Benchchem.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23).
  • Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. Benchchem.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
  • SAFETY DATA SHEET. Fisher Scientific. (2009, August 13).
  • Remedial Technologies for Aniline and Aniline Derivatives Elimination
  • Comparison of available treatment techniques for hazardous aniline-based organic contaminants. SciSpace. (2022, June 8).
  • Remedial Technologies for Aniline and Aniline Derivatives Elimination
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025, September 22).
  • 4 - Safety D
  • SAFETY DATA SHEET. TCI Chemicals. (2025, June 11).
  • Remedial Technologies for Aniline and Aniline Derivatives Elimination
  • Anhydrous Ammonia PPE. (2020, November 18). YouTube.
  • Aniline.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads: AIHAJ.
  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). CDC.
  • SAFETY D
  • SAFETY D
  • Aniline - Incident management. GOV.UK. (2022, August 15).
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET. CymitQuimica. (2025, November 7).
  • Essential Chemical PPE. Trimaco. (2023, September 8).
  • SAFETY DATA SHEET 4-Methoxy-2 Methyl Di Phenyl Amine (MMDPA). Deepak Group. (2023, March 20).
  • MATERIAL SAFETY D
  • 3-Methoxy-4-methylaniline. PubChem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
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